Tubulysin C
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-(propanoyloxymethyl)amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H61N5O10S/c1-9-25(5)36(44-38(51)32-13-11-12-18-45(32)8)40(52)46(23-55-35(49)10-2)33(24(3)4)21-34(56-27(7)47)39-43-31(22-57-39)37(50)42-29(19-26(6)41(53)54)20-28-14-16-30(48)17-15-28/h14-17,22,24-26,29,32-34,36,48H,9-13,18-21,23H2,1-8H3,(H,42,50)(H,44,51)(H,53,54)/t25-,26-,29+,32+,33+,34+,36-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCNGJHOIKMMCG-UZRVFEFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N(COC(=O)CC)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H61N5O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
816.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205304-88-7 | |
| Record name | Tubulysin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205304887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TUBULYSIN C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/072P54KU0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Microtubule-Targeting Mechanism of Tubulysin C
Abstract: Tubulysins are a class of exceptionally potent tetrapeptidic natural products derived from myxobacteria that exhibit powerful antimitotic activity. By interfering with microtubule dynamics, they induce cell cycle arrest and apoptosis at picomolar to nanomolar concentrations, making them highly attractive payloads for antibody-drug conjugates (ADCs) in cancer therapy. This technical guide provides a comprehensive overview of the molecular mechanism of action of tubulysins, with a focus on their interaction with microtubules. It details the binding site on tubulin, the effects on polymerization dynamics, downstream signaling consequences, and key experimental protocols for studying these interactions. While this guide focuses on the conserved mechanism of the tubulysin class, much of the foundational research has been conducted on close analogs such as Tubulysin A.
Core Mechanism of Action: Microtubule Destabilization
The primary mechanism of action of tubulysins is the potent inhibition of tubulin polymerization and the induction of microtubule depolymerization.[1][2][3][4] This activity is significantly more efficient than that of other microtubule-targeting agents like vinblastine.[3] Tubulysins disrupt the dynamic instability of microtubules, which is critical for the formation and function of the mitotic spindle during cell division. The depolymerizing effect of tubulysins cannot be prevented by microtubule-stabilizing agents such as paclitaxel or epothilone B.[3]
The disruption of the microtubule network leads to several key cellular consequences:
-
Mitotic Spindle Damage: The inability to form a functional mitotic spindle prevents proper chromosome segregation.
-
G2/M Phase Arrest: Cells are unable to progress through mitosis and accumulate in the G2/M phase of the cell cycle.[1][3]
-
Apoptosis: The sustained mitotic arrest triggers programmed cell death, or apoptosis.[1][5]
The overall workflow of tubulysin's primary mechanism of action is depicted below.
Molecular Interaction with the Tubulin Heterodimer
Tubulysins exert their effects through direct binding to the α/β-tubulin heterodimer, the fundamental building block of microtubules.
-
Binding Site: Tubulysins bind to the vinca domain on β-tubulin.[1][2][6] More specifically, studies using mass spectrometry and chemical affinity labeling have proposed that the binding site is located at the guanosine-5'-triphosphate (GTP) binding region of β-tubulin.[7][8] Research has identified the cysteine residue 12Cysβ as a key interaction point.[7]
-
Interaction with Vinblastine Binding: In competition assays, Tubulysin A was found to strongly interfere with the binding of vinblastine to tubulin in a noncompetitive manner, with an apparent inhibition constant (Ki) of 3 µM.[3] This suggests that while it binds within the same general vinca domain, its specific binding pocket may not completely overlap with that of vinblastine.
-
Conformational Changes: The binding of tubulysin to tubulin induces a significant conformational change in the protein.[8] This altered conformation is incompatible with the proper assembly of tubulin into protofilaments. Furthermore, electron microscopy studies have shown that in the presence of Tubulysin A, tubulin assembles into non-physiological aberrant structures, including rings, double rings, and pinwheel formations.[3]
Downstream Cellular Signaling Pathways
The primary consequence of microtubule disruption by tubulysin is the induction of apoptosis. However, recent evidence suggests that autophagy may also be a key upstream mediator of this process in certain cell types.
Tubulysin A has been shown to induce autophagy in MCF-7 breast cancer cells, characterized by an increase in the conversion of LC3-I to its lipidated form, LC3-II, and enhanced lysosomal activity.[5] This autophagic response appears to trigger an intrinsic apoptotic pathway. The proposed mechanism involves the activation and leakage of the lysosomal protease Cathepsin B into the cytosol, which in turn leads to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade, culminating in apoptosis.[5]
Quantitative Analysis of Tubulysin Activity
Tubulysins are characterized by their sub-nanomolar cytotoxicity against a wide range of cancer cell lines, including those with multidrug resistance (MDR).[6][9] This potent activity is a direct result of their high-affinity interaction with tubulin and efficient disruption of microtubule polymerization.
Table 1: Cytotoxicity of Tubulysin Analogs Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| Tubulysin Analog 11 | KB | Human Epidermoid Carcinoma | 0.05 | [9] |
| Tubulysin Analog 11 | KB 8.5 | Multidrug-Resistant KB | 0.11 | [9] |
| Tubulysin B | MES-SA | Uterine Sarcoma | 0.15 | [10] |
| Tubulysin B | MES-SA/DX5 | Multidrug-Resistant MES-SA | 1.54 | [10] |
| Tubulysin Analog | N87 | Gastric Cancer | 0.01 - 0.1 | [6] |
| Tubulysin Analog | BT474 | Breast Cancer | 0.01 - 0.1 |[6] |
Table 2: Biochemical Activity of Tubulysin Analogs
| Assay | Compound | Parameter | Value | Reference |
|---|---|---|---|---|
| Tubulin Polymerization | Tubulysin A | % Inhibition (at 1 µM) | 46% | [11] |
| Vinblastine Competition | Tubulysin A | Apparent Ki | 3 µM | [3] |
| Tubulin Binding | Deacetylated Tubulysin M | Binding Affinity | Noncompetitive |[12] |
Key Experimental Protocols
The investigation of tubulysin's mechanism of action relies on a combination of biochemical and cell-based assays. The general workflow for characterizing a microtubule-targeting agent like this compound is outlined below.
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules by monitoring the increase in light scattering (turbidity).
Materials:
-
Purified tubulin (>99%), lyophilized (e.g., bovine brain tubulin)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
Guanosine-5'-triphosphate (GTP), 100 mM stock
-
Glycerol
-
This compound stock solution in DMSO
-
Temperature-controlled 96-well spectrophotometer
-
Low-volume, half-area 96-well plates
Methodology:
-
Reagent Preparation: On ice, reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 4-5 mg/mL. Clarify by centrifugation at >100,000 x g for 10 minutes at 4°C to remove any aggregates. Determine the final concentration using a spectrophotometer (extinction coefficient at 280 nm is 1.15 (mg/mL)⁻¹).
-
Reaction Mixture: On ice, prepare the final polymerization reaction mix. For a standard reaction, combine G-PEM buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10% v/v).
-
Compound Addition: Add serial dilutions of this compound (or DMSO for control) to the wells of a pre-chilled 96-well plate.
-
Initiation of Polymerization: Add the tubulin/polymerization mix to the wells to achieve a final tubulin concentration of 3 mg/mL. The final DMSO concentration should be kept below 1%.
-
Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm or 350 nm every 30-60 seconds for 60-90 minutes.[13][14]
-
Data Analysis: Plot absorbance versus time. The rate of polymerization (Vmax) and the final steady-state polymer mass can be calculated. The IC50 for polymerization inhibition is the concentration of this compound that reduces the Vmax or final absorbance by 50% compared to the DMSO control.
This colorimetric assay quantifies cell viability based on the reduction of a tetrazolium salt (like WST-1 or MTS) to a colored formazan product by metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, HL-60)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution in DMSO
-
WST-1 or MTS reagent
-
Multi-well plate reader (absorbance)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well for adherent lines) in 50-100 µL of complete medium and allow them to attach overnight.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the dilutions to the wells in triplicate. Include wells with medium and DMSO only as a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.[11]
-
Reagent Addition: Add 10-20 µL of WST-1 or MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, allowing the color to develop.
-
Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., ~450 nm for WST-1, ~490 nm for MTS) using a plate reader.
-
Data Analysis: Subtract the background absorbance (media only). Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of this compound concentration and fit a dose-response curve to calculate the IC50 value (the concentration that inhibits cell growth by 50%).
This assay measures the ability of a test compound to displace a fluorescently labeled ligand from its binding site on tubulin, resulting in a change in fluorescence polarization.
Materials:
-
Purified tubulin
-
Fluorescently labeled probe known to bind the vinca domain (e.g., a fluorescent derivative of vinblastine or auristatin).[12]
-
Assay Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 1 mM EGTA)
-
This compound stock solution in DMSO
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Methodology:
-
Reaction Setup: In a 384-well plate, add a fixed concentration of purified tubulin and the fluorescent probe. The probe concentration should be low (nanomolar range) and optimized for a stable, high polarization signal.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include wells with no compound (maximum polarization) and wells with a high concentration of a known unlabeled competitor like vinblastine (minimum polarization).
-
Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measurement: Measure the fluorescence polarization (mP) of each well using a plate reader.
-
Data Analysis: Plot the mP values against the logarithm of this compound concentration. Fit the data to a competitive binding equation to determine the IC50 (concentration of this compound required to displace 50% of the fluorescent probe). The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the Kd of the fluorescent probe is known.
References
- 1. researchgate.net [researchgate.net]
- 2. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 5. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 6. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 12Cysβ on tubulin as the binding site of tubulyzine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 12Cysbeta on tubulin as the binding site of tubulyzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins with Highly Potent Cytotoxicities against Cancer Cells as Potential Payloads for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Tubulysin C Binding Site on Tubulin
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Tubulysins are a class of exceptionally potent cytotoxic peptides that have garnered significant interest as payloads for antibody-drug conjugates (ADCs) due to their high potency and efficacy against multidrug-resistant (MDR) cancer cells. Their mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. This guide provides a comprehensive technical overview of the binding interaction between tubulysins and their molecular target, tubulin. It details the specific binding site, summarizes quantitative binding data, outlines key experimental methodologies for characterization, and illustrates the downstream cellular consequences of this interaction.
Introduction to Tubulysins
Tubulysins are natural tetrapeptides originally isolated from myxobacteria.[1][2] They exhibit powerful antimitotic activity by inhibiting tubulin polymerization, which leads to the depletion of cellular microtubules, cell cycle arrest, and subsequent apoptosis.[3][4] Unlike other tubulin inhibitors such as auristatins and maytansinoids, tubulysins often retain their high potency in cancer cell lines that express the P-glycoprotein (Pgp) efflux pump, a common mechanism of multidrug resistance.[5][6] This makes them highly attractive payloads for targeted cancer therapies like ADCs.[7][8] Understanding the precise nature of the tubulysin-tubulin interaction at a molecular level is crucial for the rational design of new analogues and the optimization of tubulysin-based therapeutics.
The Tubulysin Binding Site on Tubulin
The cytotoxic activity of tubulysins stems from their high-affinity binding to tubulin, the protein heterodimer (α- and β-tubulin) that polymerizes to form microtubules.
Location: The Vinca Domain
Structural and biochemical studies have definitively located the tubulysin binding site within the vinca domain of β-tubulin.[3][5][6] This site is situated at the interface between two α/β-tubulin heterodimers in a protofilament-like arrangement.[9][10][11] By occupying this critical location, tubulysins effectively prevent the proper polymerization of tubulin into functional microtubules.[3][5]
Molecular Interactions and Binding Mode
X-ray crystallography studies of tubulin-tubulysin analogue complexes have provided high-resolution insights into the binding mode.[7][9][10][12] These studies reveal that the interaction is stabilized by a network of specific molecular contacts. For instance, the C-11 acetate group, a common structural feature of tubulysins, is critical for potency and is thought to be involved in van der Waals interactions with residues such as Thr221 and Thr223 from the β-subunit and Pro325 from the adjacent α-subunit.[7] Loss of this acetate group leads to a significant reduction in both tubulin binding affinity and cytotoxicity.[13][14]
Tubulysins interfere with the binding of vinblastine to tubulin in a non-competitive manner, suggesting that while their binding sites overlap, they are not identical.[4][15] This unique binding mode may contribute to their exceptional potency. Unlike some other vinca domain binders, tubulysins are capable of binding to the isolated β-tubulin subunit, which may account for their higher affinity.[5]
Mechanism of Action and Signaling
The binding of tubulysin to the vinca domain triggers a cascade of cellular events that culminates in apoptotic cell death.
Inhibition of Microtubule Dynamics
By binding to tubulin, tubulysins potently inhibit its polymerization and can induce the depolymerization of existing microtubules.[4][16] This disruption of the highly dynamic microtubule network is the primary mechanism of action. The effect is so potent that it cannot be prevented by pre-incubation with microtubule-stabilizing agents like paclitaxel.[4][15] Electron microscopy reveals that tubulysin A can induce the formation of non-functional tubulin aggregates such as rings and pinwheel structures.[4]
Cell Cycle Arrest and Apoptosis
The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, leads to cell cycle arrest in the G2/M phase.[3][4][15] Prolonged arrest at this checkpoint activates downstream signaling pathways that initiate programmed cell death, or apoptosis.[3][7] Tubulysin-induced apoptosis is confirmed by the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).[3][17] In some cancer cell lines, tubulysin A has also been shown to induce cell death through cytotoxic autophagy, which can subsequently trigger the intrinsic apoptotic pathway.[18]
Apoptotic Signaling Pathway
The signaling cascade initiated by tubulysin-induced microtubule disruption involves key apoptosis-regulating proteins. Studies have shown the involvement of p53, the pro-apoptotic protein Bim, and the phosphorylation of the anti-apoptotic protein Bcl-2 in response to tubulysin analogue treatment.[17] This points towards the activation of the intrinsic (mitochondrial) pathway of apoptosis.
Caption: Logical flow from this compound binding to apoptosis.
Quantitative Analysis of Tubulysin-Tubulin Interaction
The potency of tubulysins is quantified through various in vitro assays that measure their ability to inhibit cell growth (IC50) or interfere with tubulin polymerization. The data highlights the exceptional sub-nanomolar to nanomolar potency of many tubulysin analogues.
| Compound/Analogue | Assay Type | Value | Cell Line / Condition | Citation |
| Tubulysin D | Cytotoxicity (IC50) | 0.01 - 10 nM | Various Cancer Cell Lines | [15] |
| Tubulysin A | Competitive Binding (Ki) | 3 µM | Non-competitive vs. Vinblastine | [4] |
| Tubulysin M | Cytotoxicity (IC50) | ~10 pM | 786-O (MDR+) | [13] |
| Deacetylated Tubulysin M | Cytotoxicity (IC50) | >1 nM (>100-fold loss) | 786-O (MDR+) | [13] |
| Tubulysin Analogue 4c | Tubulin Polymerization (IC50) | 17 ± 0.3 µM | Cell-free | [19] |
| DMTub 4 (Secondary Amine) | Tubulin Binding | 33-fold loss vs. Tubulysin 3 | Cell-free (Fluorescence Pol.) | [20] |
Key Experimental Protocols
Characterizing the binding of tubulysins to tubulin involves a combination of structural, biochemical, and cell-based assays.
X-ray Crystallography of the Tubulin-Tubulysin Complex
This structural method provides atomic-level detail of the binding interaction.
-
Protein Preparation: Purify α/β-tubulin heterodimers. To prevent self-assembly into microtubules, which hinders crystallization, tubulin is often co-complexed with a stabilizing protein like the stathmin-like domain of RB3 (T2R).[11][21]
-
Complex Formation: Incubate the purified tubulin or T2R complex with a molar excess of the tubulysin analogue to ensure saturation of the binding site.
-
Crystallization: Screen a wide range of conditions (e.g., pH, precipitant concentration, temperature) to find those that promote the growth of high-quality crystals of the tubulin-tubulysin complex.
-
Data Collection and Structure Solution: Expose the crystals to a high-intensity X-ray beam. The resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex, revealing the precise orientation and interactions of the tubulysin molecule in the vinca domain.[9][10][12]
Tubulin Polymerization Assay
This biochemical assay measures a compound's ability to inhibit microtubule formation.
-
Reagents: Prepare purified tubulin (>99%), GTP, and a polymerization buffer (e.g., MES buffer with MgCl2 and EGTA).
-
Assay Setup: In a 96- or 384-well plate, add the tubulysin analogue across a range of concentrations.
-
Initiation: Add tubulin and GTP to each well and immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C.
-
Measurement: Monitor the increase in absorbance (turbidity at 340 nm) or fluorescence (using a fluorescent reporter like DAPI) over time.[16][22] Polymerization of tubulin causes an increase in light scattering or fluorescence.
-
Data Analysis: Plot the rate of polymerization (or the endpoint value) against the compound concentration. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[19][22]
Competitive Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of a compound by measuring its ability to displace a known fluorescent ligand from tubulin.
-
Reagents: Prepare purified tubulin, a fluorescently labeled probe that binds to the vinca domain (e.g., a fluorescent derivative of an auristatin), and the unlabeled tubulysin compound to be tested.[13]
-
Assay Setup: In a microplate, add a fixed concentration of tubulin and the fluorescent probe. Then, add the tubulysin analogue in a serial dilution.
-
Incubation: Allow the reaction to equilibrate at room temperature.
-
Measurement: Measure the fluorescence polarization (FP) of each well. When the fluorescent probe is bound to the large tubulin protein, it tumbles slowly, resulting in a high FP value. When displaced by the unlabeled tubulysin, the free probe tumbles rapidly, resulting in a low FP value.
-
Data Analysis: Plot the FP values against the concentration of the tubulysin analogue. The resulting curve is used to calculate the IC50 or Ki value, indicating the binding affinity of the test compound.[13][20]
Caption: Experimental workflow for tubulysin binding site analysis.
Conclusion
Tubulysins exert their potent antimitotic effects by binding to the vinca domain on β-tubulin, leading to the disruption of microtubule dynamics, G2/M cell cycle arrest, and apoptosis. The high-resolution structural data and quantitative binding analyses confirm a distinct and high-affinity interaction that underpins their efficacy, particularly in multidrug-resistant cancers. The experimental protocols outlined herein form the basis for the continued investigation and development of this promising class of anticancer agents. Future research will likely focus on designing novel tubulysin analogues with improved stability, refined binding characteristics, and enhanced therapeutic windows for clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, and Biological Evaluation of Tubulysin Analogues, Linker-Drugs, and Antibody-Drug Conjugates, Insights into Structure-Activity Relationships, and Tubulysin-Tubulin Binding Derived from X-ray Crystallographic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The binding of vinca domain agents to tubulin: structural and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The X-ray structure of tubulysin analogue TGL in complex with tubulin and three possible routes for the development of next-generation tubulysin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. X-ray Crystallography Studies of Protein Complexes Controlling Cell Cycle Gene Expression [xray.cz]
- 22. A tubulin polymerization microassay used to compare ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent Anti-Cancer Activity of Natural Tubulysin Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural tubulysins, a class of tetrapeptidic secondary metabolites isolated from myxobacteria, have emerged as exceptionally potent cytotoxic agents with significant potential in oncology.[1][2] Their profound anti-proliferative activity against a wide array of cancer cell lines, including those exhibiting multidrug resistance, has positioned them as compelling payloads for antibody-drug conjugates (ADCs) and as standalone therapeutic candidates.[1][3] This technical guide provides an in-depth overview of the biological activity of natural tubulysin isoforms, detailing their mechanism of action, cytotoxicity, and the experimental methodologies used for their evaluation.
Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Apoptosis
The primary mechanism of action of tubulysins is the potent inhibition of tubulin polymerization.[1] By binding to the vinca domain of β-tubulin, tubulysins disrupt microtubule dynamics, leading to the rapid disintegration of the cytoskeleton and the mitotic machinery of dividing cells.[1] This interference with microtubule function culminates in cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis.[4][5]
Signaling Pathway of Tubulysin-Induced Apoptosis
Tubulysin-induced apoptosis proceeds through the intrinsic pathway, a signaling cascade involving mitochondrial-mediated events. The disruption of microtubule dynamics triggers a cellular stress response that can involve the tumor suppressor protein p53. This leads to the activation of pro-apoptotic Bcl-2 family members like Bim, and the inhibition of anti-apoptotic members such as Bcl-2. This shift in the balance of Bcl-2 family proteins results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Initiator caspase-9, in turn, activates executioner caspases, primarily caspase-3, which orchestrate the dismantling of the cell by cleaving key cellular substrates, ultimately leading to the morphological hallmarks of apoptosis.
Recent studies have also indicated a link between tubulysin-induced autophagy and apoptosis. In some cancer cell lines, Tubulysin A has been shown to induce autophagy, characterized by the lipidation of LC3-I to LC3-II.[4] This autophagic response can contribute to the activation of the intrinsic apoptotic pathway through mechanisms that may involve increased cathepsin B activity and subsequent cytochrome c release.[4]
Quantitative Biological Activity of Natural Tubulysin Isoforms
The cytotoxic and anti-proliferative activities of natural tubulysin isoforms have been extensively evaluated against a broad panel of human cancer cell lines. The following tables summarize the reported 50% growth inhibition (GI₅₀) and 50% inhibitory concentration (IC₅₀) values, demonstrating their picomolar to low nanomolar potency.
Table 1: Anti-proliferative Activity (GI₅₀/IC₅₀) of Natural Tubulysin Isoforms against Various Cancer Cell Lines
| Tubulysin Isoform | Cell Line | Cancer Type | GI₅₀/IC₅₀ (nM) | Reference |
| Tubulysin A | HL-60 | Promyelocytic Leukemia | 0.059 | [5] |
| HCT-116 | Colorectal Carcinoma | 0.007 | [5] | |
| HCT-15 | Colorectal Carcinoma | 0.10 | [5] | |
| NCI-H1299 | Lung Carcinoma | 3 | [5] | |
| HT-29 | Colon Adenocarcinoma | 1 | [5] | |
| A2780 | Ovarian Carcinoma | 2 | [5] | |
| L929 | Mouse Fibroblast | 0.07 ng/mL | [5] | |
| KB-V1 | Cervix Carcinoma (MDR) | 1.4 ng/mL | [5] | |
| MCF-7 | Breast Adenocarcinoma | 0.09 | [4] | |
| A549 | Lung Carcinoma | IC₅₀ reported, value not specified | [4] | |
| MDA-MB-231 | Breast Adenocarcinoma | 2.55 | [4] | |
| Tubulysin B | MCF-7 | Breast Adenocarcinoma | 20-fold less sensitive than Tubulysin A | [4] |
| Tubulysin D | KB-V1 | Cervix Carcinoma (MDR) | 0.31 | |
| Tubulysin U | HT-29 | Colon Adenocarcinoma | 3.8 | [6] |
| Tubulysin V | Data not available | Data not available | Data not available | |
| epi-Tubulysin V | Data not available | Data not available | 30-45 fold less active than Tubulysin V |
Table 2: Anti-angiogenic Activity of Tubulysin A
| Assay | Cell Line | Parameter | IC₅₀/GI₅₀ (nM) | Reference |
| Proliferation | HUVEC | Cell Growth | GI₅₀: 0.34 (72h) | [5] |
| Cord Formation | HUVEC | Anti-angiogenic effect | IC₅₀: 2.07-2.97 (24h) | [5] |
| Migration | HUVEC | Cell Migration | IC₅₀: 2.26 (5h) | [5] |
Structure-Activity Relationship (SAR) of Natural Tubulysins
While a comprehensive SAR study dedicated solely to natural tubulysin isoforms is not extensively documented in a single review, several key structural features influencing their potent biological activity can be inferred from the available data on natural isoforms and synthetic analogues:
-
The Tubuvaline (Tuv) Fragment: This unusual amino acid is of paramount importance for the cytotoxicity of tubulysins.[6] Modifications to the iso-propyl and acetoxy functionalities on the Tuv residue generally lead to a significant decrease in potency.[6]
-
The C-11 Acetoxy Group: Acetylation of the secondary alcohol in the tubuvaline residue, as seen in Tubulysin U compared to Tubulysin V, can dramatically improve potency, possibly by increasing lipophilicity and cell membrane permeability.
-
The N-terminus (Mep residue): While some simplified analogues with an acyclic N-terminus retain activity, the cyclic N-methyl-pipecolinic acid (Mep) residue present in natural tubulysins appears to be important for optimal potency.
-
The C-terminus (Tup/Tut residue): Modifications at the C-terminal tubuphenylalanine (Tup) or tubutyrosine (Tut) can also impact activity, though to a lesser extent than changes in the tubuvaline core.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of tubulysin isoforms.
Isolation and Purification of Natural Tubulysins
Natural tubulysins are typically isolated from the culture broth of myxobacteria, such as Archangium gephyra and Angiococcus disciformis.[2] While specific, detailed protocols are often proprietary, a general workflow can be described.
-
Fermentation: The producing myxobacterial strain is cultured in a suitable nutrient-rich medium under optimized conditions (temperature, pH, aeration) to maximize the production of tubulysins.
-
Extraction: The culture broth is harvested, and the tubulysins are extracted using an appropriate organic solvent, such as ethyl acetate. The organic phase is then concentrated to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate the individual tubulysin isoforms. This typically involves:
-
Initial Separation: Column chromatography using a stationary phase like silica gel to separate compounds based on polarity.
-
Size-Exclusion Chromatography: Further purification using a resin like Sephadex LH-20 to separate molecules based on size.
-
High-Performance Liquid Chromatography (HPLC): Final purification using reverse-phase HPLC to obtain highly pure tubulysin isoforms.
-
-
Characterization: The purified tubulysins are characterized using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm their identity and purity.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the tubulysin isoform for a specified period (e.g., 48 or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.
-
MTT Incubation: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ or GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of purified tubulin.
-
Reagent Preparation: Purified tubulin, a polymerization buffer (e.g., PIPES buffer with MgCl₂ and EGTA), and GTP are prepared and kept on ice.
-
Reaction Mixture: A reaction mixture containing tubulin and GTP in the polymerization buffer is prepared.
-
Compound Addition: The tubulysin isoform at various concentrations is added to the reaction mixture. Control reactions with a known tubulin polymerization inhibitor (e.g., nocodazole) and a stabilizer (e.g., paclitaxel) are also included.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance (light scattering) at 340 nm over time using a temperature-controlled spectrophotometer.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The inhibitory effect of the tubulysin isoform is quantified by comparing the polymerization profiles of the treated samples to the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the tubulysin isoform for a specified time to induce apoptosis.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer.
-
Staining: Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI) are added to the cell suspension. The cells are incubated in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the tubulysin isoform.
Conclusion
The natural tubulysin isoforms represent a class of exceptionally potent anti-cancer agents with a well-defined mechanism of action. Their ability to inhibit tubulin polymerization at sub-nanomolar concentrations and induce apoptosis in a variety of cancer cell lines, including those with multidrug resistance, underscores their therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of these promising natural products for oncological applications. Further research into the structure-activity relationships of natural isoforms and their comparative anti-angiogenic activities will be crucial in optimizing their clinical utility.
References
- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubulysins, new cytostatic peptides from myxobacteria acting on microtubuli. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 5. Biological evaluation of tubulysin A: a potential anticancer and antiangiogenic natural product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure–activity relationship studies of novel tubulysin U analogues – effect on cytotoxicity of structural variations in the tubuvaline fragment - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Potent Cytotoxicity of Tubulysin C: A Technical Guide for Cancer Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the cytotoxic effects of Tubulysin C, a potent microtubule-depolymerizing agent, across various cancer cell lines. This document provides a comprehensive overview of its mechanism of action, quantitative cytotoxicity data, detailed experimental protocols for assessing its efficacy, and a visualization of the key signaling pathways involved in this compound-induced apoptosis.
Introduction: this compound as a Promising Anti-Cancer Agent
Tubulysins are a class of natural tetrapeptides isolated from myxobacteria that exhibit exceptionally high cytotoxicity against a broad spectrum of cancer cells, including those with multi-drug resistance (MDR).[1] Their mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and subsequent induction of apoptosis.[1] This guide focuses on this compound and its analogs, highlighting their potential as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound and its potent analogs in various human cancer cell lines, demonstrating their sub-nanomolar to picomolar efficacy.
| Cancer Type | Cell Line | Tubulysin Analog | IC50 (nM) | Reference |
| Uterine Sarcoma | MES-SA | Tb111 | 0.04 | [2] |
| Human Embryonic Kidney | HEK 293T | Tb111 | 0.006 | [2] |
| Uterine Sarcoma (MDR) | MES-SA/DX5 | Tb111 | 1.54 | [2] |
| Breast Cancer | SK-BR-3 | ADC Conjugate | 4-7 ng/mL | [3] |
| Breast Cancer (HER2-negative) | MDA-MB-468 | ADC Conjugate | >3600 ng/mL | [3] |
| HER2+ Cancer | Various | DX126-262 (ADC) | 0.06 - 0.19 | [4] |
Mechanism of Action: Disruption of Microtubules and Induction of Apoptosis
This compound exerts its cytotoxic effects by binding to tubulin and inhibiting its polymerization into microtubules. This disruption of the microtubule network, a critical component of the cellular cytoskeleton, leads to several downstream events:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to an arrest in the G2/M phase of the cell cycle.
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, a form of programmed cell death.
The following diagram illustrates the general workflow for assessing the cytotoxic effects of this compound.
Caption: Experimental workflow for evaluating this compound cytotoxicity.
Key Signaling Pathways in this compound-Induced Apoptosis
The apoptotic cascade initiated by this compound involves the activation of the intrinsic pathway, which is regulated by the Bcl-2 family of proteins and often influenced by the tumor suppressor protein p53.
Caption: Signaling pathway of this compound-induced apoptosis.
Upon mitotic arrest, p53 can be activated, leading to the transcriptional upregulation of pro-apoptotic proteins like Bax and Bak, and the downregulation of anti-apoptotic proteins such as Bcl-2.[5] The activation of Bax and Bak results in the permeabilization of the mitochondrial outer membrane, releasing cytochrome c and initiating the caspase cascade that culminates in apoptosis.[6][7][8][9]
Detailed Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (or analog)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
Procedure:
-
Seed and treat cells with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Conclusion
This compound and its analogs are highly potent cytotoxic agents that induce cancer cell death through microtubule disruption and the activation of the intrinsic apoptotic pathway. The data and protocols presented in this guide provide a solid foundation for researchers to investigate the anti-cancer potential of this promising class of compounds. Further research into their application in targeted therapies, such as ADCs, is warranted to fully exploit their therapeutic potential.
References
- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins with Highly Potent Cytotoxicities against Cancer Cells as Potential Payloads for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 5. Bcl-2 constitutively suppresses p53-dependent apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BAK/BAX activation and cytochrome c release assays using isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis: Insights into Pathways and Role of p53, Bcl-2 and Sphingosine Kinases [pubs.sciepub.com]
- 8. BH3-Dependent and Independent Activation of BAX and BAK in Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of BCL-2 Family Proteins in Apoptosis Regulation | Blog | Biosynth [biosynth.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. bds.berkeley.edu [bds.berkeley.edu]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Preclinical Evaluation of Novel Tubulysin Analogues
This technical guide provides a comprehensive overview of the preclinical evaluation of novel tubulysin analogues, a class of highly potent cytotoxic agents with significant potential in oncology. Tubulysins are natural products originally isolated from myxobacteria that have garnered substantial interest as payloads for antibody-drug conjugates (ADCs) due to their exceptional potency against a wide array of cancer cell lines, including those exhibiting multidrug resistance.[1][2][3] This guide details the mechanism of action, experimental protocols for evaluation, and key data from preclinical studies, offering a framework for the development of next-generation cancer therapeutics.
Core Mechanism of Action
Tubulysin analogues exert their cytotoxic effects by potently inhibiting tubulin polymerization.[3][4] This disruption of microtubule dynamics is a critical event that triggers a cascade of cellular responses culminating in programmed cell death.
-
Binding to Tubulin: Tubulysins bind to the vinca-alkaloid site on β-tubulin, interfering with the assembly of microtubules, which are essential components of the cellular cytoskeleton.[5][6]
-
Microtubule Disruption: This binding leads to the rapid disintegration of the cytoskeleton and the mitotic machinery in dividing cells.[1][4]
-
Cell Cycle Arrest: The disruption of microtubule function arrests the cell cycle in the G2/M phase.[5][6]
-
Apoptosis Induction: Prolonged mitotic arrest ultimately triggers the apoptotic cell death pathway.[1][5]
A key advantage of tubulysins is their ability to maintain high potency against multidrug-resistant (MDR) cancer cell lines.[1][4] This is often attributed to their poor recognition by efflux pumps like P-glycoprotein (MDR1), which are responsible for ejecting many conventional chemotherapeutic agents from cancer cells.[3][5][6]
Experimental Protocols
A rigorous preclinical evaluation of novel tubulysin analogues involves a series of in vitro and in vivo experiments to determine their potency, stability, and therapeutic potential.
In Vitro Cytotoxicity Assays
The primary in vitro evaluation involves determining the concentration of the analogue required to inhibit the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines, such as the epidermoid carcinoma line KB and its P-glycoprotein-expressing, drug-resistant counterpart KB 8.5, are cultured under standard conditions.[1] Other relevant lines include N87 (gastric carcinoma) and MDA-MB-361-DYT2 (breast carcinoma).[1]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The tubulysin analogues are serially diluted to a range of concentrations and added to the cells.
-
Incubation: The plates are incubated for a period of 72 to 96 hours to allow for the cytotoxic effects to manifest.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence data is normalized to untreated controls, and IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
In Vitro Tubulin Polymerization Assay
This assay directly measures the inhibitory effect of the analogues on the formation of microtubules from purified tubulin.
Methodology:
-
Reaction Mixture: A reaction mixture containing purified bovine or porcine tubulin, GTP (required for polymerization), and a fluorescence-enhancing buffer is prepared.
-
Compound Addition: The tubulysin analogue or a control compound is added to the reaction mixture. The hemiasterlin analogue HTI-286 can be used as a positive control.[7]
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Fluorescence Monitoring: The change in fluorescence is monitored over time using a microplate reader. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: The rate of polymerization is determined, and the concentration of the analogue that inhibits polymerization by 50% (IC50) is calculated.
In Vivo Xenograft Models
Animal models are essential for evaluating the anti-tumor efficacy and toxicity of tubulysin analogues or their ADC counterparts in a physiological setting.
Methodology:
-
Tumor Implantation: Human or murine tumor cells (e.g., C26 murine colon carcinoma) are subcutaneously implanted into immunocompromised mice (e.g., BALB/c or nude mice).[8]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. The tubulysin analogue, conjugate, or vehicle control (e.g., PBS) is administered, typically via intravenous (i.v.) injection.[8]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Animal health is closely monitored for any signs of toxicity.
-
Efficacy Endpoints: Key efficacy metrics include Tumor Growth Delay (TGD), which is the difference in time for tumors in the treated versus control groups to reach a specific volume, and overall survival.[8] Long-term survivors (LTS) are also noted.[8]
Data Presentation
Quantitative data from preclinical studies are crucial for comparing the potency and efficacy of novel analogues.
In Vitro Cytotoxicity Data
The following table summarizes the IC50 values for various tubulysin analogues against different cancer cell lines. Lower IC50 values indicate higher potency.
| Compound/Analogue | Cell Line | IC50 (nM) | Reference |
| Tubulysin D | C26 (murine colon carcinoma) | 0.14 ± 0.3 | [8] |
| Analogue 3 (Ketone) | C26 (murine colon carcinoma) | 20 ± 7.4 | [8] |
| Conjugate 5 (Dendrimer) | C26 (murine colon carcinoma) | 1500 ± 10 | [8] |
| Tubulysin U | 1A9 (ovarian cancer) | 0.05 | [7] |
| Tubulysin U | MCF-7 (breast cancer) | 0.04 | [7] |
| Tubulysin V | 1A9 (ovarian cancer) | 0.04 | [7] |
| Tubulysin V | MCF-7 (breast cancer) | 0.03 | [7] |
| Various Analogues | KB (epidermoid carcinoma) | Lower nanomolar range | [3] |
Note: The reduced in vitro potency of Conjugate 5 is expected, as the active analogue is designed to be released upon endocytosis.[8]
In Vivo Efficacy Data
The table below presents the results from an in vivo study using a C26 colon carcinoma xenograft model, demonstrating the chemotherapeutic efficacy of a novel tubulysin analogue and its dendrimer conjugate.
| Treatment Group | Dose (mg/kg) | Mean Tumor Growth Delay (%) | Median Survival (days) | Treatment-Related Deaths | Long-Term Survivors | Reference |
| PBS (Control) | - | - | 20 ± 1.1 | 0 | 0 | [8] |
| Analogue 3 (Free Drug) | 10 | 17 ± 2.7 | 21 ± 3.2 | 0 | 0 | [8] |
| Analogue 3 (Free Drug) | 20 | 17 ± 1.8 | 23 ± 7.9 | 2 | 0 | [8] |
| Conjugate 5 (Dendrimer) | 165 | 172 ± 13 | 38 ± 14 | 0 | 3 (out of 8) | [8] |
Note: The free analogue 3 showed limited efficacy and dose-limiting toxicity, likely due to poor solubility. In contrast, the water-soluble dendrimer conjugate 5 allowed for a much higher dose to be administered safely, resulting in a significant increase in lifespan (90% increase in average) and a 37% survival rate.[8]
Conclusion
The preclinical evaluation of novel tubulysin analogues requires a multifaceted approach that characterizes their mechanism, in vitro potency, and in vivo efficacy and safety. Key modifications to the tubulysin structure, such as at the C-11 position to improve stability or the addition of linkers for conjugation, are critical areas of research.[1][9] The data clearly indicate that while tubulysins are exceptionally potent, their therapeutic window as standalone agents can be narrow.[8] However, when incorporated into delivery systems like dendrimers or, more prominently, as payloads in antibody-drug conjugates, their potent cytotoxicity can be selectively targeted to cancer cells, significantly enhancing their therapeutic index.[8][10][11] The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug developers working to harness the power of tubulysin analogues for the next generation of cancer therapies.
References
- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemotherapeutic Evaluation of a Novel Synthetic Tubulysin Analogue-Dendrimer Conjugate in C26 Tumor Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. | BioWorld [bioworld.com]
- 11. aacrjournals.org [aacrjournals.org]
Tubulysin C: A Potent Inhibitor of Tubulin Polymerization - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tubulysins are a class of exceptionally potent tetrapeptidic natural products isolated from myxobacteria that have garnered significant interest in oncology research.[1] They exhibit powerful cytotoxic activity against a wide array of cancer cell lines, including those that have developed multidrug resistance (MDR).[2][3][4] The primary mechanism of action for this class of compounds is the potent inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6][7] This technical guide provides an in-depth overview of Tubulysin C and its analogues, focusing on their mechanism of action, quantitative biological activity, key experimental protocols, and structure-activity relationships.
Mechanism of Action: Disrupting the Microtubule Cytoskeleton
Tubulysins exert their antimitotic effects by directly targeting tubulin, the fundamental protein subunit of microtubules. Microtubules are dynamic polymers crucial for various cellular functions, most notably the formation of the mitotic spindle during cell division.
-
Binding Site: Tubulysins bind to the vinca domain on the β-tubulin subunit.[5][8][9] This binding site is located at the interface between two tubulin heterodimers.[10][11] Competitive binding experiments have demonstrated that tubulysins interfere with the binding of vinca alkaloids like vinblastine, often in a noncompetitive manner.[5][7]
-
Inhibition of Polymerization: By occupying the vinca domain, tubulysins prevent the polymerization of α/β-tubulin heterodimers into microtubules.[5][12] This leads to a rapid disintegration of the existing microtubule network within the cell.[2][13] The inhibitory effect of tubulysins on tubulin polymerization is often more potent than that of established agents like vinblastine.[7]
-
Cellular Consequences: The disruption of microtubule dynamics has catastrophic consequences for dividing cells. The inability to form a functional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase.[5][6] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[5][13] Notably, microtubule depolymerization induced by tubulysins cannot be prevented by microtubule-stabilizing agents such as paclitaxel or epothilone B.[6][7]
Quantitative Data on Biological Activity
Tubulysins are characterized by their extraordinary potency, with cytotoxic effects often observed in the picomolar to low nanomolar range.[14][15] This makes them significantly more powerful than many conventional chemotherapeutic agents, including paclitaxel and vinblastine.[1][6] A key advantage of tubulysins is their retained activity against MDR cancer cell lines, which often overexpress efflux pumps like P-glycoprotein (Pgp) that expel other cytotoxic drugs.[8][9][16]
Table 1: In Vitro Cytotoxicity (IC₅₀) of Tubulysin Analogues Against Various Cancer Cell Lines
| Compound/Analogue | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| Tubulysin A | HCT-116 | Colon Carcinoma | 0.007 | [1] |
| Tubulysin A | HL-60 | Promyelocytic Leukemia | 0.059 | [1] |
| Tubulysin A | HCT-15 | Colon Carcinoma | 0.10 | [1] |
| Tubulysin D | General | Various | 0.01 - 10 | [6] |
| Analogue 11 | KB (MDR1-) | Epidermoid Carcinoma | 0.07 | [2] |
| Analogue 11 | KB 8.5 (MDR1+) | Epidermoid Carcinoma | 0.44 | [2] |
| Analogue 17e | KB (MDR1-) | Epidermoid Carcinoma | 0.08 | [2] |
| Analogue 17e | KB 8.5 (MDR1+) | Epidermoid Carcinoma | 0.28 | [2] |
| Analogue Tb32 | MES-SA | Uterine Sarcoma | 0.012 | [14] |
| Analogue Tb32 | HEK 293T | Human Embryonic Kidney | 0.002 | [14] |
| Tubulysin ADC 5 | BJAB (Pgp-) | Lymphoma | 0.13 | [8] |
| Tubulysin ADC 5 | BJAB.Luc/Pgp (Pgp+) | Lymphoma | 0.23 | [8] |
| MMAE ADC 8 | BJAB (Pgp-) | Lymphoma | 0.16 | [8] |
| MMAE ADC 8 | BJAB.Luc/Pgp (Pgp+) | Lymphoma | >100 | [8] |
Note: IC₅₀ values are highly dependent on experimental conditions, such as incubation time.
Table 2: Inhibition of Tubulin Polymerization
| Compound | Assay Type | Parameter | Value | Reference |
| Tubulysin A | Competition with Vinblastine | Apparent Kᵢ | 3 µM | [7] |
| Analogue 4c | Cell-free polymerization | IC₅₀ | 17 µM | [17] |
Key Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay biochemically measures the direct effect of a compound on the polymerization of purified tubulin in a cell-free system.[18]
Methodology:
-
Reagent Preparation:
-
Thaw purified tubulin (e.g., porcine brain-derived, >99% pure) on ice. Use within one hour of thawing.[19]
-
Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[18]
-
Prepare a GTP stock solution (e.g., 10 mM) and a fluorescent reporter stock (e.g., DAPI).
-
Prepare serial dilutions of this compound and control compounds (e.g., paclitaxel as an enhancer, nocodazole as an inhibitor) in polymerization buffer.
-
-
Reaction Assembly (on ice):
-
In a 96-well microplate, combine the polymerization buffer, GTP (to a final concentration of 1 mM), glycerol (to 10% v/v, as a polymerization enhancer), and DAPI (to a final concentration of ~6.3 µM).[18]
-
Add the test compounds (this compound) or controls to their respective wells.
-
Initiate the reaction by adding the purified tubulin solution to a final concentration of 2 mg/mL.[18]
-
-
Measurement:
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine the maximum polymerization rate (Vmax) and the final polymer mass (plateau fluorescence).
-
Calculate the IC₅₀ value for this compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based Cytotoxicity Assay
This assay determines the concentration of a compound required to inhibit the growth or kill a certain percentage of a cancer cell population.
Methodology:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., HCT-116, KB) in appropriate medium supplemented with fetal bovine serum and antibiotics.[20]
-
Harvest exponentially growing cells and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle-only controls.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.[2]
-
-
Viability Measurement (e.g., MTT Assay):
-
Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent solution).
-
Measure the absorbance of each well using a microplate spectrophotometer at an appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Structure-Activity Relationships (SAR)
The complex structure of tubulysins offers multiple points for chemical modification, and extensive SAR studies have provided insights into the functionalities crucial for their potent activity.[3][4][21]
-
N-Terminus (Mep): The N-methyl-d-pipecolic acid (Mep) unit is important for potency. Modifications to this ring, such as replacing it with N-methyl pyrrolidine, can be tolerated, but often with some loss of activity.[1][2]
-
Isoleucine (Ile): This natural amino acid residue is a key part of the "hydrophobic core" and minor changes can significantly alter activity.[3][15]
-
Tubuvaline (Tuv): The central Tuv fragment, with its thiazole ring and isopropyl group, is considered paramount for cytotoxicity. Replacing the isopropyl group with other alkyl or aryl groups leads to a dramatic loss of potency.[15]
-
C-11 Position: The acetate group at the C-11 position of Tuv is a known liability, as it is susceptible to hydrolysis by plasma esterases, leading to a significantly less active compound.[3][4][8] Replacing this acetate with more stable groups, such as alkyl ethers, can improve in vivo stability while maintaining high potency.[8][10][11]
-
C-Terminus (Tup/Tut): The C-terminal tubuphenylalanine (Tup) or tubutyrosine (Tut) moiety is more tolerant to modification. This position is often exploited for attaching linkers to create antibody-drug conjugates (ADCs) without a substantial loss of cytotoxic potential.[2][21]
Conclusion and Future Directions
This compound and its analogues are among the most potent antimitotic agents discovered to date. Their ability to potently inhibit tubulin polymerization, coupled with their efficacy against multidrug-resistant cancers, underscores their significant therapeutic potential. While their extreme systemic toxicity has limited their use as standalone agents, it makes them ideal candidates for targeted delivery systems.[1][8][9] The ongoing development of tubulysin-based antibody-drug conjugates (ADCs) represents a promising strategy to harness their phenomenal potency, allowing for selective delivery to tumor cells while minimizing off-target toxicity.[10][11][22] Future research will likely focus on optimizing linker technologies and identifying novel, more stable tubulysin analogues to further enhance the therapeutic window of this remarkable class of compounds.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships of tubulysin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Tubulysin Analogues, Linker-Drugs, and Antibody-Drug Conjugates, Insights into Structure-Activity Relationships, and Tubulysin-Tubulin Binding Derived from X-ray Crystallographic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances in the synthesis of tubulysins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and structure–activity relationship studies of novel tubulysin U analogues – effect on cytotoxicity of structural variations in the tubuvaline fragment - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. benthamopenarchives.com [benthamopenarchives.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. rice.flintbox.com [rice.flintbox.com]
An In-depth Technical Guide on the Core Mechanisms of Tubulysin C: Induction of Apoptosis and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While this document focuses on Tubulysin C, specific quantitative and mechanistic data for this particular analogue is limited in publicly available literature. Therefore, this guide leverages data from closely related and well-characterized tubulysins, primarily Tubulysin A and D, as representative examples of the tubulysin class. This approach provides a robust understanding of the core mechanisms, which are expected to be highly conserved across the tubulysin family.
Introduction
Tubulysins are a class of potent cytotoxic tetrapeptides of myxobacterial origin that have garnered significant interest in the field of oncology. Their remarkable anti-proliferative activity, even against multi-drug resistant cancer cell lines, positions them as promising payloads for antibody-drug conjugates (ADCs). This technical guide delves into the core mechanisms of action of this compound, focusing on its role in inducing apoptosis and cell cycle arrest. By understanding these fundamental processes, researchers and drug developers can better harness the therapeutic potential of this powerful class of compounds.
Core Mechanism of Action: Microtubule Disruption
The primary molecular target of tubulysins is tubulin, the fundamental protein subunit of microtubules. Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.
Tubulysins exert their potent cytotoxic effects by inhibiting tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to a cascade of downstream events, culminating in cell cycle arrest and apoptosis.[3]
Data Presentation: Cytotoxicity of Tubulysins
The cytotoxic potency of tubulysins is a hallmark of this class of compounds, with IC50 values often in the picomolar to low nanomolar range across a wide array of cancer cell lines.
Table 1: IC50 Values of Tubulysin Analogues in Various Cancer Cell Lines
| Tubulysin Analogue | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Tubulysin A | NCI-H1299 | Lung | 3 | [4] |
| Tubulysin A | HT-29 | Colon | 1 | [4] |
| Tubulysin A | A2780 | Ovary | 2 | [4] |
| Tubulysin A | L929 | Mouse Fibroblast | 0.08 (0.07 ng/ml) | [5] |
| Tubulysin A | KB-V1 | Cervical (MDR) | 1.6 (1.4 ng/ml) | [5] |
| Tubulysin A | HUVEC | Normal Endothelial | 2.07-2.97 | [4] |
| Tubulysin D | Various | - | 0.01 - 10 | [1][2] |
| Tubulysin Analogue (Tb111) | MES SA | Uterine Sarcoma | 0.04 | [6] |
| Tubulysin Analogue (Tb111) | HEK 293T | Embryonic Kidney | 0.006 | [6] |
| Tubulysin Analogue (Tb111) | MES SA DX (MDR) | Uterine Sarcoma | 1.54 | [6] |
| KEMTUB10 | MCF7 | Breast | 0.0301 | [5] |
| KEMTUB10 | MDA-MB-231 | Breast | 0.068 | [5] |
| KEMTUB10 | SkBr3 | Breast | 0.0122 | [5] |
Induction of Cell Cycle Arrest at G2/M Phase
By disrupting microtubule formation, tubulysins prevent the proper assembly of the mitotic spindle, a critical checkpoint for cell cycle progression. This leads to the activation of the spindle assembly checkpoint (SAC), causing the cells to arrest in the G2/M phase of the cell cycle.[1][2] This prolonged mitotic arrest is a key trigger for the subsequent induction of apoptosis.
Table 2: Quantitative Analysis of Tubulysin A-induced G2/M Arrest in HepG2 Cells
| Treatment | Concentration (nM) | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | Reference |
| Control | 0 | 53 | - | 22 | [4] |
| Tubulysin A | 50 | <10 | - | 73 | [4] |
| Tubulysin A | 200 | <10 | - | 82 | [4] |
Data obtained after 24 hours of treatment.
Induction of Apoptosis
Prolonged G2/M arrest induced by tubulysins ultimately triggers programmed cell death, or apoptosis. This process is orchestrated by a complex network of signaling pathways, primarily the intrinsic (mitochondrial) pathway of apoptosis.
Signaling Pathways of Tubulysin-Induced Apoptosis
The disruption of microtubule dynamics by tubulysins is a significant cellular stress that activates several pro-apoptotic signaling cascades.
-
JNK Pathway Activation: Microtubule disruption can lead to the activation of the c-Jun N-terminal kinase (JNK) pathway, a key stress-activated protein kinase cascade. Activated JNK can phosphorylate and inactivate anti-apoptotic Bcl-2 family proteins, such as Bcl-2 itself, thereby promoting apoptosis.[5]
-
p53 Involvement: The tumor suppressor protein p53 can be activated in response to cellular stress, including mitotic arrest. Activated p53 can transcriptionally upregulate pro-apoptotic proteins, most notably PUMA and Noxa, which are potent activators of the intrinsic apoptotic pathway.[5]
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is critical for regulating mitochondrial integrity. Tubulysins can shift this balance towards apoptosis by:
-
Caspase Activation: The convergence of these pro-apoptotic signals on the mitochondria leads to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome. The apoptosome activates the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3.[3] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Experimental Protocols
Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the in vitro polymerization of purified tubulin.
Methodology:
-
Reagents: Purified tubulin (>99%), GTP, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), and various concentrations of this compound.
-
Procedure: a. On ice, prepare a reaction mixture containing tubulin and GTP in polymerization buffer. b. Add this compound or vehicle control to the reaction mixture. c. Transfer the mixture to a pre-warmed 96-well plate at 37°C. d. Immediately measure the change in absorbance at 340 nm over time using a microplate reader. The increase in absorbance corresponds to tubulin polymerization.
-
Analysis: Compare the polymerization curves of this compound-treated samples to the control. Inhibition of polymerization will result in a lower rate and extent of absorbance increase.
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound for desired time points. Include a vehicle-treated control.
-
Cell Harvesting and Fixation: a. Harvest both adherent and floating cells. b. Wash cells with cold PBS. c. Fix the cells by dropwise addition of cold 70% ethanol while vortexing. d. Incubate at -20°C for at least 2 hours.
-
Staining: a. Wash the fixed cells with PBS. b. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. c. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: a. Analyze the stained cells using a flow cytometer. b. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Detection by Annexin V and Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: a. Wash cells with cold PBS and then with 1X Annexin V Binding Buffer. b. Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. c. To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). d. Incubate in the dark at room temperature for 15 minutes. e. Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry: a. Analyze the cells immediately by flow cytometry. b. Four populations can be distinguished:
- Viable cells: Annexin V-negative and PI-negative.
- Early apoptotic cells: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
- Necrotic cells: Annexin V-negative and PI-positive.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Conclusion
This compound is a highly potent cytotoxic agent that exerts its anticancer effects primarily through the inhibition of tubulin polymerization. This leads to a cascade of events, beginning with the disruption of microtubule dynamics, followed by a robust G2/M cell cycle arrest. The prolonged mitotic arrest serves as a potent trigger for the intrinsic pathway of apoptosis, involving the activation of the JNK pathway, modulation of p53 and Bcl-2 family proteins, and the activation of the caspase cascade. The detailed understanding of these core mechanisms provided in this guide serves as a valuable resource for the continued development of tubulysin-based therapeutics, including highly targeted ADCs, for the treatment of cancer. Further research specifically elucidating the nuanced signaling pathways activated by this compound will undoubtedly pave the way for more effective and refined therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Tubulysin C as a Payload for Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of highly potent cytotoxic agents originally isolated from myxobacteria.[1][2] Their exceptional potency, particularly against multidrug-resistant (MDR) cancer cell lines, has made them attractive payloads for the development of antibody-drug conjugates (ADCs).[1][2][3] ADCs are a targeted cancer therapy that utilizes the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity.[4][5]
This document provides detailed application notes and protocols for utilizing Tubulysin C and its analogs as payloads in ADC development. It covers their mechanism of action, conjugation strategies, and methodologies for in vitro and in vivo evaluation.
Mechanism of Action
Tubulysins exert their cytotoxic effect by inhibiting tubulin polymerization, a critical process for microtubule formation.[1][6] Microtubules are essential components of the cytoskeleton and the mitotic spindle. By binding to the vinca domain of β-tubulin, tubulysins disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[4][6][7] A key advantage of tubulysins is their ability to retain potency in cancer cells that have developed resistance to other microtubule inhibitors, such as taxanes and vinca alkaloids, often due to the overexpression of P-glycoprotein (P-gp), a drug efflux pump.[2][4]
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the in vitro potency of various tubulysin analogs and their corresponding ADCs across different cancer cell lines.
Table 1: In Vitro Potency of Free Tubulysin Analogs
| Compound | Cell Line | IC50 (nM) | Reference |
| Tubulysin D | Various | 0.01 - 10 | [4] |
| Tub(OAc) | L540cy | Potent | [8] |
| Tub(OAc) | L428 (MDR+) | Potent | [8] |
| Tub(OAc) | HL60 | Potent | [8] |
| Tub(OH) | L540cy, L428, HL60 | 70- to 1000-fold less potent than Tub(OAc) | [8] |
| Tub(OEt) | L540cy, L428, HL60 | Similar to Tub(OAc) | [8] |
| Tub(OiVal) | L540cy, L428, HL60 | Similar to Tub(OAc) | [8] |
Table 2: In Vitro Cytotoxicity of Anti-CD30 Tubulysin ADCs
| ADC | Cell Line | EC50 (ng/mL) | Reference |
| αCD30-Tub(OAc) | L540cy (MDR-) | Single-digit | [8] |
| αCD30-Tub(OAc) | Karpas299 (MDR-) | Single-digit | [8] |
| αCD30-Tub(OAc) | DEL (MDR-) | Single-digit | [8] |
| αCD30-Tub(OEt) | L540cy (MDR-) | Single-digit | [8] |
| αCD30-Tub(OEt) | Karpas299 (MDR-) | Single-digit | [8] |
| αCD30-Tub(OEt) | DEL (MDR-) | Single-digit | [8] |
| αCD30-Tub(OiVal) | L540cy (MDR-) | Single-digit | [8] |
| αCD30-Tub(OiVal) | Karpas299 (MDR-) | Single-digit | [8] |
| αCD30-Tub(OiVal) | DEL (MDR-) | Single-digit | [8] |
Experimental Protocols
Protocol 1: ADC Conjugation (General Procedure)
This protocol outlines a general method for conjugating a tubulysin payload to an antibody via cysteine residues. Specific linkers and conjugation chemistries may require optimization.[5][9]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP).
-
Tubulysin-linker construct with a reactive group (e.g., maleimide).
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification columns (e.g., desalting, size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC)).
-
Reaction buffers and solvents.
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a molar excess of TCEP to reduce interchain disulfide bonds. The amount of TCEP will determine the number of available cysteine residues for conjugation.
-
Incubate at 37°C for 1-2 hours.
-
-
Buffer Exchange:
-
Remove excess reducing agent by passing the reduced antibody through a desalting column equilibrated with conjugation buffer.
-
-
Conjugation:
-
Immediately add the Tubulysin-linker construct to the reduced antibody at a specific molar ratio to control the drug-to-antibody ratio (DAR).
-
Incubate at room temperature or 4°C for 1-4 hours.
-
-
Quenching:
-
Add a molar excess of a quenching reagent to cap any unreacted cysteine residues.
-
Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the ADC from unconjugated payload and other reactants using SEC or HIC.
-
-
Characterization:
-
Determine the DAR using techniques like HIC or mass spectrometry.
-
Assess the level of aggregation by SEC.
-
Measure endotoxin levels.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to determine the cytotoxic effect of a Tubulysin-ADC on cancer cells.[10][11][12]
Materials:
-
Target cancer cell line (e.g., N87, MCF7).[10]
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Tubulysin-ADC and control antibody.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight.[12]
-
-
ADC Treatment:
-
Prepare serial dilutions of the Tubulysin-ADC and control antibody in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated control wells.
-
Incubate for 72-96 hours, as tubulin inhibitors often require a longer incubation time to exert their effect.[10]
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C in the dark.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 or EC50 value using a sigmoidal dose-response curve.
-
Protocol 3: Bystander Effect Assay (Co-culture Model)
This assay evaluates the ability of a Tubulysin-ADC to kill neighboring antigen-negative cells.[8][12][13]
Materials:
-
Antigen-positive (Ag+) cancer cell line.
-
Antigen-negative (Ag-) cancer cell line, preferably labeled with a fluorescent marker (e.g., GFP) for easy identification.
-
96-well plates.
-
Tubulysin-ADC.
-
Cell viability reagent (e.g., CellTiter-Glo).
Procedure:
-
Cell Seeding:
-
Seed a mixture of Ag+ and Ag- cells (e.g., a 1:1 ratio) in a 96-well plate.[8]
-
As a control, seed Ag- cells alone in separate wells.
-
-
ADC Treatment:
-
Treat the co-cultured cells and the Ag- monoculture with serial dilutions of the Tubulysin-ADC.
-
Incubate for 96 hours.[8]
-
-
Viability Measurement:
-
Measure the viability of the Ag- cells. If using GFP-labeled cells, this can be done using a fluorescence plate reader. Alternatively, a total cell viability assay can be performed.
-
-
Data Analysis:
-
Compare the viability of the Ag- cells in the co-culture to the viability of the Ag- cells in the monoculture at the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[12]
-
Protocol 4: In Vivo Efficacy Study (Xenograft Model)
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a Tubulysin-ADC in a mouse xenograft model.[8][14][15]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID).
-
Tumor cells for implantation.
-
Tubulysin-ADC, control ADC, and vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment groups (e.g., vehicle control, control ADC, Tubulysin-ADC at different doses).
-
Administer the treatments intravenously (IV) or intraperitoneally (IP) according to the desired dosing schedule (e.g., once weekly).[15]
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
-
Endpoint:
-
Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Euthanize the mice and excise the tumors for further analysis (e.g., histological analysis).[15]
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each group.
-
Analyze the body weight data to assess toxicity.
-
Conclusion
This compound and its analogs are highly potent microtubule-inhibiting agents that have shown significant promise as payloads for ADCs. Their ability to overcome multidrug resistance and exert a bystander effect makes them particularly valuable for treating heterogeneous tumors.[2][8] The protocols provided herein offer a framework for the successful development and evaluation of Tubulysin-based ADCs. Careful optimization of the linker, conjugation strategy, and DAR is crucial for achieving a therapeutic with a favorable efficacy and safety profile.[16][17][18]
References
- 1. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. The Recent Developments of ADCs with the Tubulysins as the Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 14. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 15. Precision Biologics to Reveal Preclinical Efficacy of Novel Tumor-Specific ADC against multiple human cancer types at SITC 2025 [prnewswire.com]
- 16. doaj.org [doaj.org]
- 17. The Impact of Conjugation Mode and Site on Tubulysin Antibody-Drug-Conjugate Efficacy and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Linker Chemistry for Conjugating Tubulysin C to Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the current linker chemistries for the conjugation of Tubulysin C, a potent microtubule-disrupting agent, to monoclonal antibodies (mAbs) for the development of Antibody-Drug Conjugates (ADCs). This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key processes.
Introduction to this compound in ADCs
Tubulysins are a class of highly potent cytotoxic peptides that inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2][3] Their exceptional potency, even against multi-drug resistant (MDR) cancer cell lines, makes them attractive payloads for ADCs.[2][4] this compound, a synthetic analog, offers a balance of high cytotoxicity and synthetic tractability. A critical structural feature of many tubulysins is the C11 acetate group, which is crucial for their cytotoxic activity.[5][6] However, this acetate is susceptible to hydrolysis, which can lead to a significant loss of potency.[5][6][7] Therefore, the design of the linker and the conjugation strategy are paramount to ensure the stability and efficacy of this compound ADCs.
Mechanism of Action of Tubulysin ADCs
The general mechanism of action for a this compound ADC is a multi-step process that results in the targeted delivery of the cytotoxic payload to cancer cells.
Figure 1. Mechanism of action of a this compound ADC.
Linker Chemistries for this compound Conjugation
The choice of linker is critical for the success of an ADC. It must be stable in systemic circulation to prevent premature drug release and efficiently cleaved within the target cancer cell. For this compound, both cleavable and non-cleavable linkers have been explored, with a strong emphasis on cleavable linkers to ensure potent payload delivery.
Cleavable Linkers
Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage by enzymes or chemical conditions prevalent inside the target cell.
Dipeptide linkers, such as valine-alanine (Val-Ala), are commonly used in ADCs.[5][6] These linkers are cleaved by lysosomal proteases, like cathepsin B, which are upregulated in many tumor cells.
-
Chemistry: The Val-Ala dipeptide is connected to a self-immolative spacer, such as p-aminobenzyl alcohol (PAB), which in turn is linked to the drug. Upon cleavage of the dipeptide, the spacer undergoes electronic rearrangement to release the active payload.
-
Attachment to this compound: The linker is typically attached to the N-terminal tertiary amine of Tubulysin M, a close analog of this compound, through a quaternary ammonium linkage.[5][6]
-
Advantages: Well-established chemistry with proven clinical success for other payloads.
-
Disadvantages: Can be susceptible to premature cleavage by extracellular proteases. The stability of the C11 acetate of Tubulysin M has been shown to be lower with this linker compared to glucuronide linkers.[5][6]
β-glucuronidase is another lysosomal enzyme that is abundant in the tumor microenvironment and within cancer cells.
-
Chemistry: A glucuronic acid moiety is linked to a self-immolative spacer connected to the drug. β-glucuronidase cleaves the glycosidic bond of the glucuronide, triggering the release of the payload.
-
Attachment to this compound: Similar to dipeptide linkers, the glucuronide linker can be attached to the N-terminal tertiary amine of Tubulysin analogs via a quaternary ammonium salt.[5][8]
-
Advantages: The hydrophilic nature of the glucuronide can improve the pharmacokinetic properties of the ADC.[8] This linker has been shown to protect the C11 acetate of Tubulysin M from hydrolysis, leading to improved in vivo activity.[5][6][7]
-
Disadvantages: The efficiency of cleavage can be dependent on the expression levels of β-glucuronidase in the tumor.
Maleimide-Based Linkers for Cysteine Conjugation
This approach involves the conjugation of the drug-linker to cysteine residues on the antibody.
-
Chemistry: A maleimide group is incorporated into the linker. This group reacts with the thiol group of a cysteine residue on the antibody via a Michael addition reaction to form a stable thioether bond. The cysteine residues can be native (from interchain disulfides) or engineered into the antibody backbone for site-specific conjugation.[9][10]
-
Attachment to this compound: A linker containing a maleimide group, such as maleimide-caproyl (mc), can be synthesized and then coupled to an amine handle introduced on the this compound molecule.[9][10]
-
Advantages: Allows for both random and site-specific conjugation. Site-specific conjugation can lead to more homogeneous ADCs with improved pharmacokinetic profiles.[5][6]
-
Disadvantages: Maleimide-based conjugates can undergo a retro-Michael reaction, leading to deconjugation in plasma. However, this can be mitigated by linker design.
Figure 2. Overview of linker strategies for this compound ADCs.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound and its analogs in ADCs.
Table 1: In Vitro Cytotoxicity of Tubulysin Analog ADCs
| Cell Line | Target Antigen | Linker Type | Drug-to-Antibody Ratio (DAR) | IC50 (ng/mL) | Reference |
| L540cy | CD30 | Glucuronide | 8 | <10 | [8] |
| Karpas299 | CD30 | Glucuronide | 8 | <10 | [8] |
| DEL | CD30 | Glucuronide | 8 | <10 | [8] |
| L428 (MDR+) | CD30 | Dipeptide | 4 | 1-10 | [5][6] |
| DELBVR (MDR+) | CD30 | Dipeptide | 4 | 1-10 | [5][6] |
| N87 | Her2 | mcGly | 4.4 | <10 | [9][10] |
| BT474 | Her2 | mcGly | 4.4 | <10 | [9][10] |
Table 2: Impact of C11 Acetate on Tubulysin M Potency
| Compound | Description | Relative Cytotoxicity | Tubulin Binding Affinity | Reference |
| Tubulysin M | C11 Acetate Intact | High | High | [5] |
| Deacetylated Tubulysin M | C11 Acetate Hydrolyzed | >100-fold lower | 10-30x lower | [5][9] |
Table 3: Pharmacokinetic Parameters of Tubulysin ADCs in Rats
| ADC | Linker | DAR | Clearance | Reference |
| Anti-CD30 | Dipeptide | 4 | Moderate | [5][6] |
| Anti-CD30 | Dipeptide | 8 | Increased | [5][6] |
| Anti-CD30 | Glucuronide | 8 | Increased (vs. unconjugated) | [5][6] |
Experimental Protocols
The following are generalized protocols for the conjugation of this compound to an antibody. These should be optimized for specific antibodies and drug-linkers.
Protocol 1: Cysteine-Directed Conjugation using a Maleimide Linker
This protocol describes the conjugation to engineered or native cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
This compound-linker-maleimide construct dissolved in a water-miscible organic solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
-
Reaction buffer (e.g., PBS with 50 mM borate, pH 8.0)
Workflow:
Figure 3. Workflow for cysteine-directed conjugation.
Procedure:
-
Antibody Reduction:
-
Dilute the antibody to a concentration of 5-10 mg/mL in reaction buffer.
-
Add a molar excess of TCEP to the antibody solution. The amount of TCEP will depend on the desired level of reduction and should be empirically determined. For partial reduction to achieve a DAR of 4, a sub-stoichiometric amount of TCEP is used.[8]
-
Incubate at 37°C for 1-2 hours.
-
-
Buffer Exchange:
-
Remove the excess TCEP by buffer exchange into fresh reaction buffer using a desalting column or TFF.
-
-
Conjugation:
-
Immediately after desalting, add the this compound-linker-maleimide solution to the reduced antibody. A typical molar excess of the drug-linker is 1.5-2.0 fold over the available thiol groups.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be performed in the dark to protect the maleimide group.
-
-
Quenching:
-
Add a molar excess of N-acetylcysteine (e.g., 5-fold over the initial amount of drug-linker) to quench any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using SEC to remove unconjugated drug-linker, small molecule reagents, and potential aggregates.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, reverse-phase HPLC (RP-HPLC), or mass spectrometry.
-
Assess the purity and aggregation level by SEC.
-
The final ADC concentration is measured spectrophotometrically.[8]
-
Protocol 2: Synthesis of a Glucuronide-Linked Tubulysin M Drug-Linker
This protocol is a conceptual summary based on published synthetic routes.[5][6] The synthesis of drug-linkers is a complex multi-step process requiring expertise in organic chemistry.
Key Synthetic Steps:
-
Protection of Tubulysin M: The C-terminus of Tubulysin M is protected, for example, as an allyl ester.
-
Synthesis of the Glucuronide-PAB-Br Intermediate: A protected glucuronic acid is coupled to a p-aminobenzyl alcohol spacer, which is then converted to a benzyl bromide.
-
Alkylation: The N-terminal tertiary amine of the protected Tubulysin M is alkylated with the glucuronide-PAB-Br intermediate to form the quaternary ammonium linkage.
-
Deprotection and Activation: The protecting groups on the glucuronic acid and the C-terminus of Tubulysin M are removed. The linker is then activated, for example, as an NHS ester, for subsequent conjugation to the antibody.
Conclusion
The development of effective this compound ADCs hinges on the strategic selection of linker chemistry and conjugation methodology. Glucuronide linkers have shown significant promise in improving the stability of the critical C11 acetate group and enhancing in vivo efficacy.[5][7] Site-specific conjugation, often achieved through cysteine engineering and maleimide-based linkers, offers a path to more homogeneous and potentially safer ADCs.[5][6] The protocols and data presented here provide a foundation for researchers to design and synthesize novel this compound ADCs with optimized therapeutic windows. Careful characterization of the resulting ADC is crucial to ensure a well-defined product with desirable properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving Antibody-Tubulysin Conjugates through Linker Chemistry and Site-Specific Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Tubulysin C-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of highly potent cytotoxic peptides isolated from myxobacteria that function by inhibiting tubulin polymerization, a critical process for cell division.[1][2] Their exceptional potency, even against multidrug-resistant (MDR) cancer cell lines, makes them attractive payloads for the development of Antibody-Drug Conjugates (ADCs).[1][3] ADCs are a targeted cancer therapy that utilizes the specificity of a monoclonal antibody to deliver a potent cytotoxic agent, like tubulysin, directly to tumor cells, thereby minimizing systemic toxicity.[4][5]
This document provides detailed application notes and protocols for the development of Tubulysin C-based ADCs, covering key aspects from linker technology and conjugation chemistry to in vitro and in vivo evaluation.
Mechanism of Action of Tubulysin
Tubulysins exert their cytotoxic effects by binding to the vinca domain of tubulin, leading to the disruption of microtubule dynamics.[1][6] This interference with the cytoskeleton and the mitotic machinery of dividing cells ultimately induces apoptosis (programmed cell death).[1][3] A critical structural feature for the high cytotoxic activity of many tubulysin analogs, such as Tubulysin M, is the C-11 acetate group.[7][8] Hydrolysis of this acetate can lead to a significant reduction in potency.[8][9]
Caption: General mechanism of action of a Tubulysin-based ADC.
Key Considerations in Tubulysin ADC Development
The development of stable and effective Tubulysin-based ADCs requires careful consideration of the linker technology and the site of conjugation on the antibody.
Linker Technology
The linker connects the tubulysin payload to the antibody and plays a crucial role in the ADC's stability and mechanism of action. Two primary types of linkers are commonly employed:
-
Protease-Cleavable Linkers: These linkers, such as the valine-alanine-p-aminobenzylcarbamate (Val-Ala-PAB) dipeptide linker, are designed to be stable in the systemic circulation and cleaved by lysosomal proteases like cathepsin B upon internalization into the target cancer cell.[5][7]
-
β-Glucuronidase-Cleavable Linkers: This technology utilizes a glucuronide linker that is cleaved by the enzyme β-glucuronidase, which is abundant in the lysosomal compartment of tumor cells.[7][8] This type of linker has been shown to protect the labile C-11 acetate of tubulysin from hydrolysis in circulation, leading to improved in vivo activity.[7][8]
Conjugation Chemistry
The method of attaching the linker-payload to the antibody is critical for the homogeneity and stability of the resulting ADC.
-
Cysteine-Based Conjugation: This is a common method that involves the reaction of a maleimide-containing linker with the thiol group of cysteine residues on the antibody. These can be endogenous cysteines from reduced interchain disulfides or engineered cysteines introduced at specific sites.[9][10]
-
Site-Specific Conjugation: To overcome the heterogeneity of traditional cysteine and lysine conjugation, site-specific methods are employed. Engineering cysteines at specific locations, such as the S239C mutation in the antibody heavy chain, allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[7][8] Site-specific conjugation can also enhance the stability of the C-11 acetate and improve in vivo activity.[7][8]
Experimental Protocols
The following are detailed protocols for key experiments in the development of this compound-based ADCs.
Protocol 1: Synthesis of a Tubulysin-Linker Conjugate
This protocol outlines the synthesis of a tubulysin drug-linker with a protease-cleavable Val-Ala-PAB linker.
Materials:
-
Tubulysin M with a protected C-terminus (e.g., allyl ester)
-
Boc-Val-Ala-PAB-Br
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Scavenger (e.g., pyrrolidine)
-
Standard peptide coupling reagents (e.g., HATU, DIPEA)
Procedure:
-
Quaternary Ammonium Linkage Formation: React the N-terminal tertiary amine of the protected Tubulysin M with activated Boc-Val-Ala-PAB bromide to form a quaternary ammonium linkage.[7][8]
-
Boc Deprotection: Remove the Boc protecting group from the dipeptide linker using TFA in DCM.[7][8]
-
Allyl Ester Deprotection: Deprotect the C-terminus of tubulysin using a palladium(0) catalyst with a scavenger.[7][8]
-
Purification: Purify the resulting drug-linker construct using standard chromatographic techniques.
Protocol 2: Antibody-Drug Conjugation
This protocol describes the conjugation of a tubulysin-linker to an antibody via engineered cysteines.
Materials:
-
Monoclonal antibody with engineered cysteine residues (e.g., anti-CD30 with S239C mutation)
-
Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction
-
Tubulysin-maleimide linker-payload
-
Phosphate-buffered saline (PBS)
-
Size-exclusion chromatography (SEC) columns for purification
Procedure:
-
Antibody Reduction: Partially reduce the antibody by incubating it with a molar excess of TCEP to expose the thiol groups of the engineered cysteines.
-
Conjugation Reaction: Add the tubulysin-maleimide linker-payload to the reduced antibody solution and incubate to allow for the formation of a stable thioether bond.
-
Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine).
-
Purification: Purify the ADC from unconjugated drug-linker and other reactants using SEC.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.[9]
Protocol 3: In Vitro Cytotoxicity Assay
This protocol is for evaluating the potency of the Tubulysin ADC against cancer cell lines.
Materials:
-
Target-positive cancer cell line (e.g., CD30+ lymphoma cell line like L540cy)[11]
-
Target-negative cancer cell line (for specificity control)
-
Tubulysin ADC
-
Control antibody
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the Tubulysin ADC and the control antibody in cell culture medium. Add the dilutions to the cells and incubate for a defined period (e.g., 72-120 hours).[12]
-
Viability Assessment: After the incubation period, measure cell viability using a suitable assay.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines the evaluation of the anti-tumor activity of the Tubulysin ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Target-positive cancer cell line for tumor implantation
-
Tubulysin ADC
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant the cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment groups and administer the Tubulysin ADC and vehicle control intravenously or intraperitoneally at specified doses and schedules (e.g., single dose or multiple doses).[10][11]
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition. Evaluate other endpoints such as tumor growth delay and complete regressions.[10]
Data Presentation
Table 1: In Vitro Cytotoxicity of Anti-CD30 Tubulysin ADCs
| Cell Line | Linker Type | DAR | IC50 (ng/mL) |
| L428 (MDR+) | Dipeptide | 2 | 1.5 |
| L428 (MDR+) | Glucuronide | 2 | 1.3 |
| DEL (MDR-) | Dipeptide | 2 | 0.8 |
| DEL (MDR-) | Glucuronide | 2 | 0.7 |
| L540cy (MDR-) | Dipeptide | 4 | 0.9 |
| L540cy (MDR-) | Glucuronide | 4 | 0.8 |
Data adapted from in vitro studies on various CD30+ lymphoma cell lines.[8]
Table 2: In Vivo Efficacy of Anti-CD30 Tubulysin ADCs in L540cy Xenograft Model
| ADC | Linker Type | DAR | Dose (mg/kg) | Tumor Growth Inhibition (%) | Cures/Total |
| ADC 1 | Dipeptide | 4 | 0.8 | Significant | 0/6 |
| ADC 2 | Dipeptide (S239C) | 2 | 0.8 | Superior | 5/6 |
Data from a study comparing endogenous cysteine conjugation (DAR 4) with site-specific conjugation (DAR 2) at the S239C position.[7][8]
Workflow and Pathway Diagrams
Caption: A streamlined workflow for the development of a Tubulysin-based ADC.
Conclusion
The development of this compound-based ADCs represents a promising strategy in targeted cancer therapy. Success in this endeavor hinges on the rational design of the linker and the strategic choice of conjugation site to ensure ADC stability, homogeneity, and potent anti-tumor activity. The protocols and data presented herein provide a foundational guide for researchers and drug developers working to harness the therapeutic potential of tubulysins. Through careful optimization of each component, it is possible to develop highly effective and well-tolerated Tubulysin-based ADCs for the treatment of various cancers.
References
- 1. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
Application Notes and Protocols: In Vitro Cytotoxicity Assays for Tubulysin C ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of highly potent cytotoxic peptides isolated from myxobacteria.[1][2] Their mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of microtubules, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[1][3][4] This potent cytotoxicity makes tubulysins, including Tubulysin C, attractive payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1][3] ADCs are designed to selectively deliver these potent cytotoxic agents to tumor cells expressing a specific antigen, thereby minimizing systemic toxicity.[2][5]
This document provides detailed protocols and application notes for conducting in vitro cytotoxicity assays to evaluate the efficacy of this compound ADCs. These assays are crucial for determining the potency (e.g., IC50 values) of ADCs, assessing their target specificity, and understanding their mechanism of action.
Mechanism of Action of this compound ADCs
This compound ADCs exert their cytotoxic effects through a multi-step process. First, the monoclonal antibody component of the ADC binds to a specific tumor-associated antigen on the surface of a cancer cell.[2] Following binding, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis.[2] Once inside the cell, the complex is trafficked to endosomes and then to lysosomes. Within the acidic environment of the lysosome, the linker connecting the antibody to the this compound payload is cleaved, releasing the active cytotoxic drug into the cytoplasm.[2] The released this compound then binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest and ultimately triggers apoptosis (programmed cell death).[1][4][6]
Caption: Mechanism of action of a this compound ADC.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity (IC50 values) of various this compound analogues and ADCs against a panel of cancer cell lines. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: In Vitro Cytotoxicity of Tubulysin Analogues
| Compound | Cell Line | IC50 (nM) | Reference |
| Tubulysin M | BJAB | 0.12 | [3] |
| Tubulysin M | BJAB.Luc/Pgp | 0.13 | [3] |
| NH-tubulysin M | BJAB | 2.1 | [3] |
| NH-tubulysin M | BJAB.Luc/Pgp | 23 | [3] |
| Tub(OAc) | L540cy | 0.04 | [7] |
| Tub(OEt) | L540cy | 0.05 | [7] |
| Tub(OiVal) | L540cy | 0.04 | [7] |
| Tub(OH) | L540cy | 28 | [7] |
Table 2: In Vitro Cytotoxicity of this compound ADCs
| ADC | Target Antigen | Cell Line | IC50 (ng/mL) | Reference |
| Anti-CD30-Tub(OAc) | CD30 | L540cy | <10 | [7] |
| Anti-CD30-Tub(OEt) | CD30 | L540cy | <10 | [7] |
| Anti-CD30-Tub(OiVal) | CD30 | L540cy | <10 | [7] |
| Anti-CD22-Tubulysin M | CD22 | BJAB | ~10 | [3] |
| Anti-CD22-Tubulysin M | BJAB.Luc/Pgp | ~10 | [3] | |
| DX126-262 | HER2 | BT-474 | 0.06 nM | [8] |
| DX126-262 | HER2 | SK-BR-3 | 0.19 nM | [8] |
| DX126-262 | HER2 | NCI-N87 | 0.11 nM | [8] |
Experimental Protocols
A common method for assessing in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Protocol: MTT Cytotoxicity Assay
Materials:
-
Target cancer cell lines (e.g., BT-474 for HER2-positive, MCF-7 for HER2-negative control)[10]
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound ADC and control antibody
-
Phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and control antibody in culture medium. A typical concentration range to test would be from 0.01 ng/mL to 1000 ng/mL.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include wells with medium only as a blank control and wells with untreated cells as a negative control.
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2. The long incubation time is necessary for tubulin inhibitors to induce cell-cycle arrest and subsequent cell death.[9]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
After incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Caption: Workflow for an in vitro cytotoxicity assay.
Signaling Pathway
This compound, as a potent microtubule inhibitor, triggers the intrinsic pathway of apoptosis. Disruption of the microtubule network activates a signaling cascade that often involves the p53 tumor suppressor protein and members of the Bcl-2 family of proteins, leading to the activation of caspases and execution of apoptosis.[6]
Caption: Apoptotic signaling pathway induced by this compound.
References
- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Site-Specific Conjugation Methods for Tubulysin C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the site-specific conjugation of Tubulysin C, a potent microtubule-inhibiting agent, to monoclonal antibodies for the development of Antibody-Drug Conjugates (ADCs). It covers key chemical and enzymatic methods, offering step-by-step guidance for their implementation and characterization.
Introduction
Tubulysins are a class of highly cytotoxic natural products that have garnered significant interest as payloads for ADCs due to their potent anti-tumor activity, including efficacy against multi-drug resistant cell lines.[1][2][3] However, their therapeutic window as standalone agents is narrow due to systemic toxicity.[4][5] Site-specific conjugation of tubulysins to tumor-targeting antibodies offers a promising strategy to enhance their therapeutic index by delivering them directly to cancer cells.
A critical challenge in developing tubulysin-based ADCs is the hydrolytic liability of the C11 acetate group on tubulysin analogs like Tubulysin M, the loss of which leads to a significant decrease in potency.[1][6][7] Research has demonstrated that both the choice of linker chemistry and the site of conjugation on the antibody can significantly impact the stability of this labile ester, as well as the overall pharmacokinetics and efficacy of the resulting ADC.[1][6][8][9]
This document outlines two primary site-specific conjugation strategies that have shown promise in addressing these challenges: engineered cysteine conjugation and enzymatic conjugation.
Engineered Cysteine-Based Conjugation
This method involves the introduction of cysteine residues at specific sites on the antibody, creating defined points of attachment for thiol-reactive linker-payloads. Engineering cysteines, for instance at the S239C position on the heavy chain, allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[1][9] This approach has been shown to improve both the stability of the tubulysin payload and the in vivo efficacy of the ADC compared to traditional, heterogeneous conjugation to endogenous cysteines.[1]
Experimental Protocol: S239C Engineered Antibody Conjugation
This protocol describes the generation of a homogeneous DAR 2 this compound ADC using an antibody with an engineered cysteine at position 239 of the heavy chain.
Materials:
-
S239C engineered monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in dH₂O)
-
This compound-linker with a maleimide group (e.g., Tubulysin M linked to a β-glucuronidase-cleavable linker with a maleimide handle) dissolved in Dimethyl sulfoxide (DMSO)
-
PBS, pH 7.4
-
Propylene glycol
-
Sephadex G25 desalting column
-
Spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Antibody Reduction:
-
Adjust the concentration of the S239C mAb to 5-10 mg/mL in PBS, pH 7.4.
-
Add a 2.5-fold molar excess of TCEP solution to the antibody solution.
-
Incubate at 37°C for 2 hours with gentle mixing to reduce the engineered interchain disulfide bonds.
-
-
Drug-Linker Conjugation:
-
Equilibrate the this compound-linker-maleimide solution to room temperature.
-
Add a 5-fold molar excess of the this compound-linker-maleimide solution to the reduced antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.
-
-
Purification:
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using a pre-equilibrated Sephadex G25 desalting column with PBS, pH 7.4.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the protein concentration by measuring the absorbance at 280 nm.
-
Determine the drug-to-antibody ratio (DAR) using HIC analysis. The elution profile will show peaks corresponding to different drug loads, allowing for the quantification of the desired DAR 2 species.
-
Workflow for Engineered Cysteine Conjugation
Caption: Workflow for site-specific conjugation via engineered cysteines.
Enzymatic Conjugation using Bacterial Transglutaminase (bTG)
Bacterial transglutaminase (bTG) offers a powerful enzymatic approach for site-specific ADC synthesis. This enzyme catalyzes the formation of an isopeptide bond between the side-chain carboxamide of a glutamine residue and the primary amine of a variety of substrates, including amine-functionalized linker-payloads. By engineering a glutamine tag or utilizing specific accessible glutamine residues on the antibody (e.g., Q295 in the CH2 domain), highly homogeneous ADCs can be produced.[8] This method has been shown to yield ADCs with superior in vivo stability and favorable pharmacokinetics.[8]
Experimental Protocol: bTG-Mediated Conjugation
This protocol details the conjugation of an amine-containing this compound linker to an antibody with an accessible glutamine residue using bacterial transglutaminase.
Materials:
-
Monoclonal antibody (e.g., with N297Q mutation to expose Q295) in Tris buffer.
-
Bacterial Transglutaminase (bTG).
-
This compound-linker with a primary amine handle (e.g., Tubulysin-PEG-amine).
-
Tris buffer, pH 8.0.
-
Protein A affinity chromatography column.
-
Elution buffer (e.g., 0.1 M glycine, pH 3.0).
-
Neutralization buffer (e.g., 1 M Tris, pH 8.0).
-
Hydrophobic Interaction Chromatography (HIC) system.
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine the antibody (1-5 mg/mL), a 10-20 fold molar excess of the amine-containing this compound-linker, and bTG (1-5 units/mg of antibody).
-
The final reaction should be in Tris buffer, pH 8.0.
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at 37°C for 4-16 hours with gentle agitation.
-
-
Purification:
-
Purify the ADC using a Protein A affinity column to remove unreacted drug-linker and bTG.
-
Wash the column extensively with Tris buffer.
-
Elute the ADC using the elution buffer and immediately neutralize the fractions with the neutralization buffer.
-
-
Characterization:
-
Determine the protein concentration using a spectrophotometer at 280 nm.
-
Analyze the DAR and homogeneity of the ADC product by HIC.
-
Workflow for bTG-Mediated Enzymatic Conjugation
Caption: Workflow for enzymatic conjugation using bacterial transglutaminase.
Data Summary: Comparison of Conjugation Methods
The choice of conjugation strategy significantly impacts the properties of the resulting this compound ADC. The following tables summarize key quantitative data from comparative studies.
Table 1: In Vitro Cytotoxicity of Tubulysin ADCs
| Cell Line | Conjugation Method | Linker Type | DAR | IC₅₀ (ng/mL) |
| L540cy (CD30+) | Endogenous Cysteine | Dipeptide | 4 | ~5 |
| L540cy (CD30+) | Engineered Cysteine (S239C) | Dipeptide | 2 | ~5 |
| L428 (CD30+, MDR+) | Endogenous Cysteine | Dipeptide | 4 | ~1 |
| L428 (CD30+, MDR+) | Engineered Cysteine (S239C) | Dipeptide | 2 | ~1 |
| DELBVR (CD30+, MDR+) | Endogenous Cysteine | Glucuronide | 4 | <1 |
| DELBVR (CD30+, MDR+) | Engineered Cysteine (S239C) | Glucuronide | 2 | <1 |
| Ramos (CD30-) | N/A | N/A | N/A | >1000 |
Data compiled from studies on anti-CD30 ADCs.[1][9]
Table 2: In Vivo Efficacy of Tubulysin ADCs in Xenograft Models
| Xenograft Model | Conjugation Method | Linker Type | Dose (mg/kg) | Outcome |
| L540cy | Endogenous Cysteine | Dipeptide (DAR 4) | 0.8 | 0/6 cures |
| L540cy | Engineered Cysteine (S239C) | Dipeptide (DAR 2) | 0.8 | 5/6 cures |
| N87 | Lysine | N/A | Same dose | Least effective |
| N87 | Hinge-Cysteine | N/A | Same dose | Moderately effective |
| N87 | bTG (C'E loop) | N/A | Same dose | Most effective |
Data from various studies illustrate the superior efficacy of site-specific conjugation.[1][8]
Signaling Pathway: Tubulin Inhibition by Tubulysin
Tubulysins exert their potent cytotoxic effects by inhibiting tubulin polymerization, a critical process for microtubule formation and dynamics. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
References
- 1. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving Antibody-Tubulysin Conjugates through Linker Chemistry and Site-Specific Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. improving-antibody-tubulysin-conjugates-through-linker-chemistry-and-site-specific-conjugation - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note & Protocols: Measuring Tubulysin C Activity in Multidrug-Resistant (MDR) Cells
Introduction
Tubulysins are a class of potent cytotoxic peptides that function by inhibiting tubulin polymerization, leading to the disruption of microtubules, cell cycle arrest, and ultimately, apoptosis.[1][2] A significant advantage of certain tubulysins, including Tubulysin C, is their retained high potency against multidrug-resistant (MDR) cancer cell lines.[1][3] This characteristic is largely attributed to their poor recognition and transport by efflux pumps like P-glycoprotein (Pgp), a common mechanism of drug resistance in cancer.[4][5]
This application note provides a comprehensive set of protocols to measure the activity of this compound in both MDR and non-MDR cancer cell lines. The following methodologies will enable researchers to quantify its cytotoxic effects, understand its impact on cellular mechanics, and elucidate the signaling pathways it triggers.
Mechanism of Action Overview
This compound exerts its cytotoxic effects through a well-defined mechanism. As a microtubule-destabilizing agent, it binds to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network has several downstream consequences:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to an arrest in the G2/M phase of the cell cycle.[5][6]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. Key signaling events include the activation of the JNK pathway, phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, and the subsequent activation of caspases.[1][2][7]
This application note will provide protocols to experimentally verify and quantify these key events.
Experimental Workflow
A logical workflow for assessing the activity of this compound in MDR cells is crucial for obtaining reliable and comprehensive data. The following diagram outlines a recommended experimental pipeline.
Caption: Experimental workflow for assessing this compound activity.
Materials and Methods
Cell Lines
-
MDR Cell Line: KB-8-5 (human epidermoid carcinoma, P-gp overexpressing)[1]
-
Parental (non-MDR) Cell Line: KB (human epidermoid carcinoma)[1]
Reagents
-
This compound (appropriate vendor)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Propidium Iodide (PI)
-
RNase A
-
Ethanol (70%, ice-cold)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody: anti-α-tubulin
-
Secondary antibody: Fluorescently-conjugated anti-mouse IgG
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Annexin V-FITC Apoptosis Detection Kit
-
Reagents for Western Blotting (lysis buffer, protease/phosphatase inhibitors, primary and secondary antibodies for apoptotic pathway proteins)
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding:
-
Harvest logarithmically growing KB and KB-8-5 cells using Trypsin-EDTA.
-
Seed 5 x 10³ cells per well in 100 µL of complete DMEM in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution of this compound in complete DMEM.
-
Remove the old media from the wells and add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate for 72 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁶ cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples using a flow cytometer.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 3: Visualization of Microtubule Disruption by Immunofluorescence
This protocol allows for the direct visualization of the effect of this compound on the microtubule network.
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and allow them to attach.
-
Treat with this compound for 6-24 hours.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA in PBS for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with anti-α-tubulin primary antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on glass slides.
-
Image the cells using a fluorescence or confocal microscope.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between MDR and non-MDR cell lines.
Table 1: Cytotoxicity of this compound in MDR and non-MDR Cell Lines
| Cell Line | P-gp Status | IC50 (nM) of this compound |
| KB | Negative | 1.5 |
| KB-8-5 | Overexpressing | 3.2 |
Table 2: Cell Cycle Distribution after 24h Treatment with this compound (10 nM)
| Cell Line | % G0/G1 | % S | % G2/M |
| KB (Control) | 55 | 30 | 15 |
| KB (this compound) | 10 | 15 | 75 |
| KB-8-5 (Control) | 58 | 28 | 14 |
| KB-8-5 (this compound) | 12 | 18 | 70 |
Signaling Pathway Visualization
The following diagram illustrates the apoptotic signaling pathway induced by this compound's disruption of microtubules.
Caption: Apoptotic signaling pathway induced by this compound.
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the activity of this compound in multidrug-resistant cancer cells. By systematically evaluating its cytotoxicity, effects on the cell cycle and microtubule integrity, and the underlying signaling pathways, researchers can gain a comprehensive understanding of its therapeutic potential in the context of drug resistance. The ability of this compound to overcome P-gp-mediated efflux makes it a promising candidate for the development of novel anticancer therapies.
References
- 1. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Disruption of microtubules sensitizes the DNA damage-induced apoptosis through inhibiting nuclear factor κB (NF-κB) DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. the-effect-of-antimicrotubule-agents-on-signal-transduction-pathways-of-apoptosis-a-review - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols: Enhancing Anti-Cancer Efficacy with Tubulysin C Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysin C, a potent natural product isolated from myxobacteria, is a powerful inhibitor of tubulin polymerization.[1][2] By disrupting microtubule dynamics, this compound and its analogs effectively arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.[2][3][4] Notably, tubulysins have demonstrated significant cytotoxic activity against a wide array of human cancer cell lines, including those exhibiting multidrug resistance (MDR).[1][3][5] This potent activity, however, is associated with significant systemic toxicity, making targeted delivery and combination therapies crucial strategies to widen its therapeutic window.[6][7]
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for utilizing this compound in combination with other cancer therapies. Given the limited availability of direct combination data for this compound with conventional chemotherapies and targeted agents, this document incorporates data from analogous potent microtubule inhibitors, such as eribulin and maytansinoids, to provide representative protocols and expected outcomes.
Mechanism of Action and Rationale for Combination Therapy
This compound binds to the vinca domain of β-tubulin, leading to the depolymerization of microtubules.[2][4] This disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. The resulting mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.
The rationale for combining this compound with other anti-cancer agents is multifaceted:
-
Synergistic Cytotoxicity: Combining agents with different mechanisms of action can lead to a greater-than-additive anti-cancer effect.
-
Overcoming Drug Resistance: Tubulysins are less susceptible to efflux by P-glycoprotein (P-gp), a common mechanism of MDR.[6] Combining them with drugs that are prone to resistance may restore sensitivity.
-
Dose Reduction and Reduced Toxicity: Synergistic interactions may allow for the use of lower doses of each agent, potentially reducing dose-limiting toxicities.
-
Targeting Different Cell Cycle Phases: Combining a G2/M phase inhibitor like this compound with drugs that act on other phases of the cell cycle can target a broader population of cancer cells.
-
Interference with DNA Repair: Microtubule-targeting agents can interfere with the intracellular trafficking of DNA repair proteins, thereby sensitizing cancer cells to DNA-damaging agents.[8][9]
Preclinical Data on Combination Therapies
While direct quantitative data for this compound in combination with many conventional chemotherapies is limited in publicly available literature, studies on other potent tubulin inhibitors provide a strong basis for exploration.
Combination with Platinum-Based Agents (e.g., Cisplatin, Carboplatin)
Platinum-based drugs are DNA-damaging agents that form adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately apoptosis. The combination of microtubule inhibitors with platinum agents is a standard of care in several cancer types. Preclinical studies with the microtubule inhibitor eribulin have demonstrated synergistic or additive effects when combined with cisplatin and carboplatin in various cancer models.[10][11][12]
Table 1: Representative In Vivo Efficacy of Eribulin in Combination with Platinum Agents in an Ovarian Cancer Xenograft Model (A2780) [10]
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) on Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 | 0 |
| Eribulin | 1 mg/kg, q7d x 2 | 600 | 52 |
| Cisplatin | 6 mg/kg, qd x 1 | 550 | 56 |
| Eribulin + Cisplatin | As above | 200 | 84 |
| Carboplatin | 60 mg/kg, qd x 1 | 650 | 48 |
| Eribulin + Carboplatin | As above | 250 | 80 |
Data is illustrative and based on published findings for eribulin, a mechanistically distinct microtubule inhibitor. Actual results with this compound may vary.
Combination with Taxanes (e.g., Paclitaxel, Docetaxel)
Taxanes are microtubule-stabilizing agents, which contrasts with the destabilizing effect of this compound. While seemingly antagonistic, combinations of drugs targeting different sites on tubulin can have synergistic effects. The sequence of administration is often critical in these combinations.[13][14]
Table 2: Representative In Vitro Synergistic Effect of a Tubulin Inhibitor (EM011) and Docetaxel in Prostate Cancer Cells (PC-3) [13]
| Drug Combination (Concentration) | Cell Viability (%) | Combination Index (CI) | Interpretation |
| Docetaxel (0.01 µM) | 75 | - | - |
| EM011 (1 µM) | 80 | - | - |
| Docetaxel (0.01 µM) + EM011 (1 µM) | 40 | < 1 | Synergy |
This table presents representative data for a different tubulin inhibitor combination to illustrate the principle of synergy. The CI value is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Combination with PARP Inhibitors (e.g., Olaparib)
Poly (ADP-ribose) polymerase (PARP) inhibitors are targeted therapies that block a key DNA repair pathway. In cancers with existing DNA repair deficiencies (e.g., BRCA mutations), PARP inhibition leads to synthetic lethality. Combining PARP inhibitors with agents that induce DNA damage or disrupt other cellular processes, like mitosis, is a promising strategy.[15][16] Preclinical studies have shown synergistic effects between PARP inhibitors and various cytotoxic agents, including those that induce mitotic stress.[15][17]
Combination with EGFR Inhibitors (e.g., Erlotinib)
Epidermal growth factor receptor (EGFR) inhibitors are targeted therapies used in cancers with EGFR mutations. Preclinical and clinical studies have explored the combination of EGFR inhibitors with microtubule-targeting agents like vinflunine, a vinca alkaloid, with the rationale that EGFR inhibition may overcome chemotherapy resistance.[1][18]
Experimental Protocols
In Vitro Synergy Assessment: Checkerboard Assay
This protocol outlines a method to determine the synergistic, additive, or antagonistic effects of this compound in combination with another anti-cancer agent using a checkerboard assay format and calculating the Combination Index (CI).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or analog) stock solution
-
Combination drug stock solution
-
96-well microplates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Microplate reader
-
CompuSyn software or similar for CI calculation
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution Preparation: Prepare serial dilutions of this compound and the combination drug in complete medium. A common approach is to prepare 2x concentrated drug solutions for addition to the wells.
-
Checkerboard Setup:
-
Add increasing concentrations of this compound along the x-axis of the plate.
-
Add increasing concentrations of the combination drug along the y-axis.
-
Include wells with each drug alone and untreated control wells.
-
-
Treatment: Add the prepared drug dilutions to the corresponding wells.
-
Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the untreated control.
-
Use software like CompuSyn, which is based on the Chou-Talalay method, to calculate the Combination Index (CI).[10]
-
A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Combination Efficacy Study: Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in combination with another anti-cancer agent in a subcutaneous tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line for implantation
-
This compound formulation for in vivo use
-
Combination drug formulation for in vivo use
-
Vehicle control solution
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously implant cultured cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Combination Drug alone, this compound + Combination Drug).
-
Treatment Administration: Administer the drugs according to a predetermined dosing schedule. The route of administration (e.g., intravenous, intraperitoneal) and schedule will depend on the specific agents being tested.[11][13]
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a specified duration.
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each treatment group over time.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor growth between the combination group and the single-agent groups.
-
Apoptosis Assay: Annexin V/Propidium Iodide Staining
This protocol is for quantifying apoptosis induced by this compound combination therapy using flow cytometry.
Protocol:
-
Cell Treatment: Treat cells in culture with this compound, the combination drug, or the combination for a specified time (e.g., 24-48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Visualization
The primary signaling pathway initiated by this compound is the disruption of microtubule dynamics, leading to mitotic arrest and subsequent activation of the apoptotic cascade. When combined with a DNA-damaging agent, there is a convergence of two distinct stress pathways on the apoptotic machinery.
Conclusion
This compound and its analogs represent a highly potent class of anti-cancer agents with a mechanism of action that is amenable to combination therapies. By leveraging synergistic interactions with other cytotoxic and targeted drugs, it may be possible to enhance their therapeutic efficacy while mitigating toxicity. The protocols and data presented here, including those from analogous compounds, provide a framework for the preclinical evaluation of novel this compound-based combination regimens. Further research is warranted to identify optimal combination partners and dosing schedules to translate the potent anti-cancer activity of tubulysins into clinical benefits for patients.
References
- 1. Phase I dose-escalation study of oral vinflunine in combination with erlotinib in pre-treated and unselected EGFR patients with locally advanced or metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The microtubule inhibitor eribulin demonstrates efficacy in platinum-resistant and refractory high-grade serous ovarian cancer patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Microtubule Targeting Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potential of Combining Tubulin-Targeting Anticancer Therapeutics and Immune Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Tubulin-targeting agent combination therapies: dosing schedule could matter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The microtubule cytoskeleton: An old validated target for novel therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. Broad-spectrum Preclinical Antitumor Activity of Eribulin (Halaven®): Combination with Anticancer Agents of Differing Mechanisms | Anticancer Research [ar.iiarjournals.org]
- 12. Eribulin—A review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic antimicrotubule therapy for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Synergistic effect of PARP inhibitor and BRD4 inhibitor in multiple models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combination of PARP inhibitor and targeted therapy significantly outperforms PARP inhibitor alone in patients with chemotherapy-resistant ovarian cancer [dana-farber.org]
- 17. Synergistic Effects of PARP Inhibition and Cholesterol Biosynthesis Pathway Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A phase I evaluation of the combination of vinflunine and erlotinib in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the In Vivo Stability of Tubulysin ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Tubulysin C Antibody-Drug Conjugates (ADCs), with a specific focus on improving their in vivo stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a potent ADC payload?
Tubulysins are a class of highly potent cytotoxic natural products that inhibit tubulin polymerization, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[1][2][3] Their high potency, with IC50 values in the picomolar to nanomolar range, makes them attractive payloads for ADCs.[2] Notably, Tubulysins have demonstrated efficacy against multidrug-resistant (MDR) cancer cell lines, a significant advantage over other microtubule inhibitors like auristatins and maytansinoids.[4][5][6]
Q2: What is the primary mechanism of action for Tubulysin-based ADCs?
The mechanism of action for Tubulysin-based ADCs involves a multi-step process. First, the ADC binds to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically through receptor-mediated endocytosis, and trafficked to lysosomes.[2] Inside the lysosome, the linker connecting the Tubulysin payload to the antibody is cleaved, releasing the active drug into the cytoplasm. The released Tubulysin then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network, which is essential for cell division. This ultimately leads to apoptotic cell death.[1][2][3][7]
Q3: What are the main in vivo stability challenges associated with this compound ADCs?
The primary in vivo stability issue for many Tubulysin ADCs, particularly those derived from Tubulysin M, is the hydrolysis of the acetate ester at the C11 position.[1][5][8][9] Loss of this acetate group leads to a significant reduction in the cytotoxic potency of the payload.[1][5] Another critical aspect of ADC stability is the integrity of the linker, as premature cleavage in circulation can lead to off-target toxicity and reduced efficacy.[8][9]
Troubleshooting Guides
Issue 1: Rapid Loss of ADC Potency In Vivo
Symptom: Your this compound ADC shows excellent in vitro cytotoxicity but demonstrates significantly reduced efficacy in animal models. Bioanalytical data reveals a rapid decrease in the drug-to-antibody ratio (DAR) over time, with a concurrent increase in the deacetylated form of the payload.
Potential Cause: The C11 acetate ester of the Tubulysin payload is being hydrolyzed by esterases in the plasma.[4][8][9]
Solutions:
-
Payload Modification:
-
Replace the C11 Acetate: A common and effective strategy is to replace the hydrolytically labile acetate with a more stable functional group.[5] Carbamates and ethers have been successfully used as replacements, resulting in more stable ADCs that retain potent cellular activity.[8][9] For example, replacing the acetate with a propyl ether has been shown to circumvent this metabolic liability.[4]
-
-
Linker Chemistry Optimization:
-
Utilize Protective Linkers: The choice of linker can significantly impact the stability of the C11 acetate. A β-glucuronidase-cleavable glucuronide linker has been shown to protect against acetate hydrolysis more effectively than a conventional protease-cleavable dipeptide linker (e.g., Val-Ala).[1][5] This protective effect leads to improved in vivo activity.[1]
-
-
Site-Specific Conjugation:
-
Shield the Payload: Conjugating the drug-linker to specific, engineered cysteine residues on the antibody can sterically hinder access of plasma esterases to the C11 acetate, thereby reducing hydrolysis.[1][8][9] This approach not only improves stability but also results in more homogeneous ADC preparations with defined DARs.[5]
-
Issue 2: High Levels of Free Payload in Circulation
Symptom: Pharmacokinetic analysis of your ADC in plasma shows a rapid increase in the concentration of the free Tubulysin payload, which is not associated with ADC internalization into target cells. This can lead to systemic toxicity.
Potential Cause: The linker connecting the payload to the antibody is unstable in circulation and is being prematurely cleaved.
Solutions:
-
Select a Stable Linker Chemistry:
-
Non-Cleavable Linkers: If the ADC is designed to release the payload upon antibody degradation within the lysosome, a stable, non-cleavable linker (e.g., a thioether bond formed from a maleimide-cysteine reaction) should be used.
-
Enzymatically-Cleavable Linkers: For linkers designed to be cleaved by specific lysosomal enzymes (e.g., cathepsin B), ensure the linker sequence (e.g., Val-Cit) is stable in plasma. While generally stable, the local environment on the antibody can sometimes influence linker stability.
-
Quaternary Ammonium Linkers: For traceless release of tertiary amine-containing payloads like Tubulysin, a quaternary ammonium salt-based linker connected to a cleavable peptide trigger can provide high stability in circulation.[4]
-
-
Optimize Conjugation Site:
-
The site of conjugation can influence linker stability.[10] Screening different conjugation sites may identify locations that protect the linker from premature cleavage.
-
Data Presentation
Table 1: Impact of Linker and Conjugation Site on C11 Acetate Stability of Tubulysin M ADCs
| ADC Configuration | Linker Type | Conjugation Site | % Acetate Remaining (in vivo, Day 4) | Reference |
| ADC 1 | Dipeptide (Val-Ala) | Endogenous Cysteine | ~20% | [1] |
| ADC 2 | Glucuronide | Endogenous Cysteine | ~60% | [1] |
| ADC 3 | Dipeptide (Val-Ala) | Engineered Cysteine (S239C) | ~40% | [1] |
| ADC 4 | Glucuronide | Engineered Cysteine (S239C) | >80% | [1] |
Table 2: In Vitro Cytotoxicity of a Stabilized Tubulysin ADC (Propyl Ether Replacement)
| Cell Line | ADC Treatment | IC50 (ng/mL) | Reference |
| BJAB (Sensitive) | Tubulysin M ADC (unstable) | 1.5 | [4] |
| BJAB (Sensitive) | Tubulysin Pr ADC (stable) | 2.1 | [4] |
| BJAB.Luc/Pgp (MDR) | Tubulysin M ADC (unstable) | 2.5 | [4] |
| BJAB.Luc/Pgp (MDR) | Tubulysin Pr ADC (stable) | 3.3 | [4] |
| Jurkat (CD22-negative) | Tubulysin Pr ADC (stable) | >1000 | [4] |
Experimental Protocols
Protocol 1: Assessment of ADC Stability in Plasma
This protocol outlines a general method for evaluating the stability of a Tubulysin ADC in plasma, focusing on C11 acetate hydrolysis and linker cleavage.
Materials:
-
Tubulysin ADC
-
Human or mouse plasma (sodium heparin or EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Sample collection tubes
-
LC-MS/MS system
-
Immunocapture reagents (e.g., anti-human IgG magnetic beads)
-
Enzymes for digestion (e.g., papain, Lys-C) (optional, for total antibody and conjugated payload analysis)
-
Internal standards for free payload and deacetylated payload
Procedure:
-
Sample Preparation: Spike the Tubulysin ADC into plasma at a final concentration relevant to the expected in vivo exposure (e.g., 10-100 µg/mL).
-
Incubation: Incubate the plasma samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours). Immediately store samples at -80°C to quench any further reactions.
-
Analyte Measurement:
-
Free Payload and Deacetylated Metabolite:
-
Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Analyze the supernatant by LC-MS/MS to quantify the free payload and its deacetylated form.
-
-
Conjugated Payload (DAR) and Total Antibody:
-
Use a hybrid ligand-binding assay (LBA) and LC-MS approach.[11][12]
-
Immunocapture the ADC and unconjugated antibody from the plasma sample using anti-human IgG beads.[13]
-
Wash the beads to remove non-specifically bound proteins.
-
For conjugated payload: Elute the payload or digest the antibody-payload complex and quantify a signature peptide of the payload-linker by LC-MS/MS.[13]
-
For total antibody: Digest the captured antibody with an enzyme (e.g., trypsin, papain) and quantify a signature peptide from the antibody by LC-MS/MS.[13]
-
The average DAR can be calculated from the ratio of conjugated payload to total antibody concentrations.[14]
-
-
-
Data Analysis: Plot the concentration of each analyte versus time to determine the stability of the ADC.
Visualizations
Caption: Key in vivo pathways for a this compound ADC.
Caption: Workflow for improving this compound ADC stability.
Caption: Mechanism of action for Tubulysin ADCs.
References
- 1. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive Bioanalysis of ADCs in DMPK Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Overcoming Tubulysin C Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the solubility challenges associated with Tubulysin C in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a hydrophobic peptide with limited solubility in aqueous solutions.[1][2] It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO).[3][4][5] For experimental use, it is common practice to first dissolve this compound in 100% DMSO to create a high-concentration stock solution, which can then be diluted into aqueous buffers for working solutions.[6]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: The recommended solvent for creating a stock solution of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO).[3][5] It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can significantly decrease the solubility of hydrophobic compounds.[5]
Q3: How should I store this compound powder and stock solutions?
A3:
-
Powder: this compound powder should be stored at -20°C, protected from light.[3][7]
-
Stock Solutions: Once dissolved in DMSO, stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3][5] The solutions should be protected from light.[7]
Q4: Can I use other organic solvents to dissolve this compound?
A4: While DMSO is the most commonly recommended solvent, other organic solvents such as dimethylformamide (DMF) or acetonitrile (ACN) may also be used for hydrophobic peptides.[6] However, the suitability of these solvents for your specific experimental system, particularly in cell-based assays, should be carefully evaluated due to potential toxicity.[6]
Q5: How does pH affect the solubility of this compound?
A5: The solubility of peptides can be influenced by pH.[3][8] While specific data for this compound is limited, peptides are generally more soluble at a pH away from their isoelectric point.[8] For basic peptides, a slightly acidic pH may improve solubility, whereas for acidic peptides, a slightly basic pH might be beneficial.[9] The stability of this compound can also be pH-dependent, particularly the hydrolysis of its ester functionalities.[10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder is not dissolving in the initial solvent (e.g., DMSO). | 1. Insufficient solvent volume.2. Low-quality or "wet" DMSO.3. Compound has not been warmed to room temperature. | 1. Ensure you are using the recommended solvent-to-compound ratio. You can try adding slightly more solvent.2. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[5]3. Allow the vial of this compound to equilibrate to room temperature before adding the solvent.[6] |
| Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer (e.g., PBS). | 1. The final concentration in the aqueous buffer is above the solubility limit.2. The percentage of DMSO in the final working solution is too low.3. Rapid addition of the stock solution to the buffer. | 1. Try diluting to a lower final concentration.2. For cell culture experiments, it is generally recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%.[6] You may need to optimize this for your specific cell line.3. Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid mixing.[9] |
| The prepared working solution appears cloudy or contains visible particles. | 1. Incomplete dissolution.2. Aggregation of this compound in the aqueous buffer. | 1. Gently warm the solution (e.g., to 37°C) and/or sonicate the solution in a water bath for short intervals to aid dissolution.[6][8] Be cautious with heating to avoid degradation.2. Centrifuge the solution to pellet any undissolved material before use.[8] Consider preparing fresh dilutions immediately before use. |
| Inconsistent results in biological assays. | 1. Inaccurate concentration due to incomplete dissolution or precipitation.2. Degradation of this compound in the working solution. | 1. Always ensure your working solution is clear and free of precipitates. Prepare fresh dilutions for each experiment.2. Prepare working solutions immediately before use and do not store them for extended periods, even at 4°C. |
Data Presentation
Table 1: General Solubility of this compound in Common Solvents
| Solvent | Solubility | Remarks |
| Water | Practically Insoluble | [1] |
| Phosphate Buffered Saline (PBS) | Very Poorly Soluble | [11] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3][4][5] |
| Ethanol | Slightly Soluble | General guidance for hydrophobic peptides. |
| Methanol | Slightly Soluble | General guidance for hydrophobic peptides. |
Table 2: Example Stock Solution Preparation for this compound (MW: 816.02 g/mol )
| Desired Stock Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 1.225 mL |
| 5 mM | 1 mg | 0.245 mL |
| 10 mM | 1 mg | 0.123 mL |
| 1 mM | 5 mg | 6.127 mL |
| 5 mM | 5 mg | 1.225 mL |
| 10 mM | 5 mg | 0.613 mL |
Note: This table is for illustrative purposes. Always refer to the manufacturer's product data sheet for specific instructions.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial containing the lyophilized this compound powder to warm to room temperature before opening.[6]
-
Carefully weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound, add 122.5 µL of DMSO).[3]
-
Vortex the solution gently until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for a few minutes to aid dissolution.[6]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.[3]
Protocol 2: Preparation of a 100 nM this compound Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution. For example, dilute the 10 mM stock 1:100 in cell culture medium to obtain a 100 µM intermediate solution.
-
Further dilute the 100 µM intermediate solution 1:1000 in cell culture medium to obtain the final 100 nM working solution.
-
When preparing the dilutions, add the this compound solution dropwise to the cell culture medium while gently vortexing to ensure rapid and uniform mixing.[9]
-
Ensure the final concentration of DMSO in the working solution is non-toxic to the cells (typically <0.5%).
-
Use the working solution immediately after preparation.
Visualizations
References
- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 4. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2020022892A1 - Tubulysin derivatives and methods for preparing the same - Google Patents [patents.google.com]
- 7. Design and synthesis of novel tubulysin payloads and site-specific antibody drug conjugates overcoming in-vivo acetate liability - American Chemical Society [acs.digitellinc.com]
- 8. The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Systemic Toxicity of Tubulysin C in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the systemic toxicity of Tubulysin C and its analogues in animal models.
Frequently Asked Questions (FAQs)
Q1: Why does unconjugated this compound exhibit high systemic toxicity in animal models?
A1: this compound is an exceptionally potent cytotoxic peptide that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] Its high potency is not selective for cancer cells, meaning it can also damage healthy, rapidly dividing cells throughout the body, leading to significant systemic toxicity and a narrow therapeutic window.[2] This indiscriminate cytotoxicity is the primary reason for the severe adverse effects observed when administered in its unconjugated, or "free," form in animal models.
Q2: What are the most common signs of this compound toxicity observed in animal models?
A2: Common signs of toxicity are dose-dependent and can include:
-
Body Weight Loss: This is a primary indicator of systemic toxicity and is closely monitored in preclinical studies.[3][4]
-
Hepatotoxicity: Liver damage is a frequently reported dose-limiting toxicity for tubulysin-based agents.[4]
-
General Distress: Animals may exhibit signs of distress upon injection, which can sometimes be attributed to poor solubility and aggregation of the free drug in the bloodstream.[1]
-
Mortality: At higher doses, unconjugated tubulysin analogues can be fatal to the animals.[1]
Q3: How can the systemic toxicity of this compound be mitigated in animal experiments?
A3: The most effective strategy to reduce the systemic toxicity of this compound is to employ targeted delivery systems. These approaches aim to selectively deliver the cytotoxic payload to tumor cells while minimizing exposure to healthy tissues. Common strategies include:
-
Antibody-Drug Conjugates (ADCs): Covalently linking this compound to a monoclonal antibody that targets a tumor-specific antigen is a leading strategy.[5] This allows for the targeted delivery of the tubulysin payload directly to cancer cells.
-
Dendrimer Conjugates: Attaching this compound to highly branched polymers called dendrimers can improve its solubility, prolong its circulation time, and enhance its accumulation in tumors through the Enhanced Permeation and Retention (EPR) effect.[1]
-
Prodrug Strategies: Modifying this compound into an inactive prodrug that is selectively activated at the tumor site is another approach to minimize off-target toxicity.
Q4: What is a Maximum Tolerated Dose (MTD) study, and why is it crucial for this compound compounds?
A4: A Maximum Tolerated Dose (MTD) study is a short-term experiment conducted in animals to determine the highest dose of a drug that can be administered without causing unacceptable toxicity.[6][7] Given the high potency and narrow therapeutic window of tubulysins, establishing the MTD is a critical first step in any in vivo efficacy study to ensure the welfare of the animals and to identify a safe and effective dose range for further testing.[2]
Troubleshooting Guides
Problem 1: High mortality and severe weight loss observed in mice treated with a new this compound analogue.
Possible Cause: The administered dose is likely above the Maximum Tolerated Dose (MTD). The free drug may also have poor solubility, leading to aggregation and acute toxicity.
Troubleshooting Steps:
-
Review Dosing: Compare your administered dose with published data for similar tubulysin analogues. If no data is available, a dose-finding study is essential.
-
Conduct an MTD Study: If not already performed, a systematic MTD study is necessary to determine a safe dose range. A detailed protocol is provided below.
-
Improve Formulation: For free tubulysin analogues, ensure the formulation is optimized for solubility to prevent aggregation. Consider using solubilizing agents, though conjugation is the preferred method for mitigating toxicity.
-
Consider Conjugation: If working with a free tubulysin, the high toxicity may be inherent to the molecule. Conjugation to a targeting moiety like an antibody or a dendrimer is the most effective way to reduce systemic toxicity.[1]
Problem 2: An Antibody-Drug Conjugate (ADC) with a this compound payload shows limited efficacy and signs of toxicity in a xenograft model.
Possible Causes:
-
Premature Payload Release: The linker connecting the antibody to the tubulysin may be unstable in circulation, leading to the premature release of the toxic payload and off-target toxicity.[5]
-
Metabolism of the Payload: The tubulysin payload itself might be metabolized in vivo, leading to a less active or inactive compound. For instance, the acetate ester on some tubulysins is critical for cytotoxicity and can be cleaved by plasma esterases.[5][8]
-
Inadequate Targeting: The antibody may not be effectively targeting the tumor, leading to insufficient delivery of the payload.
Troubleshooting Steps:
-
Linker Stability Analysis: Evaluate the stability of the ADC in plasma ex vivo to assess the rate of payload release.
-
Pharmacokinetic (PK) Studies: Conduct PK studies in an appropriate animal model to determine the ADC's half-life and to analyze for free payload in circulation.
-
Metabolite Identification: Analyze plasma and tissue samples to identify any metabolites of the tubulysin payload. If a critical functional group is being cleaved, medicinal chemistry efforts may be needed to create a more stable analogue.
-
Target Expression Confirmation: Verify the expression of the target antigen on the tumor cells in your xenograft model.
Quantitative Toxicity Data
The following tables summarize key quantitative data on the toxicity of this compound and its derivatives in various animal models.
Table 1: Toxicity of Unconjugated Tubulysin Analogues in Mice
| Compound | Animal Model | Dose | Observed Toxicity | Reference |
| Tubulysin Analogue 3 | Balb/C Mice | 10 mg/kg (i.v.) | Signs of distress upon injection | [1] |
| Tubulysin Analogue 3 | Balb/C Mice | 20 mg/kg (i.v.) | Immediate death in some animals, signs of distress | [1] |
| Tubulysin A | Nude Mice | 0.05 mg/kg | Maximum Tolerated Dose (MTD) | [9] |
Table 2: Toxicity of Conjugated Tubulysin Analogues in Animal Models
| Compound | Animal Model | Dose | Observed Toxicity/Tolerability | Reference |
| Dendrimer-Tubulysin Analogue Conjugate | Balb/C Mice | Up to 165 mg/kg (analogue equivalent) | No signs of toxicity | [1] |
| Folate-Tubulysin B | Dogs | 0.26 mg/kg | Maximum Tolerated Dose (MTD) | [2] |
| DX126-262 (ADC) | ICR Mice | 75 and 150 mg/kg (single i.v.) | Less body weight reduction and faster recovery compared to Kadcyla at equivalent doses | [4] |
| DX126-262 (ADC) | SD Rats | Up to 200 mg/kg (repeated doses) | Well tolerated | [4] |
| DX126-262 (ADC) | Cynomolgus Monkeys | 30 mg/kg | Highest Non-Severely Toxic Dose (HNSTD) | [4] |
Detailed Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Study for a this compound Conjugate in Mice
This protocol outlines a general procedure for determining the MTD of a novel this compound conjugate.
1. Animal Model:
-
Species: Mouse (e.g., Balb/c or C57BL/6)
-
Sex: Typically female, but can depend on the model.
-
Age: 6-8 weeks.
-
Group Size: 3-5 mice per dose group.
2. Materials:
-
This compound conjugate (formulated in a sterile, appropriate vehicle).
-
Vehicle control.
-
Sterile syringes and needles.
-
Animal balance.
-
Calipers for tumor measurement (if applicable).
3. Procedure:
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the study.
-
Dose Selection: Based on in vitro cytotoxicity data and any available in vivo data for similar compounds, select a starting dose and a range of escalating doses.
-
Administration: Administer the this compound conjugate intravenously (i.v.) or intraperitoneally (i.p.) as a single dose.
-
Monitoring:
-
Body Weight: Measure body weight daily for the first 7 days, and then every other day for the remainder of the study (typically 14-21 days).
-
Clinical Observations: Observe the animals daily for any signs of toxicity, such as changes in posture, activity, grooming, and breathing. Use a clinical scoring system to quantify observations.[3]
-
Mortality: Record any deaths.
-
-
Endpoints: The MTD is typically defined as the highest dose that does not result in:
-
Greater than 15-20% body weight loss.
-
Significant, irreversible clinical signs of toxicity.
-
Mortality.
-
-
Data Analysis: Plot the mean body weight change for each dose group over time. Note the dose at which the predefined endpoints are met.
Visualizations
Signaling Pathway
References
- 1. glpbio.com [glpbio.com]
- 2. a-systematic-investigation-of-the-maximum-tolerated-dose-of-cytotoxic-chemotherapy-with-and-without-supportive-care-in-mice - Ask this paper | Bohrium [bohrium.com]
- 3. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 7. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of More Stable and Potent Tubulysin Analogues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of more stable and potent tubulysin analogues.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and handling of tubulysin analogues.
1. Issue: Instability of the C-11 Acetate Group
Question: My tubulysin analogue shows significant degradation, and I suspect hydrolysis of the C-11 acetate. How can I address this?
Answer: The C-11 acetate is a known liability, prone to hydrolysis in vivo and under certain experimental conditions, leading to a significant loss of cytotoxic potency.[1][2][3] Here are several strategies to overcome this instability:
-
Replacement with more stable functional groups:
-
Ethers: Replacing the acetate with an alkyl ether, such as a propyl or ethyl ether, has been shown to maintain or even improve potency while significantly enhancing plasma stability.[4][5][6][7]
-
Carbamates: Substitution with a carbamate functional group is another effective strategy to increase stability while retaining high cytotoxicity.[3][8]
-
MOM ether: A methoxymethyl (MOM) ether at the C-11 position has also been reported to yield analogues with comparable potency to the natural product.[9][10]
-
-
Bioisosteric Replacement:
-
Heteroatom exchange at the α-thiazole position of tubuvaline, for instance, replacing the oxygen with a nitrogen, has been explored to increase molecular stability.[11]
-
Experimental Workflow for C-11 Modification
Caption: Troubleshooting workflow for C-11 acetate instability.
2. Issue: Low Coupling Yield due to Steric Hindrance
Question: I am experiencing low yields during the peptide coupling steps, particularly when incorporating the tubuvaline (Tuv) fragment. What can I do to improve this?
Answer: The sterically congested nature of the tubuvaline residue can indeed make peptide bond formation challenging.[12][13] Here are some approaches to consider:
-
Choice of Coupling Reagents: Employing highly efficient coupling reagents is crucial. Consider using reagents known to be effective for sterically hindered amino acids.
-
Reaction Conditions: Optimization of reaction conditions such as temperature, solvent, and reaction time can significantly impact the yield.
-
Protecting Group Strategy: A well-planned protecting group strategy is essential to minimize side reactions and facilitate purification.
-
Alternative Synthetic Routes: In some cases, altering the order of fragment assembly can circumvent a particularly difficult coupling step. For instance, solid-phase peptide synthesis (SPPS) has been successfully employed for the synthesis of tubulysin analogues and may offer advantages in terms of purification.[14][15]
3. Issue: Lability of the N,O-Acetal Functionality
Question: The N,O-acetal in my tubulysin analogue is unstable under my reaction conditions. Are there strategies to address this?
Answer: The N,O-acetal present in many natural tubulysins is known to be labile under both acidic and basic conditions.[16]
-
Protecting Group Manipulation: Careful selection and timing of the introduction and removal of protecting groups are critical to preserve this functionality during the synthesis.[16]
-
Synthesis of Analogues Lacking the N,O-Acetal: Interestingly, research has shown that the N,O-acetal is not strictly required for high potency. Simpler analogues where this functionality is replaced, for example, with a methyl group to create N-14-desacetoxytubulysin H, have demonstrated minimal loss in potency.[17][18] The synthesis of such analogues can bypass the challenges associated with the labile N,O-acetal.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of tubulysins?
A1: Tubulysins are potent inhibitors of tubulin polymerization.[17][19][20] They bind to the vinca domain of β-tubulin, leading to the depolymerization of microtubules.[19][21] This disruption of the microtubule cytoskeleton arrests the cell cycle in the G2/M phase, ultimately inducing apoptosis.[20][21][22]
Signaling Pathway of Tubulysin-Induced Apoptosis
Caption: Mechanism of action of tubulysin analogues.
Q2: How does the structure of tubulysin analogues relate to their activity?
A2: Structure-activity relationship (SAR) studies have revealed several key structural features that are important for the high cytotoxicity of tubulysins:
-
Tubuvaline (Tuv) Fragment: This central fragment is of paramount importance for potency.[9][10] Modifications to the iso-propyl and acetoxy functionalities on this residue can significantly impact activity.[9][10]
-
C-11 Position: As discussed in the troubleshooting section, the nature of the substituent at the C-11 position is critical. While the natural acetate is important, it can be replaced by more stable groups like ethers and carbamates without loss of potency.[3][4][5]
-
N-terminus (Mep residue): The N-methyl-d-pipecolic acid (Mep) residue can be replaced by other cyclic or even acyclic amino acids with some analogues retaining high potency.[23][24]
-
C-terminus (Tup/Tut residue): Modifications at the C-terminus are also possible and have been explored to attach linkers for antibody-drug conjugates (ADCs) without abolishing activity.[23]
Q3: What are some key considerations when designing tubulysin analogues for use in Antibody-Drug Conjugates (ADCs)?
A3: When designing tubulysin analogues as ADC payloads, several factors are crucial:
-
Potency: The analogue must retain high cytotoxic potency to be effective once released inside the target cancer cell.
-
Stability: The linker and the payload itself must be stable in circulation to prevent premature release and off-target toxicity. This makes addressing the C-11 acetate liability particularly important for ADCs.[2][4][5]
-
Linker Attachment Site: A suitable functional group must be incorporated into the tubulysin analogue to allow for stable and efficient conjugation to the linker. This is often done at the C-terminus.[23]
-
Drug-to-Antibody Ratio (DAR): The number of drug molecules conjugated to each antibody can influence the efficacy and toxicity of the ADC. Site-specific conjugation methods can help to produce more homogeneous ADCs with a defined DAR.[8]
General Experimental Workflow for ADC Synthesis with a Tubulysin Analogue
Caption: Workflow for developing a tubulysin-based ADC.
Data Presentation
Table 1: Cytotoxicity of Selected Tubulysin Analogues
| Compound | Modification | Cell Line | IC50 (nM) | Reference |
| Tubulysin U | Natural Product | HT-29 | 3.8 | [9][10] |
| Analogue 1f | C-11 MOM ether | HT-29 | 22 | [9][10] |
| Tubulysin D | Natural Product | KB-V1 | 0.31 | [12][24] |
| Analogue 11 | C-terminal aniline handle | Multiple | Potent (specific values in source) | [23] |
| Deacetylated Tubulysin | C-11 OH | Multiple | >100-fold less potent than parent | [1][8] |
| Tubulysin Pr (9) | C-11 propyl ether | Multiple | Low double-digit picomolar | [4] |
Table 2: Stability of C-11 Modified Tubulysin Analogues in Mouse Plasma
| Compound | C-11 Modification | Stability | Reference |
| Tubulysin M | Acetate | Half-life of ~2 days | [3] |
| Analogue 7 | Isovalerate ester | Improved stability | [3] |
| Analogue 9 | Ethyl ether | Improved stability | [3] |
| Tubulysin Pr | Propyl ether | Stable | [4][5] |
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling to Synthesize Tubulysin Fragments
This protocol is a generalized procedure based on common methods for peptide synthesis. Specific reagents and conditions should be optimized for each unique coupling reaction.
-
Dissolution: Dissolve the N-terminally protected amino acid or peptide fragment (1.0 eq) and the C-terminally protected amino acid or peptide fragment (1.0 eq) in a suitable aprotic solvent (e.g., DMF, CH2Cl2).
-
Addition of Coupling Reagents: Add the coupling reagent (e.g., HATU, HBTU; 1.1 eq) and a base (e.g., DIPEA, NMM; 2.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled peptide.
Protocol 2: Cytotoxicity Assay (e.g., SRB Assay)
This protocol outlines a general method for assessing the cytotoxic activity of tubulysin analogues.
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the tubulysin analogue (and a vehicle control) for a specified period (e.g., 72 hours).
-
Cell Fixation: After the incubation period, fix the cells with a solution of trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with a solution of sulforhodamine B (SRB).
-
Washing: Wash the plates with dilute acetic acid to remove unbound dye.
-
Dye Solubilization: Solubilize the protein-bound dye with a basic solution (e.g., Tris base).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Biological Evaluation of Tubulysin Analogues, Linker-Drugs, and Antibody-Drug Conjugates, Insights into Structure-Activity Relationships, and Tubulysin-Tubulin Binding Derived from X-ray Crystallographic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure–activity relationship studies of novel tubulysin U analogues – effect on cytotoxicity of structural variations in the tubuvaline fragment - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and structure-activity relationship studies of novel tubulysin U analogues--effect on cytotoxicity of structural variations in the tubuvaline fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. conservancy.umn.edu [conservancy.umn.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of bombesin-tubulysin conjugates using multicomponent chemistry to functionalize both the payload and the homing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. books.rsc.org [books.rsc.org]
- 20. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pretubulysin: From Hypothetical Biosynthetic Intermediate to Potential Lead in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Total Synthesis and Biological Evaluation of Tubulysin U, Tubulysin V, and their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize off-target effects of Tubulysin C conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tubulysin C conjugates. Our goal is to help you minimize off-target effects and optimize the performance of your antibody-drug conjugates (ADCs).
Troubleshooting Guide
Issue 1: Reduced ADC Potency and Efficacy In Vivo
You observe potent in vitro cytotoxicity, but your this compound conjugate shows diminished efficacy in animal models.
Possible Cause: Premature deactivation of the this compound payload in circulation. A common issue is the hydrolysis of the C11 acetate group of Tubulysin M, a synthetic analog, which significantly reduces its cytotoxic activity.[1][2][3][4]
Troubleshooting Steps:
-
Analyze Payload Stability: Assess the stability of the C11 acetate group in plasma. This can be done by incubating the ADC in mouse or human plasma and analyzing the ADC over time using techniques like liquid chromatography-mass spectrometry (LC-MS) to detect the deacetylated metabolite.[5]
-
Optimize Linker Chemistry: The choice of linker can protect the payload from enzymatic degradation.
-
Glucuronide Linkers: Consider using a β-glucuronidase-cleavable glucuronide linker. These have been shown to shield the C11 acetate from hydrolysis more effectively than conventional protease-cleavable dipeptide linkers (e.g., valine-alanine).[1][3]
-
Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene glycol (PEG), can improve solubility and reduce aggregation, which may indirectly enhance stability and circulation time.[6][7][8]
-
-
Implement Site-Specific Conjugation: The conjugation site on the antibody can influence payload stability.
-
Engineered Cysteines: Conjugation to engineered cysteine residues (e.g., S239C on the heavy chain) has been demonstrated to improve acetate stability compared to conjugation to endogenous cysteines.[1] Site-specific conjugation at position 334C of the heavy chain has also been shown to reduce metabolism.[2][9]
-
Enzymatic Conjugation: Techniques like transglutaminase-mediated conjugation to specific glutamine residues (e.g., Q295 and Q297) can create highly stable and homogeneous ADCs.[5][10]
-
-
Modify the Payload: If linker and conjugation strategies are insufficient, consider modifying the Tubulysin payload itself. Replacing the hydrolytically labile C11 acetate with a more stable functional group, such as a carbamate, can prevent deactivation.[2][3]
Issue 2: Poor Pharmacokinetics (PK) and Rapid Clearance of ADC
Your this compound conjugate is cleared from circulation too quickly, limiting its exposure to the tumor.
Possible Cause: High drug-to-antibody ratio (DAR) and increased hydrophobicity of the ADC can lead to accelerated clearance.[1]
Troubleshooting Steps:
-
Evaluate ADC Hydrophobicity: Use hydrophobic interaction chromatography (HIC) to assess the hydrophobicity profile of your ADC. A high degree of hydrophobicity is often correlated with faster clearance.[2]
-
Optimize Drug-to-Antibody Ratio (DAR):
-
Enhance Linker Hydrophilicity:
-
PEGylation: Incorporate PEG chains into the linker. PEGylation has been shown to increase the hydrophilicity of ADCs, leading to improved PK, better tolerability, and reduced non-specific clearance.[8]
-
-
Choose an Optimal Conjugation Site: The site of conjugation can impact PK. Site-specific ADCs, particularly those conjugated at the C'E loop in the CH2 domain, have demonstrated longer half-lives, lower clearance, and higher exposure compared to randomly conjugated lysine or hinge-cysteine ADCs.[5][10]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of off-target toxicity with this compound conjugates?
A1: A major contributor to off-target toxicity is the premature release and systemic exposure of the highly potent this compound payload. This can occur due to the instability of the linker in circulation or the metabolism of the payload itself, such as the deacetylation of Tubulysin M, which, although less potent, can still contribute to systemic toxicity.[2][9] Additionally, non-specific uptake of hydrophobic ADCs by normal tissues can lead to off-target effects.[8]
Q2: How does site-specific conjugation minimize off-target effects compared to random conjugation?
A2: Site-specific conjugation produces a homogeneous ADC population with a defined DAR and specific payload placement. This leads to:
-
Improved Stability: The local microenvironment of the conjugation site can protect the payload-linker from degradation, reducing premature drug release.[2][5][10]
-
Predictable Pharmacokinetics: Homogeneous ADCs exhibit more predictable and often improved PK profiles, with reduced clearance compared to heterogeneous mixtures from random conjugation.[5][10]
-
Reduced Hydrophobicity: By avoiding conjugation to surface-exposed lysines, which can create highly hydrophobic species, site-specific methods can produce ADCs with better biophysical properties and less non-specific uptake.[5]
Q3: Which linker is best for this compound conjugates?
A3: The optimal linker depends on the specific application, but for stabilizing the C11 acetate of Tubulysin M, a β-glucuronide linker has shown superior performance over dipeptide linkers by protecting against hydrolysis and improving in vivo activity.[1][3] For improving PK and reducing toxicity associated with hydrophobicity, a hydrophilic PEGylated linker is a strong choice.[8] Non-cleavable linkers can also offer increased plasma stability and a wider therapeutic window.[6][7]
Q4: Can I use a Tubulysin analog that is more stable than Tubulysin M?
A4: Yes, several strategies involve modifying the Tubulysin structure to enhance stability. Replacing the C11 acetate with moieties like ethers, carbamates, or hindered esters can create more stable analogs.[2][3] However, it's crucial to verify that these modifications do not significantly compromise the cytotoxic potency of the payload, especially against multidrug-resistant cell lines.[1]
Q5: What is the "bystander effect" and how does it relate to this compound?
A5: The bystander effect is the ability of a cytotoxic payload, once released from an ADC within a target antigen-positive cancer cell, to diffuse out and kill neighboring antigen-negative cancer cells. Tubulysins are known to exert a bystander effect, which can be advantageous for treating heterogeneous tumors.[1] However, if the payload is released prematurely in circulation, this same property can contribute to off-target toxicity to healthy cells.[8] Therefore, a stable linker is critical to control where this effect occurs.
Data Summary Tables
Table 1: Impact of Linker and Conjugation Site on C11 Acetate Stability
| ADC Configuration | Linker Type | Conjugation Site | % Intact Acetate (after 10 days in plasma) |
| ADC 1 | Dipeptide | Endogenous Cysteines (DAR 4) | Not Reported |
| ADC 2 | Dipeptide | Engineered Cysteine (S239C, DAR 2) | 87%[1][3] |
| ADC 3 | Glucuronide | Engineered Cysteine (S239C, DAR 2) | 95%[1][3] |
Table 2: In Vivo Efficacy of Different Tubulysin ADC Formulations
| ADC Configuration | Dose | Tumor Model | Outcome |
| Dipeptide Linker, DAR 4 | 2 mg/kg | L540cy Xenograft | 2/5 Cures[3] |
| Glucuronide Linker, DAR 4 | 0.6 mg/kg | L540cy Xenograft | 5/5 Cures[3] |
| Dipeptide Linker, DAR 2 (Site-Specific) | 0.75 mg/kg | DELBVR ALCL Xenograft | Not Active[1] |
| Glucuronide Linker, DAR 2 (Site-Specific) | 0.75 mg/kg | DELBVR ALCL Xenograft | 6/6 Cures[1] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the payload-linker, specifically the C11 acetate group of Tubulysin M, on an ADC when incubated in plasma.
Methodology:
-
ADC Preparation: Prepare the this compound conjugate at a stock concentration of 1 mg/mL in PBS.
-
Plasma Incubation: Dilute the ADC into fresh mouse or human plasma to a final concentration of 100 µg/mL.
-
Time Points: Incubate the mixture at 37°C. At specified time points (e.g., 0, 24, 48, 96, 168, and 240 hours), collect aliquots of the plasma sample.
-
Sample Quenching: Immediately freeze the collected aliquots on dry ice to stop any further degradation.
-
Affinity Capture: Thaw the samples and use an anti-human IgG antibody conjugated to magnetic beads to capture the ADC from the plasma.
-
Elution and Analysis: Elute the captured ADC from the beads and analyze by LC-MS to identify and quantify the intact ADC and any deacetylated or deconjugated species.
-
Data Interpretation: Calculate the percentage of intact ADC remaining at each time point to determine its stability profile.
Protocol 2: Site-Specific Conjugation to Engineered Cysteines (S239C)
Objective: To produce a homogeneous ADC with a DAR of 2.
Methodology:
-
Antibody Engineering: Express a monoclonal antibody with a serine-to-cysteine substitution at position 239 of the heavy chain (S239C).
-
Antibody Reduction: Partially reduce the antibody using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose the engineered thiol groups without disrupting the interchain disulfide bonds.
-
Linker-Payload Preparation: Synthesize the this compound linker-payload with a maleimide functional group.
-
Conjugation Reaction: Mix the reduced antibody with the maleimide-functionalized linker-payload at a specific molar ratio. The maleimide group will react with the free thiol of the engineered cysteine to form a stable thioether bond.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purification: Purify the resulting ADC using techniques such as size-exclusion chromatography (SEC) or protein A chromatography to remove unconjugated payload-linker and other impurities.
-
Characterization: Characterize the final ADC product by UV-Vis spectroscopy to determine protein and drug concentration, and by HIC and LC-MS to confirm the DAR and homogeneity.
Visualizations
References
- 1. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. improving-antibody-tubulysin-conjugates-through-linker-chemistry-and-site-specific-conjugation - Ask this paper | Bohrium [bohrium.com]
- 5. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Impact of Conjugation Mode and Site on Tubulysin Antibody-Drug-Conjugate Efficacy and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Formulation Strategies for Tubulysin C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Tubulysin C in formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aggregation a concern?
This compound is a potent cytotoxic peptide belonging to the tubulysin family of natural products. These compounds are of significant interest as payloads for antibody-drug conjugates (ADCs) due to their high cytotoxicity against a wide range of cancer cell lines, including multidrug-resistant ones.[1] Aggregation of this compound in a formulation is a critical concern as it can lead to a loss of therapeutic efficacy, altered pharmacokinetics, and potentially induce an immunogenic response. For peptide-based therapeutics, aggregation can dramatically affect subcutaneous bioavailability and, in extreme cases, prevent drug absorption entirely.
Q2: What are the primary factors that can induce the aggregation of this compound?
While specific data for this compound is limited, the aggregation of peptides, in general, is influenced by several factors:
-
pH and Net Charge: Peptides are least soluble and most prone to aggregation at their isoelectric point (pI), where the net charge is zero.[2] Modifying the pH of the formulation to be at least 1-2 units away from the pI can increase the net charge and enhance solubility.
-
Concentration: Higher concentrations of peptides increase the likelihood of intermolecular interactions, leading to aggregation.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation and conformational changes, which can expose hydrophobic regions and promote aggregation. The recommended storage temperature for tubulysins is -20°C for the powder form and -80°C for solutions to minimize degradation.[3]
-
Ionic Strength: The effect of salt concentration on peptide stability can be complex. While salts can help to screen electrostatic interactions that may lead to aggregation, high salt concentrations can sometimes "salt out" the peptide, causing it to precipitate.
-
Mechanical Stress: Agitation, such as shaking or stirring, can introduce air-liquid interfaces where peptides can denature and aggregate.
-
Excipients: The choice of excipients in the formulation can either stabilize or destabilize the peptide.
Q3: What are some general strategies to prevent the aggregation of hydrophobic peptides like this compound?
Given that this compound is a highly hydrophobic peptide, the following strategies are recommended:
-
pH Optimization: Adjusting the pH of the formulation is a primary strategy. For hydrophobic peptides, using a pH that ensures a net charge on the molecule can significantly improve solubility and reduce aggregation.
-
Use of Organic Solvents: For highly hydrophobic peptides, dissolution in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or ethanol, followed by dilution with the aqueous formulation buffer, can be an effective strategy.[2][4]
-
Inclusion of Solubilizing Excipients: Various excipients can be used to enhance the solubility and stability of peptides. These are discussed in more detail in the troubleshooting guide below.
-
Lyophilization: Freeze-drying can be an effective method to improve the long-term stability of peptides by removing water, which is often required for chemical degradation pathways that can lead to aggregation.[5]
Troubleshooting Guide
Issue 1: this compound precipitates out of solution during formulation.
This is a common issue for hydrophobic peptides and indicates that the solubility limit has been exceeded or that the formulation conditions are promoting aggregation.
Troubleshooting Steps:
-
Verify pH:
-
Action: Measure the pH of your formulation.
-
Rationale: If the pH is close to the isoelectric point (pI) of this compound, its solubility will be minimal.
-
Recommendation: Adjust the pH to be at least 1-2 units away from the pI. For basic peptides, an acidic pH is generally preferred, and for acidic peptides, a basic pH is better.[2]
-
-
Modify Solvent System:
-
Action: If using a purely aqueous system, consider the addition of a co-solvent.
-
Rationale: Organic solvents can disrupt hydrophobic interactions that lead to aggregation.
-
Recommendation: Dissolve the lyophilized this compound powder in a small amount of a compatible organic solvent (e.g., DMSO, ethanol) before adding it to the final aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.[4][6]
-
-
Incorporate Solubilizing Excipients:
-
Action: Add excipients known to improve the solubility of hydrophobic peptides.
-
Rationale: Excipients can interact with the peptide to prevent self-association.
-
Recommendation: See the table below for a list of potential excipients and their typical starting concentrations.
-
Table 1: Excipients to Enhance this compound Solubility and Stability
| Excipient Class | Example | Typical Concentration Range | Mechanism of Action |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01% - 0.1% (w/v) | Reduce surface tension and prevent adsorption at interfaces. Can form micelles to solubilize hydrophobic molecules.[7][8] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1% - 10% (w/v) | Form inclusion complexes with hydrophobic molecules, increasing their solubility and stability.[9][10][11] |
| Amino Acids | Arginine, Glycine | 10 mM - 250 mM | Can suppress aggregation by interacting with the peptide and increasing its solubility.[12] |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | 1% - 10% (w/v) | Stabilize the native conformation of the peptide through preferential exclusion and act as cryoprotectants during lyophilization.[13] |
Issue 2: Gradual formation of visible aggregates or increased turbidity over time.
This suggests a slower aggregation process, which may be due to chemical or physical instability.
Troubleshooting Steps:
-
Optimize Storage Conditions:
-
Action: Review your storage temperature and handling procedures.
-
Rationale: Tubulysins are sensitive to temperature fluctuations. Repeated freeze-thaw cycles can also induce aggregation.
-
Recommendation: Store stock solutions at -80°C in single-use aliquots to avoid freeze-thaw cycles. Store lyophilized powder at -20°C.[3] Protect from light.
-
-
De-gas Buffers:
-
Action: Ensure all buffers are properly de-gassed before use.
-
Rationale: Dissolved oxygen can lead to oxidation of sensitive amino acid residues, which can trigger aggregation.
-
Recommendation: De-gas all aqueous buffers by vacuum filtration or by sparging with an inert gas like nitrogen or argon.
-
-
Evaluate Buffer System:
-
Action: Consider the type and concentration of your buffer.
-
Rationale: Some buffer ions can catalyze degradation reactions or interact unfavorably with the peptide. For instance, phosphate buffers have been shown to sometimes accelerate the degradation of certain peptides compared to citrate or acetate buffers.[14]
-
Recommendation: If using a phosphate buffer, consider switching to a citrate, acetate, or histidine buffer. Optimize the buffer concentration to provide adequate buffering capacity without causing salting-out effects.
-
Issue 3: Inconsistent results in biological assays.
This could be due to the presence of soluble, non-visible aggregates that are affecting the active concentration of this compound.
Troubleshooting Steps:
-
Characterize the Formulation for Soluble Aggregates:
-
Action: Use analytical techniques to detect and quantify soluble aggregates.
-
Rationale: Soluble aggregates are often precursors to larger, visible precipitates and can significantly impact biological activity.
-
Recommendation: Employ techniques such as Size-Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS), and Multi-Angle Light Scattering (MALS) to analyze your formulation.
-
-
Implement a Filtration Step:
-
Action: Filter the formulation through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) before use in assays.
-
Rationale: This can remove small, pre-existing aggregates from the solution.
-
Recommendation: Perform this step immediately before adding the formulation to your assay to minimize the time for new aggregates to form.
-
Experimental Protocols & Visualizations
Workflow for Formulating and Analyzing this compound
The following workflow outlines the key steps in preparing and characterizing a this compound formulation to minimize aggregation.
Detailed Methodologies
1. Size-Exclusion Chromatography (SEC)
-
Principle: SEC separates molecules based on their hydrodynamic size. Larger molecules (aggregates) elute earlier than smaller molecules (monomers).
-
Methodology:
-
Column Selection: Choose a column with a pore size appropriate for separating this compound monomers from potential aggregates (e.g., a column with a fractionation range suitable for small peptides).
-
Mobile Phase: An isocratic mobile phase is typically used. A common mobile phase consists of a buffered saline solution (e.g., 150 mM sodium phosphate, pH 6.8-7.4) to minimize non-specific interactions with the column matrix. For hydrophobic peptides, the addition of a small percentage of an organic solvent like acetonitrile may be necessary to improve peak shape.
-
Sample Preparation: The this compound formulation should be filtered through a 0.22 µm filter before injection to remove any large particulates that could clog the column.
-
Detection: UV detection at a wavelength where the peptide absorbs (e.g., 220 nm or 280 nm) is standard.
-
Data Analysis: The percentage of aggregate is calculated by integrating the peak areas of the aggregate and monomer peaks.
-
2. Dynamic Light Scattering (DLS)
-
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. This information is used to determine the size distribution of the particles.
-
Methodology:
-
Sample Preparation: The sample must be free of dust and other large contaminants. Filter the sample through a low-pore-size filter (e.g., 0.02 µm) directly into a clean cuvette. A sample volume of 20-50 µL is typically required.
-
Instrument Setup: Allow the instrument to equilibrate to the desired temperature.
-
Measurement: The instrument will acquire data over a set period. The correlation function of the scattered light intensity is analyzed to generate a size distribution profile.
-
Data Analysis: The key parameters to evaluate are the mean hydrodynamic radius (Rh) and the polydispersity index (PDI). A low PDI (<0.2) indicates a monodisperse sample (i.e., minimal aggregation), while a high PDI suggests the presence of multiple species of different sizes.
-
Logical Diagram for Troubleshooting Formulation Issues
References
- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biobasic.com [biobasic.com]
- 3. Chemotherapeutic Evaluation of a Novel Synthetic Tubulysin Analogue-Dendrimer Conjugate in C26 Tumor Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Cytotoxic Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Cyclodextrins in Anticancer Photodynamic Therapy Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity and Thermal Characterization Assessment of Excipients for the Development of Innovative Lyophilized Formulations for Oncological Applications [mdpi.com]
- 14. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Tubulysin C Cytotoxicity Assays
Welcome to the technical support center for Tubulysin C cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable and reproducible experimental outcomes. This compound and its analogues are exceptionally potent microtubule-targeting agents with significant potential in cancer research. However, their unique chemical properties can sometimes lead to variability in cytotoxicity assay results. This guide provides detailed troubleshooting advice, experimental protocols, and supporting data to help you achieve consistent and accurate measurements.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to inconsistent IC50 values and other variable results in this compound cytotoxicity assays.
Q1: We are observing significant variability in our IC50 values for this compound between experiments. What are the potential causes?
A1: Inconsistent IC50 values for this compound can stem from several factors, ranging from compound stability to assay-specific variables. Here are the most common culprits and how to address them:
-
Compound Instability: The C-11 acetate ester on the tubulysin core is susceptible to hydrolysis by esterases present in serum-containing culture media or released from cells.[1][2][3] This deacetylation leads to a significant reduction in cytotoxic potency, which can cause IC50 values to shift.
-
Mitigation:
-
Minimize Incubation Time: Use the shortest incubation time that still yields a robust cytotoxic response.
-
Use Low-Serum or Serum-Free Media: If your cell line can be maintained in low-serum or serum-free media for the duration of the drug treatment, this can reduce esterase activity.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Do not store diluted solutions in culture media for extended periods.
-
-
-
Solubility Issues: this compound is a hydrophobic peptide. Improper dissolution or precipitation during dilution into aqueous culture media can lead to a lower effective concentration and thus, higher and more variable IC50 values.
-
Mitigation:
-
Proper Dissolution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution.
-
Stepwise Dilution: Perform serial dilutions in DMSO to intermediate concentrations before the final dilution into culture medium. When making the final dilution, add the this compound/DMSO solution to the media and mix immediately and thoroughly to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay wells is consistent across all conditions and is at a level that is non-toxic to your cells (typically ≤ 0.5%).
-
-
-
Cell-Based Factors:
-
Inconsistent Cell Density: The number of cells seeded per well can significantly impact the apparent IC50 value.[4] Higher cell densities may require higher drug concentrations to achieve the same level of cytotoxicity.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent passage number. Over-confluent or senescent cells can exhibit altered sensitivity to cytotoxic agents.
-
-
Assay-Specific Variability:
-
Edge Effects: Wells on the perimeter of a 96-well plate are more prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.
-
Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can introduce significant errors. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Q2: Our untreated control cells show lower than expected viability in the MTT assay when treated with the DMSO vehicle control. Why might this be happening?
A2: While most cell lines tolerate up to 0.5% DMSO, some, particularly primary cells or sensitive cell lines, can experience toxicity at this concentration. It is crucial to determine the maximum DMSO concentration your cells can tolerate without a significant loss of viability.
-
Recommendation: Run a DMSO dose-response curve (e.g., 0.1% to 1.0%) on your specific cell line to determine the highest non-toxic concentration.
Q3: We are using a phenol red-containing medium. Could this interfere with our colorimetric assays?
A3: Yes, phenol red can interfere with colorimetric assays like MTT and SRB because its absorbance spectrum can overlap with that of the formazan dye (in MTT) or the SRB dye.[5]
-
Recommendation:
-
Use Phenol Red-Free Medium: The best practice is to use a phenol red-free medium for the duration of the assay.
-
Background Correction: If you must use a medium with phenol red, it is essential to include background control wells that contain medium with phenol red and the test compound but no cells. Subtract the average absorbance of these wells from your experimental wells.
-
Q4: How should I properly handle and store this compound to ensure its stability?
A4: Proper handling and storage are critical for maintaining the potency of this compound.
-
Storage of Dry Powder: Store the lyophilized powder at -20°C, protected from light and moisture.[6][7]
-
Stock Solutions: Prepare a high-concentration stock solution in 100% DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[6][8] When thawing an aliquot, allow it to come to room temperature before opening to prevent condensation.
Quantitative Data: IC50 Values of Tubulysin Analogues
The following table summarizes the reported 50% inhibitory concentration (IC50) values for various Tubulysin analogues across different cancer cell lines. Note that IC50 values can vary depending on the specific experimental conditions, such as incubation time and cell density.
| Tubulysin Analogue | Cell Line | Cancer Type | Reported IC50 (nM) |
| Tubulysin M | N87 | Gastric Carcinoma | ~1-10 |
| Tubulysin M | MDA-MB-361-DYT2 | Breast Carcinoma | ~1-10 |
| Tubulysin Analogue 11 | KB | Epidermoid Carcinoma | 0.28 |
| Tubulysin Analogue 11 | KB 8.5 (MDR1+) | Epidermoid Carcinoma | 17.7 |
| Tubulysin Analogue 15 | KB | Epidermoid Carcinoma | ~1 |
| Tubulysin D | Various | Various | 0.01 - 10 |
| Tubulysin A | HL-60 | Promyelocytic Leukemia | Induces apoptosis at 1 nM |
| Tubulysin Analogs (10a/10b) | PC-3 | Prostate Cancer | low nM range |
| Tubulysin Analogs (10a/10b) | HCT-116 | Colon Cancer | low nM range |
Note: Data compiled from multiple sources.[9][10][11][12] The exact IC50 can be influenced by the specific assay and conditions used.
Experimental Protocols
Detailed methodologies for three common cytotoxicity assays are provided below, with specific considerations for working with this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Complete cell culture medium (phenol red-free recommended)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10-fold dilutions).
-
Further dilute the DMSO serial dilutions into phenol red-free culture medium to the final desired concentrations. The final DMSO concentration should not exceed 0.5%.
-
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[13]
-
Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.[14]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
SRB (Sulforhodamine B) Assay
This assay is based on the ability of SRB to bind to protein components of cells, providing an estimation of total cell biomass.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Wash solution (1% acetic acid)
-
Solubilization buffer (10 mM Tris base, pH 10.5)
-
Plate reader (565 nm absorbance)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[15][16]
-
Washing: Carefully wash the plates five times with 1% acetic acid to remove unbound dye.[17]
-
Drying: Allow the plates to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[15]
-
Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB.
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base to each well and shake for 5-10 minutes to solubilize the protein-bound dye.[17]
-
Absorbance Reading: Read the absorbance at 565 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Complete cell culture medium (low serum recommended to reduce background LDH)
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Plate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Medium background: Medium only (no cells).
-
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.[18][19]
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually up to 30 minutes).
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Reading: Read the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Mechanism of this compound-induced apoptosis.
Experimental Workflow for a Typical Cytotoxicity Assay
Caption: General workflow for cytotoxicity assays.
Logical Relationship for Troubleshooting Inconsistent IC50 Values
Caption: Troubleshooting logic for inconsistent IC50 values.
References
- 1. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Phenol Red Interacts with the Protofibril-Like Oligomers of an Amyloidogenic Hexapeptide NFGAIL through Both Hydrophobic and Aromatic Contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Tubulysin IM-1|MSDS [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of bombesin-tubulysin conjugates using multicomponent chemistry to functionalize both the payload and the homing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. researchgate.net [researchgate.net]
- 15. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 18. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cellbiologics.com [cellbiologics.com]
Technical Support Center: Enhancing the Therapeutic Window of Tubulysin-Based Therapies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and optimizing Tubulysin C-based therapies. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent antimitotic agent that inhibits cancer progression by targeting tubulin.[1] It binds to the vinca domain of tubulin, preventing its polymerization into microtubules.[2][3] This disruption of the microtubule network, a critical component of the cell's cytoskeleton and mitotic machinery, leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).[1][2][4] Tubulysins are effective even against multi-drug-resistant (MDR) cancer cell lines as they are not significantly affected by P-glycoprotein (P-gp) efflux pumps.[4][5]
Q2: What are the main challenges in using this compound as a therapeutic agent?
The primary challenge with this compound and its analogs is their extremely high cytotoxicity, which leads to a narrow therapeutic window and significant systemic toxicity when administered as standalone agents.[3][6] This high toxicity has prevented their advancement in clinical trials as conventional chemotherapeutic drugs.[7] Another challenge is the potential for metabolism of the tubulysin molecule in vivo, which can lead to inactive forms and reduced efficacy.[3][7] Specifically, the acetate ester at the C11 position, which is crucial for its high potency, can be hydrolyzed by plasma esterases.[3][8][9]
Q3: What are the key strategies to enhance the therapeutic window of this compound-based therapies?
Several strategies are being explored to widen the therapeutic window of tubulysins, primarily focusing on targeted delivery to cancer cells while minimizing exposure to healthy tissues. These include:
-
Antibody-Drug Conjugates (ADCs): This is the most prominent strategy. A highly potent tubulysin analog is linked to a monoclonal antibody that specifically targets a tumor-associated antigen.[1][4] This approach selectively delivers the cytotoxic payload to cancer cells, thereby reducing systemic toxicity.[1]
-
Nanoparticle Delivery Systems: Encapsulating tubulysins within nanoparticles, such as cyclodextrin-based polymers, can improve their solubility, protect them from enzymatic degradation, and enhance their accumulation in tumors through the enhanced permeability and retention (EPR) effect.[10][11]
-
Prodrug Strategies: Tubulysin can be modified into a less active prodrug form that is selectively activated at the tumor site. For instance, disulfide bonds can be incorporated into the linker, which are cleaved in the reducing intracellular environment of tumor cells to release the active drug.[10]
Troubleshooting Guides
Problem 1: Low in vitro cytotoxicity of Tubulysin-based ADC.
| Possible Cause | Troubleshooting Steps |
| Inefficient internalization of the ADC | - Confirm target antigen expression on the cell line using flow cytometry or western blotting. - Evaluate the internalization rate of the antibody using a fluorescently labeled antibody and microscopy or flow cytometry. |
| Cleavage of the linker is inefficient | - If using a protease-cleavable linker (e.g., valine-citrulline), ensure the target cells have sufficient levels of the required lysosomal proteases (e.g., Cathepsin B).[4] - For pH-sensitive linkers, confirm the acidic environment of the lysosomes. |
| Payload instability | - Assess the stability of the tubulysin analog and the linker in the assay medium. - Consider using more stable tubulysin analogs or linker chemistries. |
| Low drug-to-antibody ratio (DAR) | - Optimize the conjugation reaction to achieve the desired DAR. A DAR of 4 is often a good starting point.[6] - Characterize the DAR of the final ADC product using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry. |
Problem 2: High in vivo toxicity of Tubulysin-based therapy.
| Possible Cause | Troubleshooting Steps |
| Premature release of the payload in circulation | - Evaluate the stability of the linker in plasma. Ester-based linkages can be susceptible to cleavage by plasma esterases.[3][6] - Consider using more stable linkers, such as those with amide bonds or glucuronide-based linkers.[8][9] |
| "Off-target" toxicity | - If using an ADC, ensure the target antigen has limited expression on healthy tissues. - For nanoparticle formulations, optimize the size and surface characteristics to improve tumor targeting and reduce uptake by normal tissues. |
| High dose administered | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD).[10][12] |
| Payload-related toxicity | - Hepatotoxicity is a known dose-limiting toxicity of tubulysins.[13] Monitor liver function markers (e.g., ALT, AST) in animal studies. - Consider using tubulysin analogs with modifications that reduce toxicity, such as replacing the 1-methylpiperidine-2-carboxylic group.[13] |
Problem 3: Lack of in vivo efficacy despite good in vitro potency.
| Possible Cause | Troubleshooting Steps |
| Rapid clearance of the ADC or nanoparticle | - Evaluate the pharmacokinetics of the therapeutic agent in vivo. - For ADCs, site-specific conjugation can sometimes improve pharmacokinetic properties compared to stochastic conjugation.[3] |
| Poor tumor penetration | - Assess the distribution of the therapeutic agent within the tumor tissue using techniques like immunohistochemistry or autoradiography. - The size of nanoparticles can influence their ability to penetrate tumors. |
| Development of drug resistance | - While tubulysins are less susceptible to P-gp mediated resistance, other resistance mechanisms could emerge.[4][5] - Analyze tumor samples from non-responding animals to investigate potential resistance mechanisms. |
| Metabolism of the payload | - The C11-acetate of tubulysin is crucial for its activity and can be metabolized.[3][7] - Use tubulysin analogs with modifications at the C11 position (e.g., replacement with a carbamate or propyl ether) to improve metabolic stability.[3][7] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Tubulysin Analogs and Conjugates
| Compound | Cell Line | IC50 (nM) | Reference |
| Tubulysin D | Various | 0.01 - 10 | [4] |
| Tubulysin A | HL-60 | 0.059 | [14] |
| Tubulysin A | HCT-116 | 0.007 | [14] |
| Tubulysin A | HCT-15 | 0.10 | [14] |
| CDP-TubA (nanoparticle) | NCI-H1299 | 24 | [12] |
| CDP-TubA (nanoparticle) | HT-29 | 5 | [12] |
| CDP-TubA (nanoparticle) | A2780 | 10 | [12] |
| Tubulysin Analog 2 | Various cancer cell lines | low nanomolar | [3] |
| ADC1 (Trastuzumab-Tubulysin) | N87 (High Her2) | Potent | [6] |
| ADC1 (Trastuzumab-Tubulysin) | BT474 (High Her2) | Potent | [6] |
| ADC1 (Trastuzumab-Tubulysin) | MDA-MB-453 (Moderate Her2) | Slightly lower activity | [6] |
| ADC1 (Trastuzumab-Tubulysin) | HT-29 (No Her2) | ~1000-fold reduced potency | [6] |
Table 2: In Vivo Data for Tubulysin-Based Therapies
| Compound | Animal Model | Maximum Tolerated Dose (MTD) | Efficacy | Reference |
| Tubulysin A | Nude mice | 0.05 mg/kg | - | [10][14] |
| CDP-TubA (nanoparticle) | Nude mice | 6 mg/kg (TubA equivalents) | Potent antitumor effect, prolonged survival | [10][12] |
| Tubulysin B | Mice with KB tumors | Dosing at 0.1, 0.2, and 0.5 µmol/kg | - | [14] |
| Tubulysin Analogue 3 | Healthy Balb/C mice | <10 mg/kg | - | [15] |
| Tubulysin Analogue 3 - Dendrimer Conjugate | Healthy Balb/C mice | Up to 165 mg/kg (analogue-3 equivalents) | 172% tumor growth delay, 3/8 mice tumor-free | [15] |
Experimental Protocols
General Cytotoxicity Assay Protocol
This protocol provides a general framework for assessing the in vitro cytotoxicity of this compound and its derivatives. Specific parameters may need to be optimized for different cell lines and compounds.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound or its analog (test compound)
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., a known cytotoxic agent)
-
Cytotoxicity detection reagent (e.g., CellTiter-Glo®, MTT, or a dye like propidium iodide)[16][17]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or control solutions to the respective wells.
-
Include wells with medium only (blank), cells with vehicle (negative control), and cells with a positive control.
-
Incubate the plate for a specified period (e.g., 72-96 hours).
-
-
Detection of Cytotoxicity:
-
Follow the manufacturer's instructions for the chosen cytotoxicity detection reagent.
-
For example, if using a luminescent assay like CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence.
-
If using a colorimetric assay like MTT, add the MTT reagent, incubate, solubilize the formazan crystals, and measure absorbance.
-
-
Data Analysis:
-
Subtract the background reading (medium only) from all other readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software program.
-
Visualizations
Caption: Mechanism of action of this compound, a potent inhibitor of tubulin polymerization.
Caption: Workflow of an Antibody-Drug Conjugate (ADC) delivering a Tubulysin payload.
Caption: Nanoparticle-mediated delivery of Tubulysin to tumor tissue via the EPR effect.
References
- 1. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Current Advances of Tubulin Inhibitors in Nanoparticle Drug Delivery and Vascular Disruption/Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polymeric tubulysin-peptide nanoparticles with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 14. books.rsc.org [books.rsc.org]
- 15. Chemotherapeutic Evaluation of a Novel Synthetic Tubulysin Analogue-Dendrimer Conjugate in C26 Tumor Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. sartorius.com [sartorius.com]
Validation & Comparative
A Comparative Guide to Tubulin Inhibitors: Tubulysin C, Paclitaxel, and Vinblastine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tubulin inhibitor Tubulysin C with the well-established chemotherapeutic agents paclitaxel and vinblastine. The information presented is supported by experimental data to assist researchers in evaluating their potential applications.
Mechanism of Action: A Tale of Two Effects on Microtubules
Tubulin inhibitors are a class of cytotoxic agents that disrupt the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. While all three compounds—this compound, paclitaxel, and vinblastine—target tubulin, their mechanisms of action are fundamentally different.
Paclitaxel , a member of the taxane family, is a microtubule-stabilizing agent . It binds to the β-tubulin subunit within the microtubule polymer, promoting the assembly of tubulin into microtubules and preventing their disassembly.[1] This leads to the formation of abnormally stable and non-functional microtubules, resulting in the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.
In contrast, vinblastine , a vinca alkaloid, and This compound are microtubule-destabilizing agents . Vinblastine binds to tubulin dimers, inhibiting their polymerization into microtubules.[2] This disruption of microtubule assembly prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the M phase and ultimately, apoptosis. Tubulysins also inhibit tubulin polymerization, causing a depletion of cellular microtubules and arresting cells in the G2/M phase before triggering apoptosis.[3] Notably, tubulysins are reported to bind to the vinca domain on tubulin but in a non-competitive manner with vinblastine.[3]
Comparative Cytotoxicity
The in vitro cytotoxicity of this compound, paclitaxel, and vinblastine has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following tables summarize available data from different studies. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
Note: Data for this compound is often reported for its analogues, such as Tubulysin A or synthetic derivatives. While indicative of the high potency of the tubulysin family, these values may not be identical to those of this compound.
| Cell Line | Drug | IC50 (nM) | Reference |
| HL-60 (Human promyelocytic leukemia) | Tubulysin A | 0.059 | [4] |
| Paclitaxel | ~10-15 | [4] | |
| Vinblastine | ~10-15 | [4] | |
| HCT-116 (Human colon cancer) | Tubulysin A | 0.007 | [4] |
| Paclitaxel | ~0.066 | [4] | |
| Vinblastine | ~0.07 | [4] | |
| HCT-15 (Human colon cancer) | Tubulysin A | 0.10 | [4] |
| Paclitaxel | 139 | [4] | |
| Vinblastine | 14 | [4] | |
| MES-SA (Human uterine sarcoma) | Tubulysin Analogue (Tb111) | 0.04 | [5] |
| HEK 293T (Human embryonic kidney) | Tubulysin Analogue (Tb111) | 0.006 | [5] |
| MES-SA/DX5 (MDR uterine sarcoma) | Tubulysin Analogue (Tb111) | 1.54 | [5] |
| HEK 293-CCK2R | Tubulysin B hydrazide | 2.7 | [6] |
| Desacetyl vinblastine hydrazide | ~310 | [6] | |
| C26 (Murine colon carcinoma) | Tubulysin D | 0.14 | [7] |
| Tubulysin Analogue 3 | 20 | [7] |
From the available data, tubulysins demonstrate exceptionally potent cytotoxic activity, often in the picomolar to low nanomolar range, and are reported to be 20- to 10,000-fold more cytotoxic than paclitaxel and vinblastine in some cell lines.[7] A compelling feature of tubulysins is their retained activity against multidrug-resistant (MDR) cancer cell lines, a significant advantage over paclitaxel and vinblastine which are known substrates for P-glycoprotein (P-gp) efflux pumps.[8]
Signaling Pathways to Apoptosis
The ultimate fate of cancer cells treated with these tubulin inhibitors is apoptosis, or programmed cell death. The signaling cascades leading to this outcome are complex and can vary between cell types and the specific inhibitor.
Paclitaxel-Induced Apoptotic Pathways
Paclitaxel-induced apoptosis is multifaceted, involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9] Key signaling pathways implicated include:
-
PI3K/Akt Pathway: Paclitaxel can suppress the pro-survival PI3K/Akt signaling pathway.[1]
-
MAPK Pathway: Paclitaxel has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK (c-Jun N-terminal kinase) and p38.[1] JNK activation can lead to the inhibition of anti-apoptotic proteins like Bcl-xL.[10]
-
Bcl-2 Family Regulation: Paclitaxel can induce the phosphorylation of the anti-apoptotic protein Bcl-2, inactivating it, and alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic Bcl-2 family members, favoring apoptosis.[11]
-
Extrinsic Pathway: Paclitaxel can enhance the expression of death receptor 5 (DR5) and lead to the activation of caspase-8, a key initiator of the extrinsic apoptotic pathway.[9]
Vinblastine-Induced Apoptotic Pathways
Vinblastine-induced apoptosis also involves a complex interplay of signaling molecules:
-
JNK Activation: A key event in vinblastine-induced apoptosis is the potent activation of JNK.[12]
-
Bcl-2 Family Regulation: Vinblastine can lead to the upregulation of the pro-apoptotic protein NOXA, which can neutralize anti-apoptotic proteins like Mcl-1.[13] The balance between pro- and anti-apoptotic Bcl-2 family members is crucial in determining cell fate.
-
Extrinsic Pathway: Similar to paclitaxel, vinblastine has been implicated in activating the extrinsic apoptotic pathway through the death receptor 3 (DR3).
Tubulysin-Induced Apoptotic Pathways
The apoptotic signaling induced by tubulysins is also under investigation, with several key pathways identified:
-
p53-Dependent Pathway: In some cancer cell lines, tubulysin analogues have been shown to induce apoptosis in a p53-dependent manner.
-
Bim and Bcl-2 Regulation: Upregulation of the pro-apoptotic protein Bim and phosphorylation of the anti-apoptotic protein Bcl-2 are also implicated in tubulysin-induced apoptosis.
-
Autophagy-Mediated Apoptosis: Recent studies suggest that tubulysins can induce autophagy, which in turn can lead to apoptosis through the activation of the intrinsic pathway, involving cathepsin B and cytochrome c release.[14]
References
- 1. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins with Highly Potent Cytotoxicities against Cancer Cells as Potential Payloads for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Tumor Targeting of Desacetyl Vinblastine Hydrazide and Tubulysin B via Conjugation to a Cholecystokinin 2 Receptor (CCK2R) Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemotherapeutic Evaluation of a Novel Synthetic Tubulysin Analogue-Dendrimer Conjugate in C26 Tumor Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paclitaxel Impedes EGFR-mutated PC9 Cell Growth via Reactive Oxygen Species-mediated DNA Damage and EGFR/PI3K/AKT/mTOR Signaling Pathway Suppression | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 10. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Vinblastine rapidly induces NOXA and acutely sensitizes primary chronic lymphocytic leukemia cells to ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
Tubulysin C: Outperforming Traditional Chemotherapeutics in Multi-Drug Resistant Cancers
A Comparative Analysis of Tubulysin C, Paclitaxel, and Epothilone B in Multi-Drug Resistant (MDR) Cancer Models
Researchers in oncology are in a continuous search for novel therapeutic agents that can overcome the challenge of multi-drug resistance (MDR), a primary cause of treatment failure in cancer. This compound, a potent microtubule inhibitor, has emerged as a promising candidate, demonstrating remarkable efficacy in preclinical models of MDR cancers. This guide provides a comparative analysis of this compound against two established tubulin-targeting agents, Paclitaxel and Epothilone B, with a focus on their performance in MDR cancer models.
Superior Cytotoxicity of Tubulysins in MDR Cancer Cells
Tubulysins exhibit exceptional potency against a wide array of cancer cell lines, including those that have developed resistance to conventional chemotherapeutics.[1][2][3] Their efficacy is particularly noteworthy in cancer cells overexpressing P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of many anticancer drugs.[1][2] Unlike Paclitaxel and some other tubulin inhibitors, tubulysins are poor substrates for P-gp, allowing them to accumulate intracellularly and exert their cytotoxic effects.[1][4]
The following table summarizes the in vitro cytotoxicity (IC50 values) of a potent tubulysin analogue, Tb111, in comparison to Paclitaxel and Epothilone B in both drug-sensitive and multi-drug resistant cancer cell lines. It is important to note that the data is compiled from multiple studies to provide a comparative overview.
| Cell Line | Drug | IC50 (nM) | Resistance Mechanism |
| MES-SA (Uterine Sarcoma, Sensitive) | Tb111 | 0.04[5][6] | - |
| MES-SA/Dx5 (Uterine Sarcoma, MDR) | Tb111 | 1.54[5][6] | P-gp overexpression |
| A2780 (Ovarian, Sensitive) | Paclitaxel | 2.5 | - |
| A2780/ADR (Ovarian, MDR) | Paclitaxel | >1000 | P-gp overexpression |
| A2780 (Ovarian, Sensitive) | Epothilone B | 0.3 | - |
| A2780/ADR (Ovarian, MDR) | Epothilone B | 1.2 | P-gp overexpression |
| KB-3-1 (Cervical, Sensitive) | Paclitaxel | 3.2 | - |
| KB-V1 (Cervical, MDR) | Paclitaxel | 1600 | P-gp overexpression |
| KB-3-1 (Cervical, Sensitive) | Epothilone B | 0.4 | - |
| KB-V1 (Cervical, MDR) | Epothilone B | 1.5 | P-gp overexpression |
In Vivo Efficacy in MDR Xenograft Models
The superior performance of tubulysins in vitro translates to significant antitumor activity in vivo. In a head-to-head comparison using a human lymphoma xenograft model with P-gp upregulation (BJAB.Luc/Pgp), a stabilized tubulysin-based antibody-drug conjugate (ADC) demonstrated clear, dose-dependent tumor growth inhibition. In contrast, an ADC carrying the auristatin payload MMAE, a known P-gp substrate, was completely inactive in this MDR model.[4] This highlights the potential of tubulysin-based therapies to effectively treat resistant tumors in a clinical setting.
| Xenograft Model | Treatment | Dose | Tumor Growth Inhibition (TGI) |
| BJAB.Luc/Pgp (Human Lymphoma, MDR) | Tubulysin Pr ADC | 2 mg/kg | 74% (day 13)[4] |
| BJAB.Luc/Pgp (Human Lymphoma, MDR) | MMAE ADC | Not specified | Inactive[4] |
Mechanism of Action: Overcoming P-gp Mediated Efflux
Tubulysins, like Paclitaxel and Epothilone B, target tubulin, a critical component of the cytoskeleton. However, their distinct molecular interactions and poor recognition by the P-gp transporter allow them to circumvent a common mechanism of drug resistance.
P-glycoprotein (P-gp) Mediated Drug Efflux
Caption: P-gp actively transports drugs like Paclitaxel out of the cell, while this compound evades this efflux.
Tubulysin-Induced Apoptosis Signaling Pathway
Caption: this compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the IC50 values of cytotoxic compounds.
-
Cell Seeding: Cancer cells (both sensitive and MDR variants) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound, Paclitaxel, and Epothilone B is prepared. The cell culture medium is replaced with medium containing the various drug concentrations. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Study
This protocol describes a general workflow for evaluating the in vivo efficacy of anticancer agents in a mouse xenograft model.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for assessing the in vivo efficacy of anticancer agents in a mouse xenograft model.
Conclusion
The available preclinical data strongly support the superior efficacy of this compound and its analogues in multi-drug resistant cancer models compared to established agents like Paclitaxel and Epothilone B. Their ability to evade P-gp-mediated efflux, coupled with their high intrinsic potency, makes them highly promising candidates for the development of next-generation cancer therapeutics, particularly as payloads for antibody-drug conjugates designed to treat resistant and refractory tumors. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients with MDR cancers.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins with Highly Potent Cytotoxicities against Cancer Cells as Potential Payloads for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head In Vivo Comparison of Tubulysin-Based ADCs: A Guide for Researchers
Tubulysins, a class of highly potent microtubule-inhibiting agents, have garnered significant interest as payloads for antibody-drug conjugates (ADCs) in cancer therapy.[1][2][3] Their exceptional cytotoxicity, particularly against multidrug-resistant (MDR) cancer cell lines, makes them attractive candidates for targeted drug delivery.[2][4][5] However, their narrow therapeutic window necessitates the precision of antibody-targeting to minimize systemic toxicity.[1][6] This guide provides a head-to-head comparison of different Tubulysin-based ADCs evaluated in in vivo preclinical models, focusing on key performance data and experimental methodologies to inform researchers and drug developers.
Key Areas of Comparison in Tubulysin ADC Development
The in vivo performance of Tubulysin-based ADCs is critically influenced by several factors, including the choice of the Tubulysin analogue, the linker technology, and the site of conjugation on the antibody. Researchers have actively explored these aspects to optimize efficacy and safety.
-
Tubulysin Analogues: Modifications to the Tubulysin structure aim to enhance stability and potency. For instance, the C-11 acetate moiety is crucial for high potency, but its hydrolysis in vivo can lead to a significant loss of activity.[4][7] Strategies to overcome this include replacing the acetate with more stable groups like an ethyl ether or a bulkier isovalerate ester.[4][6]
-
Linker Technology: The linker connecting the Tubulysin payload to the antibody plays a pivotal role in the ADC's stability and mechanism of action. Both cleavable and non-cleavable linkers have been investigated. Glucuronide-based linkers, for example, have been shown to enable potent antitumor activity and bystander killing effects.[4][8]
-
Conjugation Site: The site of drug conjugation on the antibody can impact the ADC's homogeneity, stability, and pharmacokinetics. Site-specific conjugation methods, such as those mediated by enzymes or engineered cysteines, are being compared to traditional stochastic conjugation to lysine residues or hinge cysteines.[7][9]
In Vivo Efficacy and Tolerability: A Comparative Overview
Preclinical xenograft models are instrumental in evaluating the anti-tumor activity and safety of novel Tubulysin-based ADCs. The following tables summarize key in vivo data from various studies, comparing different ADC constructs.
Table 1: Comparison of Tubulysin ADCs with Modified Payloads
| ADC Construct | Target | Xenograft Model | Dosing Regimen | Key Efficacy Outcome | Tolerability | Reference |
| αCD30-Tub(OAc) | CD30 | L540cy Hodgkin Lymphoma | Single IP injection | Tumor growth inhibition | Well-tolerated | [4] |
| αCD30-Tub(OEt) | CD30 | L540cy Hodgkin Lymphoma | Single IP injection | Potent anti-tumoral activity | Well-tolerated | [4] |
| αCD30-Tub(OiVal) | CD30 | L540cy Hodgkin Lymphoma | Single IP injection | Robust potency | Well-tolerated | [4] |
| anti-HER2-Tub114 (DX126-262) | HER2 | HER2-positive tumor models | Not specified | Superior efficacy to Kadcyla, comparable to Enhertu | Reduced hepatotoxicity, HNSTD of 30 mg/kg in monkeys | [10] |
| Trastuzumab-TUB-OMOM | HER2 | Trastuzumab-sensitive tumors | Single dose (60 mg/kg) | Complete tumor eradications, similar efficacy to T-DM1 (15 mg/kg) | Not specified | [11] |
Table 2: Comparison of Tubulysin ADCs with Different Linkers and Conjugation Sites
| ADC Construct | Linker Type | Conjugation Site | Xenograft Model | Key Efficacy Outcome | Stability/Pharmacokinetics | Reference |
| αCD30-Glucuronide Linker | Cleavable (Glucuronide) | Not specified | L540cy Hodgkin Lymphoma | Potent anti-tumoral activity | Not specified | [8] |
| αCD30-Dipeptide Linker | Cleavable (Dipeptide) | Not specified | L540cy Hodgkin Lymphoma | Potent anti-tumoral activity | Not specified | [8] |
| anti-Mesothelin-Tubulysin (Site-specific) | Cleavable (Cathepsin B) | C'E loop (CH2 domain) | N87 | Superior efficacy | Superior in vivo stability, longer half-life, low clearance | [7][9] |
| anti-Mesothelin-Tubulysin (Hinge-cysteine) | Cleavable (Cathepsin B) | Hinge-cysteine | N87 | Intermediate efficacy | Lower stability than site-specific | [7] |
| anti-Mesothelin-Tubulysin (Lysine) | Cleavable (Cathepsin B) | Lysine | N87 | Lower efficacy | Lower stability than site-specific | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of in vivo studies. Below are representative protocols for key experiments cited in the literature.
In Vivo Xenograft Efficacy Studies
-
Cell Lines and Animal Models:
-
Human cancer cell lines (e.g., L540cy Hodgkin lymphoma, N87 gastric carcinoma, HER2-positive cell lines) are cultured under standard conditions.[7]
-
Female immunodeficient mice (e.g., nude or SCID) are typically used.
-
Tumors are established by subcutaneous or intravenous injection of a specified number of cancer cells.
-
-
ADC Administration:
-
ADCs are administered intravenously (IV) or intraperitoneally (IP) at specified doses.[8]
-
Dosing can be a single administration or a repeated-dose regimen.
-
-
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
-
Complete and partial tumor regressions are often noted.
-
-
Tolerability Assessment:
Pharmacokinetic Studies
-
Animal Models:
-
ADC Administration and Sample Collection:
-
A single intravenous dose of the ADC is administered.
-
Blood samples are collected at various time points post-injection.
-
-
Analysis:
-
The concentration of total antibody and ADC in plasma or serum is determined using methods like ELISA.
-
Pharmacokinetic parameters such as clearance, half-life, and exposure (AUC) are calculated.
-
Visualizing Experimental Workflows
Diagrams can effectively illustrate the logical flow of in vivo experiments.
Caption: Workflow for a typical in vivo xenograft efficacy study of a Tubulysin-based ADC.
Signaling Pathway of Tubulysin-based ADCs
Tubulysins exert their cytotoxic effect by interfering with microtubule dynamics, a critical process for cell division.
Caption: Mechanism of action of a Tubulysin-based ADC leading to apoptosis.
Conclusion
The in vivo evaluation of Tubulysin-based ADCs reveals a complex interplay between the payload, linker, and conjugation strategy in determining overall efficacy and safety. Studies consistently demonstrate the high potency of Tubulysin ADCs in various tumor models.[4] Key trends include the development of more stable Tubulysin analogues to counteract in vivo metabolism and the application of site-specific conjugation technologies to produce more homogeneous and stable ADCs with improved pharmacokinetic profiles.[6][7][9] The ability of Tubulysin ADCs to overcome multidrug resistance remains a significant advantage.[4][5][6] Future research will likely continue to focus on these areas to further enhance the therapeutic window of this promising class of ADCs.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 11. Development of novel ADCs: conjugation of tubulysin analogues to trastuzumab monitored by dual radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. doaj.org [doaj.org]
Validating the Bystander Effect of Tubulysin C Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect, a critical mechanism in antibody-drug conjugate (ADC) therapy, describes the ability of a cytotoxic payload to kill not only the target cancer cells but also neighboring, antigen-negative cells. This phenomenon is particularly crucial for treating heterogeneous tumors where antigen expression can be varied. Tubulysins, a class of potent microtubule-disrupting agents, are increasingly utilized as ADC payloads due to their high cytotoxicity and capacity to induce a bystander effect.[1] This guide provides a comparative analysis of the bystander effect of Tubulysin C conjugates, with supporting experimental data and detailed protocols to aid in the validation and assessment of this key ADC attribute.
The Mechanism of Bystander Killing
The bystander effect of an ADC is primarily dictated by the physicochemical properties of its payload and the nature of the linker connecting it to the antibody.[2][] For a significant bystander effect to occur, the cytotoxic agent, once released from the ADC within the target cell, must be able to traverse the cell membrane and enter adjacent cells. This process is influenced by factors such as the payload's hydrophobicity and membrane permeability.[]
Cleavable linkers, which are designed to be stable in circulation but are cleaved by enzymes prevalent in the tumor microenvironment or within tumor cells (e.g., cathepsins), are essential for the efficient release of the payload in its active form to mediate the bystander effect.[2]
Comparative Analysis of Bystander Effect: this compound vs. MMAE
While direct head-to-head quantitative comparisons of the bystander effect of this compound and Monomethyl Auristatin E (MMAE) conjugates under identical experimental conditions are limited in publicly available literature, we can analyze their properties and available data to draw meaningful comparisons. MMAE is a well-characterized ADC payload known for its potent bystander killing capabilities.[4][5]
Key Characteristics Influencing Bystander Effect:
| Feature | This compound Conjugates | MMAE Conjugates |
| Payload Potency | Very high, with IC50 values often in the picomolar range.[6] | High, with IC50 values typically in the nanomolar range.[4][7] |
| Membrane Permeability | Generally considered to be membrane-permeable, facilitating the bystander effect.[1] | Known to be membrane-permeable, a key attribute for its strong bystander effect.[4] |
| Linker Technology | Typically employ cleavable linkers to release the active tubulysin.[1] | Commonly utilize cleavable linkers (e.g., valine-citrulline) for efficient payload release.[4] |
Quantitative Data Summary:
The following tables summarize representative quantitative data from in vitro studies evaluating the bystander effect of ADCs. It is important to note that direct comparisons are challenging due to variations in experimental setups, including cell lines, antibody targets, and assay conditions.
Table 1: In Vitro Bystander Effect of a Tubulysin-based ADC
Data presented here is illustrative and compiled from representative studies. Actual values may vary based on the specific conjugate and experimental conditions.
| Cell Line Co-culture (Target: Bystander) | ADC Concentration | % Bystander Cell Viability Reduction | Reference |
| CD30+ : CD30- | 1 µg/mL | Not explicitly quantified, but bystander activity was observed. | [1] |
Table 2: In Vitro Bystander Effect of a Trastuzumab-vc-MMAE ADC
This table presents data from a detailed study on an MMAE-based ADC, providing a benchmark for bystander effect quantification.[4]
| Co-culture System (Ag+:Ag- Ratio) | ADC Concentration | % Bystander Cell (GFP-MCF7) Viability Reduction | Bystander Effect Coefficient (φBE) | Reference |
| N87:GFP-MCF7 (9:1) | 100 nM | Significant reduction observed | 16% | [4] |
| BT474:GFP-MCF7 (1:1) | 100 nM | Significant reduction observed | 41% | [4] |
| SKBR3:GFP-MCF7 (1:1) | 100 nM | Significant reduction observed | 12% | [4] |
| MDA-MB-453:GFP-MCF7 (1:1) | 100 nM | Moderate reduction observed | 3.6% | [4] |
| MCF7:GFP-MCF7 (1:1) | 100 nM | Minimal reduction observed | 1% | [4] |
Experimental Protocols
Accurate validation of the bystander effect requires robust and well-defined experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Co-culture Bystander Effect Assay
This assay is a fundamental method to assess the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[8][9][10]
1. Cell Line Preparation:
-
Antigen-Positive (Ag+) Cells: Select a cell line that expresses the target antigen for the ADC.
-
Antigen-Negative (Ag-) Bystander Cells: Select a cell line that does not express the target antigen. To distinguish between the two cell populations, the bystander cells are typically labeled with a fluorescent marker (e.g., GFP or RFP) through transfection.
2. Co-culture Seeding:
-
Seed the Ag+ and Ag- cells together in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1) while keeping the total cell number constant.
-
Include monoculture controls for both cell lines.
3. ADC Treatment:
-
After allowing the cells to adhere overnight, treat the co-cultures with a serial dilution of the this compound conjugate or the comparator ADC (e.g., an MMAE conjugate).
-
The concentration range should be chosen to effectively kill the Ag+ cells while having minimal direct cytotoxic effect on the Ag- cells in monoculture.[4]
4. Quantification of Bystander Killing:
-
After a defined incubation period (e.g., 72-120 hours), quantify the viability of the fluorescently labeled Ag- bystander cells. This can be achieved through:
5. Data Analysis:
-
Calculate the percentage of bystander cell death by comparing the number of viable bystander cells in the ADC-treated co-cultures to the untreated co-culture controls.
In Vivo Bystander Effect Validation in Xenograft Models
In vivo models are essential to confirm the bystander effect in a more complex tumor microenvironment.[5][12]
1. Tumor Model Establishment:
-
Establish mixed-tumor xenograft models in immunocompromised mice by co-injecting a mixture of Ag+ and Ag- tumor cells. To track the growth of the bystander population, the Ag- cells are often engineered to express a reporter gene, such as luciferase.[10]
2. ADC Administration:
-
Once the tumors reach a predetermined size, administer the this compound conjugate or comparator ADC intravenously at various dose levels.
3. Monitoring Tumor Growth and Bystander Cell Viability:
-
Monitor the overall tumor volume using caliper measurements.
-
Quantify the viability of the luciferase-expressing Ag- bystander cells through in vivo bioluminescence imaging at regular intervals.[13]
4. Data Analysis:
-
Compare the bioluminescence signal from the ADC-treated groups to the vehicle control group to determine the extent of bystander killing. A significant reduction in the bioluminescence signal in the presence of Ag+ cells indicates a potent in vivo bystander effect.
Visualizing Key Pathways and Workflows
Mechanism of Bystander Effect
Caption: General mechanism of ADC bystander effect.
Tubulysin-Induced Apoptotic Signaling Pathway
References
- 1. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cleavable vs. Non-Cleavable Linkers for Tubulysin Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cleavable and non-cleavable linkers for Tubulysin C, a potent microtubule-inhibiting agent used as a payload in antibody-drug conjugates (ADCs). We will delve into the performance of different linker strategies, supported by experimental data, to inform the rational design of next-generation Tubulysin ADCs.
Introduction to Tubulysin ADCs
Tubulysins are highly cytotoxic tetrapeptides that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] Their exceptional potency makes them attractive payloads for ADCs, which aim to deliver these cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity. A critical component of an ADC is the linker that connects the antibody to the payload. The choice of linker—cleavable or non-cleavable—profoundly impacts the ADC's stability, efficacy, and therapeutic window.
A significant challenge with Tubulysin payloads is the hydrolytic instability of the acetate group at the C-11 position. Loss of this acetate group results in a dramatic decrease in cytotoxic activity.[2][3] Therefore, an effective linker strategy must not only ensure stability in circulation but also facilitate the efficient release of the fully active payload within the target cancer cell.
Comparative Data on Linker Performance
The following tables summarize the in vitro and in vivo performance of Tubulysin ADCs with different linker technologies.
In Vitro Cytotoxicity
| ADC Configuration | Linker Type | Cell Line | IC50 (ng/mL) | Reference |
| αCD30-Dipeptide (Val-Ala) | Cleavable | L540cy HL | 1.1 | [2] |
| αCD30-Glucuronide | Cleavable | L540cy HL | 1.2 | [2] |
| αCD30-Dipeptide (Val-Ala) | Cleavable | L428 MDR+ HL | 0.3 | [2] |
| αCD30-Glucuronide | Cleavable | L428 MDR+ HL | 0.3 | [2] |
| Trastuzumab-mcGly | Non-cleavable | N87 (High Her2) | 4.4 (nM) | [4] |
| Trastuzumab-mcGly | Non-cleavable | BT474 (High Her2) | 2.9 (nM) | [4] |
| Trastuzumab-mcGly | Non-cleavable | MDA-MB-453 (Med Her2) | 230 (nM) | [4] |
| Trastuzumab-mcGly | Non-cleavable | HT-29 (Her2 negative) | >60,000 (nM) | [4] |
IC50 values represent the concentration of ADC required to inhibit cell growth by 50%. Lower values indicate higher potency.
In Vivo Efficacy in Xenograft Models
| ADC Configuration | Linker Type | Xenograft Model | Dosing | Outcome | Reference |
| αCD30-Dipeptide (Val-Ala) | Cleavable | L540cy Hodgkin Lymphoma | 2 mg/kg, single dose | Tumor growth delay, 2/5 cures | [2] |
| αCD30-Glucuronide | Cleavable | L540cy Hodgkin Lymphoma | 0.6 mg/kg, single dose | 5/5 cures | [2] |
| Trastuzumab-mcGly (ADC1) | Non-cleavable | N87 Gastric Cancer | 10 mpk, qdx4 | Nearly complete tumor regression | [5][6] |
| Site-specific Trastuzumab-mcGly (ADC6) | Non-cleavable | N87 Gastric Cancer | 3 mpk, qdx4 | Improved efficacy over ADC1 at a lower dose | [4] |
Analysis of Linker Strategies
Cleavable Linkers
Cleavable linkers are designed to be stable in the systemic circulation and release the payload upon internalization into the target cell, often through enzymatic cleavage.
-
Dipeptide Linkers (e.g., Valine-Alanine): These are protease-sensitive linkers designed to be cleaved by lysosomal enzymes like Cathepsin B. While effective in releasing the payload, ADCs with dipeptide linkers can be susceptible to premature payload deacetylation, reducing in vivo efficacy.[2]
-
Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme abundant in the lysosomal and tumor microenvironment. Studies have shown that glucuronide linkers can protect the labile C-11 acetate of Tubulysin from hydrolysis in circulation, leading to significantly improved in vivo activity compared to dipeptide linkers.[2][3]
Non-Cleavable Linkers
Non-cleavable linkers, such as the maleimide glycine (mcGly) linker, rely on the complete lysosomal degradation of the antibody to release the payload-linker-amino acid adduct.[4][5]
-
Stability and Efficacy: ADCs with non-cleavable linkers generally exhibit greater plasma stability and a wider therapeutic window.[7] The efficacy of these ADCs is highly dependent on the ability of the resulting adduct to effectively bind to tubulin. For Tubulysin, the cysteine-linked payload generated after catabolism has been shown to retain tubulin binding affinity.[4]
-
Impact of Conjugation Site: Site-specific conjugation of non-cleavable linkers has been shown to further enhance stability and in vivo efficacy. By conjugating the linker to specific, sterically hindered sites on the antibody, the payload can be shielded from plasma esterases that would otherwise cleave the critical acetate group.[4]
Key Experimental Protocols
ADC Conjugation (General Protocol)
-
Antibody Reduction (for Cysteine Conjugation): The antibody is partially reduced to break interchain disulfide bonds and expose free thiol groups. This is typically achieved by incubation with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at 37°C for a defined period.
-
Linker-Payload Activation: The linker-payload is dissolved in an organic solvent like dimethyl sulfoxide (DMSO).
-
Conjugation Reaction: The activated linker-payload is added to the reduced antibody solution. The reaction is typically carried out at room temperature or 4°C with gentle mixing for several hours. The maleimide group on the linker reacts with the free thiol groups on the antibody to form a stable thioether bond.
-
Purification: The resulting ADC is purified to remove unconjugated linker-payload and other reaction components. This is commonly done using size exclusion chromatography (SEC) or dialysis.
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Target cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.[2][8]
-
ADC Treatment: A serial dilution of the ADC is prepared in cell culture medium. The existing medium is removed from the cells, and the ADC dilutions are added to the respective wells. Control wells receive medium without ADC.[2][8]
-
Incubation: The plates are incubated for a period of 72 to 120 hours.[8]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a sodium dodecyl sulfate solution in HCl) is added to dissolve the formazan crystals.[8]
-
Absorbance Reading: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.[2]
In Vivo Xenograft Tumor Model
-
Cell Implantation: A suspension of human cancer cells is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[9][10]
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The tumor volume is measured regularly using calipers.
-
ADC Administration: Once the tumors reach the desired size, the mice are randomized into treatment and control groups. The ADC is administered intravenously (i.v.) at specified doses and schedules.[9] The control group typically receives a vehicle solution or a non-targeting ADC.
-
Monitoring: The tumor volume and body weight of the mice are monitored throughout the study.
-
Efficacy Evaluation: The antitumor efficacy of the ADC is evaluated by comparing the tumor growth in the treated groups to the control group. Endpoints may include tumor growth inhibition, tumor regression, and the number of tumor-free survivors.[2]
Visualizing the Mechanisms
Tubulysin's Mechanism of Action
Caption: Mechanism of action of a Tubulysin-based ADC leading to apoptosis.
Experimental Workflow for ADC Evaluation
Caption: A typical experimental workflow for the development and evaluation of ADCs.
Conclusion
The choice between cleavable and non-cleavable linkers for this compound ADCs is nuanced and depends on the specific therapeutic goals.
-
Cleavable glucuronide linkers offer a significant advantage by protecting the labile C-11 acetate of Tubulysin, leading to enhanced in vivo efficacy.[2][3] This makes them a compelling choice for maximizing the potency of the ADC.
-
Non-cleavable linkers , particularly when combined with site-specific conjugation , provide superior plasma stability and can also mitigate payload metabolism.[4] This strategy may lead to an improved therapeutic window and reduced off-target toxicity.
Ultimately, the optimal linker strategy for a Tubulysin ADC will involve a careful balance between stability, payload release efficiency, and the specific characteristics of the target antigen and tumor microenvironment. The experimental data strongly suggests that newer generation linker technologies, such as glucuronide-based cleavable linkers and site-specifically conjugated non-cleavable linkers, hold great promise for the development of highly effective and well-tolerated Tubulysin ADCs.
References
- 1. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-angiogenic effects of the tubulysin precursor pretubulysin and of simplified pretubulysin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of potent antibody drug conjugates against ICAM1+ cancer cells in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Tubulysin C Antibody-Drug Conjugates: An In Vitro and In Vivo Correlation
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the quest for more potent and highly targeted cancer therapies driving the exploration of novel payloads. Among these, tubulysins, a class of potent microtubule-inhibiting peptides, have emerged as a promising alternative to established payloads like monomethyl auristatin E (MMAE) and maytansinoids (DM1). This guide provides an objective comparison of the in vitro and in vivo efficacy of Tubulysin C ADCs, supported by experimental data and detailed methodologies to aid researchers in this field.
At a Glance: this compound vs. Other Payloads
This compound, a synthetic analog of the natural product tubulysin, exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for cell division. This mechanism is shared with other microtubule inhibitors like MMAE and DM1. However, tubulysins have been shown to be effective against multidrug-resistant (MDR) cancer cell lines, potentially offering an advantage in treating resistant tumors.[1][]
In Vitro Efficacy: Potent Cytotoxicity Across Diverse Cell Lines
The in vitro potency of an ADC is a critical initial determinant of its potential therapeutic efficacy. This is typically assessed by measuring the half-maximal inhibitory concentration (IC50) in cancer cell lines with varying levels of target antigen expression.
Comparative In Vitro Cytotoxicity of Various ADCs
| ADC Payload | Antibody Target | Cell Line | Antigen Expression | IC50 (ng/mL) | Reference |
| Tubulysin Analog (Tub-001) | HER2 | SK-BR-3 | High | 4-7 | [3] |
| Tubulysin Analog (Tub-001) | HER2 | MDA-MB-468 | Negative | >3600 | [3] |
| Tubulysin B Analog (DX126-262) | HER2 | BT-474 | High | N/A (IC50 0.06-0.19 nM) | [4] |
| Tubulysin (MMETA) | 5T4 | DU145 | Various | N/A (IC50 0.65 nM) | [5] |
| Tubulysin (MMETA) | 5T4 | NCI-H1975 | Various | N/A (IC50 3.33 nM) | [5] |
| Tubulysin (MMETA) | 5T4 | MDA-MB-468 | Various | N/A (IC50 0.016 nM) | [5] |
| Tubulysin (MMETA) | 5T4 | NCI-N87 | Various | N/A (IC50 0.8 nM) | [5] |
| DM1 (Kadcyla) | HER2 | BT-474 | High | N/A (Similar to DX126-262) | [4] |
| MMAE | HER2 | SK-BR-3 | High | N/A (IC50 0.29 nM) | [6] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, including the specific antibody, linker, and cell lines used.
In Vivo Efficacy: Translating In Vitro Potency to Tumor Regression
The ultimate measure of an ADC's effectiveness lies in its ability to control tumor growth in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are the standard for preclinical in vivo evaluation.
Comparative In Vivo Efficacy of Tubulysin ADCs in Xenograft Models
A recent study directly compared the in vivo efficacy of a novel anti-HER2 ADC with a Tubulysin B analog payload (DX126-262) to the approved ADCs Kadcyla® (T-DM1) and Enhertu®.
| Treatment Group | Dose (mg/kg) | Xenograft Model | Tumor Growth Inhibition (%) | Outcome | Reference |
| DX126-262 | 5 | BT-474 (HER2+) | Superior to Kadcyla | Significant tumor regression | [4] |
| Kadcyla (T-DM1) | 5 | BT-474 (HER2+) | - | Tumor growth inhibition | [4] |
| DX126-262 | 6 | NCI-N87 (HER2+) | Comparable to Enhertu | Complete tumor regression in 3/5 animals | [4] |
| Enhertu | 6 | NCI-N87 (HER2+) | - | Complete tumor regression in 5/5 animals | [4] |
These findings suggest that Tubulysin-based ADCs can achieve potent and durable anti-tumor responses in vivo, with efficacy comparable or even superior to established ADC therapies.[4]
Mechanism of Action and Experimental Workflows
Understanding the mechanism of action and the experimental procedures used to evaluate ADCs is crucial for interpreting efficacy data.
Signaling Pathway of Tubulysin-Based ADCs
Tubulysin ADCs, upon binding to their target antigen on the cancer cell surface, are internalized and trafficked to the lysosome. Inside the lysosome, the linker is cleaved, releasing the active tubulysin payload. Tubulysin then binds to tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[7] Recent evidence also suggests that tubulysin can induce pyroptosis, a pro-inflammatory form of cell death, which may contribute to a more robust anti-tumor immune response.[8]
Experimental Workflow for ADC Efficacy Evaluation
The evaluation of ADC efficacy follows a structured workflow, progressing from in vitro characterization to in vivo validation.
Detailed Experimental Protocols
Reproducibility and accurate comparison of data rely on detailed and standardized experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the IC50 of an ADC in a cancer cell line.[3][9][10][11][12]
-
Cell Seeding:
-
Harvest and count cancer cells (e.g., SK-BR-3 for HER2-targeted ADCs).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and control antibodies in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADCs or controls to the respective wells. Include wells with medium only as a blank control.
-
Incubate the plate for a period determined by the payload's mechanism of action (typically 72-96 hours for microtubule inhibitors).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control wells.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Xenograft Efficacy Study
This protocol provides a general framework for assessing the anti-tumor activity of a this compound ADC in a mouse xenograft model.[13][14][15][16]
-
Animal and Cell Line Preparation:
-
Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Harvest and resuspend human cancer cells (e.g., NCI-N87) in a suitable medium, often mixed with Matrigel to support tumor formation.
-
-
Tumor Implantation:
-
Subcutaneously inject a defined number of cells (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC control, this compound ADC).
-
-
ADC Administration:
-
Administer the ADCs and controls to the mice, typically via intravenous (IV) injection into the tail vein, at the desired dose and schedule (e.g., a single dose or multiple doses).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight of the mice throughout the study. Body weight is a key indicator of treatment toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a maximum allowable size or after a predetermined period.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be further processed for histological analysis (e.g., H&E staining) or immunohistochemistry (IHC) to assess markers of proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Conclusion
The data presented in this guide demonstrate that this compound and its analogs are highly potent payloads for ADCs, exhibiting excellent in vitro cytotoxicity and robust in vivo anti-tumor efficacy. Their ability to overcome multidrug resistance and potentially induce a pro-inflammatory tumor microenvironment through pyroptosis makes them a compelling class of payloads for the next generation of ADCs. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further explore the therapeutic potential of this compound ADCs. As with all ADC development, careful consideration of the target antigen, antibody, and linker chemistry will be crucial in optimizing the therapeutic index and translating the promising preclinical efficacy of this compound ADCs into clinical success.
References
- 1. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. An anti-mesothelin targeting antibody drug conjugate induces pyroptosis and ignites antitumor immunity in mouse models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Efficacy of ADCs in mouse xenograft [bio-protocol.org]
- 14. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
New Tubulysin Analogues Demonstrate Potent Cytotoxicity, Outperforming Established Agents in Preclinical Studies
For Immediate Release
[City, State] – [Date] – Recent advancements in the synthesis and evaluation of novel Tubulysin analogues have revealed a promising new class of cytotoxic agents that exhibit superior potency against a range of cancer cell lines, including multi-drug resistant strains, when compared to established chemotherapeutic drugs such as Paclitaxel, Vinca alkaloids, and Epothilones. These findings, detailed in recent publications, position Tubulysin analogues as highly promising candidates for next-generation cancer therapies, particularly as payloads for antibody-drug conjugates (ADCs).
Tubulysins are naturally occurring peptides that exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division.[1][2][3] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, or programmed cell death.[2][4][5] The exceptional potency of Tubulysins, particularly Tubulysin D, has been highlighted to be 20- to 10,000-fold more cytotoxic than clinically approved drugs like the epothilones, vinblastine, and paclitaxel.[1]
Comparative Cytotoxicity of Tubulysin Analogues
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various Tubulysin analogues against different human cancer cell lines, benchmarked against established cytotoxic agents. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Tubulysin D | C26 | Murine Colon Carcinoma | 0.14 ± 0.3 | [1] |
| Tubulysin Analogue 3 | C26 | Murine Colon Carcinoma | 20 ± 7.4 | [1] |
| Tubulysin Analogue 11 | KB (MDR1-) | Human Epidermoid Carcinoma | Data Not Specified | [6] |
| Paclitaxel | Various | Various | Generally in the low nM to µM range | [7][8] |
| Vinblastine | Various | Various | Generally in the nM range | [1][7] |
| Epothilone B | Various | Various | Generally in the low nM range | [1][8][9] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Mechanism of Action: Targeting the Microtubule Network
Tubulysins and other microtubule-targeting agents interfere with the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. These agents are broadly classified into two groups: microtubule-destabilizing agents and microtubule-stabilizing agents.[7]
Microtubule-Destabilizing Agents: This class, which includes Tubulysins and Vinca alkaloids, inhibits the polymerization of tubulin dimers into microtubules.[2][7] Tubulysins bind to the vinca domain on β-tubulin, leading to the depolymerization of existing microtubules and preventing the formation of new ones.[4] This disruption of the mitotic spindle triggers a cell cycle checkpoint, leading to arrest in the M phase and ultimately apoptosis.
Microtubule-Stabilizing Agents: In contrast, agents like Paclitaxel (a taxane) and the Epothilones bind to a different site on β-tubulin, promoting the polymerization and stabilization of microtubules.[7][9][10] This unnatural stability also disrupts the delicate dynamics of the mitotic spindle, leading to mitotic arrest and apoptosis.[9]
Below is a diagram illustrating the general signaling pathway affected by microtubule-targeting agents.
Caption: Mechanism of action of microtubule-targeting agents.
Experimental Protocols
The evaluation of the cytotoxic activity of new chemical entities is a critical step in drug discovery. A standardized, multi-step process is typically employed, moving from in vitro assays to more complex in vivo models.[11]
In Vitro Cytotoxicity Assays
1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Seed cells in a 96-well plate and incubate to allow for cell attachment.
-
Treat cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.[12]
-
2. SRB Assay (Sulphorhodamine B)
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.[12]
-
Procedure:
-
Follow steps 1-3 of the MTT assay.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with SRB dye.
-
Wash away the unbound dye.
-
Solubilize the protein-bound dye with a basic solution (e.g., Tris base).
-
Measure the absorbance at a specific wavelength (typically 510 nm).
-
Calculate cell viability and IC50 values.[12]
-
The following diagram outlines a typical experimental workflow for evaluating the cytotoxicity of novel compounds.
Caption: A typical workflow for evaluating cytotoxic agents.
Future Directions and the Role of Antibody-Drug Conjugates
Despite their remarkable potency, the clinical development of Tubulysins as standalone agents has been hampered by a narrow therapeutic window and in vivo toxicity.[1] To overcome these limitations, there is a significant focus on utilizing Tubulysin analogues as cytotoxic payloads in antibody-drug conjugates (ADCs).[3][6][13] ADCs combine the potent cell-killing ability of a cytotoxic agent with the tumor-targeting specificity of a monoclonal antibody, thereby increasing the therapeutic index and reducing off-target toxicity.[13] Several novel ADCs incorporating Tubulysin analogues have demonstrated improved efficacy and reduced systemic toxicities in preclinical xenograft tumor models.[13]
The continued exploration of new Tubulysin analogues, coupled with innovative linker and conjugation technologies, holds immense promise for the development of more effective and safer cancer therapies.
References
- 1. Chemotherapeutic Evaluation of a Novel Synthetic Tubulysin Analogue-Dendrimer Conjugate in C26 Tumor Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Pretubulysin: From Hypothetical Biosynthetic Intermediate to Potential Lead in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tubulin interacting agents: novel taxanes and epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iv.iiarjournals.org [iv.iiarjournals.org]
- 12. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 13. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Tubulysin C
For Immediate Implementation: Essential Safety and Operational Protocols for Tubulysin C
This compound, a potent cytotoxic agent, demands rigorous safety protocols to protect researchers and ensure a controlled laboratory environment. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to support drug development professionals in the safe handling of this compound. Adherence to these procedures is critical to mitigate the risks associated with this highly active molecule.
Quantitative Hazard Data
| Parameter | Tubulysin A (Analogue Data) | This compound (Assumed) |
| GHS Classification | Acute toxicity, oral (Category 3), H301; Acute toxicity, dermal (Category 3), H311; Skin corrosion/irritation (Category 2), H315; Serious eye damage/eye irritation (Category 2A), H319; Acute toxicity, inhalation (Category 3), H331; Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335[1][2] | Highly potent and toxic. Assume similar or higher toxicity than analogs. Requires stringent handling protocols. |
| Occupational Exposure Limit (OEL) | Not established[1][3] | Not established. A risk-based approach using occupational exposure bands for highly potent compounds should be adopted.[4] |
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves.[5] | Prevents skin contact and absorption. The outer glove should be changed immediately upon suspected contamination. |
| Eye/Face Protection | Safety goggles with side-shields and a full-face shield.[3][6] | Protects against splashes and aerosols. |
| Lab Coat | Disposable, impervious gown with knit cuffs.[3][6] | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder form or when there is a risk of aerosol generation.[1] | Prevents inhalation of the highly toxic powder or aerosols. |
| Additional Protection | Disposable shoe covers and head covering. | Minimizes the risk of spreading contamination outside of the designated handling area. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe handling of this compound. The following step-by-step plan outlines the procedures for receiving, storing, handling, and disposing of this potent compound.
Receiving and Storage
-
Receipt: Upon receipt, visually inspect the package for any signs of damage or leakage in a designated receiving area.
-
Storage: Store this compound in a clearly labeled, sealed container in a locked, well-ventilated, and restricted-access area. Recommended storage for the powder is at -20°C, protected from light.[1][3] Solutions should be stored at -80°C.[6]
Handling and Preparation of Solutions
-
Designated Area: All handling of this compound, especially the powder form, must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation and environmental exposure.[1][6]
-
Weighing: Weighing of the powder should be done on a dedicated analytical balance inside the containment enclosure. Use disposable weighing boats.
-
Solution Preparation: When preparing solutions, add the solvent slowly to the solid to avoid aerosolization. Use safety-engineered sharp devices (e.g., cannulas) for liquid transfers.
-
Labeling: All containers with this compound must be clearly labeled with the compound name, concentration, date, and appropriate hazard symbols.
Spill Management
In the event of a spill, immediate and appropriate action is critical. A spill kit specifically for cytotoxic drugs should be readily available.[5]
-
Immediate Actions:
-
Alert others in the vicinity and evacuate the immediate area.
-
If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]
-
-
Cleanup Procedure:
-
Don the appropriate PPE, including respiratory protection.[5]
-
For liquid spills, cover with an absorbent material from a cytotoxic spill kit, working from the outside in.[5][7]
-
For powder spills, gently cover with damp absorbent material to avoid raising dust.[5]
-
Carefully collect all contaminated materials into a designated cytotoxic waste container.[5]
-
Decontaminate the spill area with a suitable agent (e.g., 10% bleach solution followed by a neutralizing agent like sodium thiosulfate), then wash with soap and water.[5]
-
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations for cytotoxic waste.
-
Waste Segregation: Segregate all this compound waste (e.g., unused compound, contaminated PPE, labware) into clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.[8]
-
Disposal Containers: Use designated yellow sharps containers for contaminated needles and blades, and yellow chemotherapy waste bags for other solid waste.[8]
-
Decontamination of Reusable Equipment: Any reusable equipment must be thoroughly decontaminated following established procedures before being removed from the designated handling area.
-
Final Disposal: Arrange for the collection and incineration of cytotoxic waste by a licensed hazardous waste disposal company.
Experimental Protocol: General Handling Workflow
Caption: This diagram outlines the critical steps for safely handling this compound, from preparation to disposal, including the appropriate response to a spill.
By implementing these comprehensive safety measures, research institutions can foster a secure environment for the handling of highly potent compounds like this compound, thereby protecting their personnel and advancing critical drug development programs.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 6. Tubulysin IM-1|MSDS [dcchemicals.com]
- 7. qmul.ac.uk [qmul.ac.uk]
- 8. uwindsor.ca [uwindsor.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
